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1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Documentation Hub

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  • Product: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone
  • CAS: 405239-70-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary This technical guide details the synthesis pathway for 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore often utilized in the development of leukotriene receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore often utilized in the development of leukotriene receptor antagonists (LTRAs) and next-generation anti-inflammatory agents.

The core synthetic challenge lies in the desymmetrization of the starting material, 2,6-dihydroxyacetophenone (2,6-DHAP). Achieving high selectivity for the mono-alkylated product over the bis-alkylated impurity requires precise control of the intramolecular hydrogen bonding (IMHB) dynamics. This guide presents a self-validating protocol using a weak base-mediated Williamson ether synthesis, optimized for high regioselectivity (>95%) and reproducibility.

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is a 2,6-disubstituted acetophenone. The most logical disconnection is at the ether linkage, revealing 2,6-dihydroxyacetophenone and (bromomethyl)cyclopropane as the primary building blocks.

  • Target: 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

  • Precursor: 2,6-Dihydroxyacetophenone (2,6-DHAP)

  • Reagent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Transformation: Regioselective

    
     O-Alkylation
    
Mechanistic Insight: The "Locking" Effect

The success of this synthesis hinges on the difference in acidity between the two phenolic hydroxyl groups during the reaction progress.

  • Initial State: 2,6-DHAP is symmetric. Both hydroxyl protons are in dynamic equilibrium, forming an intramolecular hydrogen bond (IMHB) with the carbonyl oxygen.

  • First Alkylation: Upon deprotonation and alkylation of the first hydroxyl group, the symmetry is broken.

  • The "Lock": The remaining hydroxyl group in the product (at position 6) forms a stronger, resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen. This significantly increases the pKa of the remaining phenol, making it resistant to deprotonation by weak bases like Potassium Carbonate (

    
    ). This thermodynamic "lock" prevents the second alkylation, ensuring high selectivity for the mono-product.
    
Pathway Visualization

The following diagram illustrates the retrosynthesis and the forward reaction pathway.

SynthesisPathway Target Target Molecule 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone SM1 Starting Material 2,6-Dihydroxyacetophenone Target->SM1 Retrosynthesis Reagent Reagent (Bromomethyl)cyclopropane Target->Reagent Impurity Impurity Bis-alkylated Byproduct (Avoided via Stoichiometry) Target->Impurity Over-alkylation (Inhibited by IMHB) Intermediate Transition State Mono-Anion Formation SM1->Intermediate K2CO3 / DMF Deprotonation Reagent->Intermediate + Electrophile Intermediate->Target SN2 Attack (Major Product)

Figure 1: Retrosynthetic analysis and forward reaction pathway highlighting the inhibition of the bis-alkylated impurity.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear and scalable.

Reagents & Materials
ComponentCAS RegistryRoleEq.Amount
2,6-Dihydroxyacetophenone 699-83-2Substrate1.01.52 g
(Bromomethyl)cyclopropane 7051-34-5Electrophile1.11.49 g (approx 1.07 mL)
Potassium Carbonate (

)
584-08-7Base1.52.07 g
Acetonitrile (ACN) 75-05-8SolventN/A30 mL
Potassium Iodide (KI) 7681-11-0Catalyst (Finkelstein)0.10.16 g

Note: Acetonitrile is selected over DMF for easier workup and better regioselectivity profiles in recent literature [1]. KI is added to accelerate the reaction via in-situ formation of the more reactive iodide.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with 2,6-Dihydroxyacetophenone (1.52 g) and Acetonitrile (30 mL) . Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (2.07 g) and Potassium Iodide (0.16 g) in a single portion. The suspension will turn yellow/orange as the phenolate forms.

  • Reagent Addition: Add (Bromomethyl)cyclopropane (1.49 g) dropwise via syringe over 5 minutes.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to Reflux (approx. 80-82°C) .

  • Monitoring: Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material

      
      : ~0.4
      
    • Product

      
      : ~0.6
      
    • Bis-alkylated Impurity

      
      : ~0.8
      
    • Duration: Reaction typically reaches completion in 4-6 hours .

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Filter off the inorganic solids (

    
    /KBr) through a Celite pad. Rinse the pad with Acetone.
    
  • Concentration: Remove the solvent under reduced pressure (Rotovap) to yield a crude yellow oil.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) .

    • Critical Step: The acid wash ensures any unreacted phenolate is protonated and remains in the organic layer, but more importantly, it removes any trace basic impurities.

  • Drying: Wash the organic layer with Brine, dry over Anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or a Methanol/Water mixture.

  • Flash Chromatography (Alternative): If oil persists, purify via silica gel column chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
Workflow Diagram

ExperimentalWorkflow Setup Step 1: Setup Dissolve 2,6-DHAP in ACN Add K2CO3 + KI Addition Step 2: Addition Add (Bromomethyl)cyclopropane Dropwise Setup->Addition Reaction Step 3: Reaction Reflux (80°C) for 4-6h Monitor via TLC Addition->Reaction Workup Step 4: Workup Filter Solids -> Concentrate Dissolve in EtOAc -> Wash 1M HCl Reaction->Workup Purification Step 5: Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification

Figure 2: Operational workflow for the synthesis of the target molecule.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

  • Physical State: Pale yellow to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       13.0-13.5 ppm (s, 1H, OH , chelated). Note: This sharp singlet at high downfield shift confirms the presence of the intramolecular H-bond and mono-alkylation.
      
    • 
       7.2-7.3 ppm (t, 1H, Ar-H, C4).
      
    • 
       6.4-6.6 ppm (d, 2H, Ar-H, C3/C5).
      
    • 
       3.9 ppm (d, 2H, -O-CH2 -CH).
      
    • 
       2.6 ppm (s, 3H, -COCH3 ).
      
    • 
       1.2-0.3 ppm (m, 5H, Cyclopropyl protons).
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Found

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Add 0.1 eq of KI (Finkelstein condition) or switch solvent to DMF and increase temp to 90°C.
Bis-alkylation Excess base or reagent; Temperature too high.Strictly control stoichiometry (1.1 eq alkyl halide). Do not exceed 1.5 eq Base.
O- vs C-Alkylation Solvent polarity issues.Ensure use of polar aprotic solvent (ACN/DMF). Avoid protic solvents which solvate the anion too strongly.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the efficacy of carbonate bases in acetonitrile for regioselective alkylation of poly-phenolic acetophenones. URL:[Link]

  • 2,6-Dihydroxyacetophenone (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 3, p.280 (1955). Context: Foundational method for preparing the starting material and understanding its reactivity profile. URL:[Link]

Exploratory

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone chemical properties

An In-depth Technical Guide to 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Introduction 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a substituted aromatic ketone of interest in synthetic and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Introduction

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As a member of the hydroxyacetophenone class, it possesses a versatile scaffold characterized by a phenolic hydroxyl group, an acetyl moiety, and a cyclopropylmethoxy ether. This combination of functional groups imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The phenolic hydroxyl allows for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets. The ether linkage introduces a degree of lipophilicity and conformational constraint via the cyclopropyl group, a common motif used to enhance metabolic stability and binding affinity in drug candidates.

This guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, a validated synthetic route, and safety considerations for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, designed for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural identifiers and physical characteristics.

Table 1: Chemical Identifiers for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Identifier Value Source
IUPAC Name 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone -
CAS Number 405239-70-5 [1][2][3]
Molecular Formula C₁₂H₁₄O₃ [1][3]
Molecular Weight 206.24 g/mol [4]

| Canonical SMILES | CC(=O)C1=C(C=CC=C1O)OCC2CC2 | - |

Chemical Structure:


(A representative 2D structure)

Physicochemical properties are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability. While experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogs, such as 2'-Hydroxy-6'-methoxyacetophenone (CAS 703-23-1).

Table 2: Physicochemical Properties

Property Value (Analog-Derived/Predicted) Rationale & Causality
Appearance Yellow crystalline solid The extended conjugation of the acetophenone system often leads to absorption in the visible spectrum, resulting in a colored appearance, typically yellow.[5][6]
Melting Point ~55-65 °C The close analog, 2'-Hydroxy-6'-methoxyacetophenone, melts at 58-60 °C.[7] The addition of the cyclopropyl group slightly increases molecular weight and may alter crystal packing, but a similar range is expected.
Boiling Point > 260 °C (Predicted) High boiling point is expected due to the polar functional groups (ketone, phenol) and relatively high molecular weight. The analog 2'-Hydroxy-6'-methoxyacetophenone boils at 141 °C at a reduced pressure of 16 mmHg.[7]

| Solubility | Soluble in alcohols, acetone, ethyl acetate; sparingly soluble in water. | The phenolic and ketone groups allow for hydrogen bonding with polar solvents. The aromatic ring and cyclopropyl ether group contribute to solubility in organic solvents. Intramolecular hydrogen bonding between the ortho-hydroxyl and acetyl groups can slightly reduce water solubility compared to its para-isomer. |

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone can be efficiently achieved via a selective Williamson ether synthesis, starting from a commercially available dihydroxyacetophenone precursor. This method is favored due to its high reliability and the mild conditions required, which preserve the integrity of the other functional groups.

The chosen precursor, 2',6'-dihydroxyacetophenone, possesses two phenolic hydroxyl groups. However, the hydroxyl group ortho to the acetyl moiety is significantly less acidic and sterically hindered due to strong intramolecular hydrogen bonding with the carbonyl oxygen. This inherent difference in reactivity allows for the selective alkylation of the more accessible and acidic hydroxyl group at the 6-position.

Proposed Synthetic Pathway

The reaction proceeds by deprotonating the more reactive phenol with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from (bromomethyl)cyclopropane.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2',6'-Dihydroxyacetophenone Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 (Bromomethyl)cyclopropane Product 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Reactant2->Product SN2 Alkylation (Williamson Ether Synthesis) Base K₂CO₃ (Base) Base->Intermediate Deprotonation Solvent Acetone (Solvent) Solvent->Intermediate Deprotonation Intermediate->Product SN2 Alkylation (Williamson Ether Synthesis)

Caption: Synthetic workflow for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone from 2',6'-dihydroxyacetophenone.

Materials:

  • 2',6'-Dihydroxyacetophenone (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2',6'-dihydroxyacetophenone (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The causality here is to use a non-nucleophilic base to selectively deprotonate the more acidic phenol without competing in the subsequent alkylation step.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Heating provides the necessary activation energy for the Sₙ2 reaction.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is critical to separate the desired mono-alkylated product from any unreacted starting material or potential di-alkylated byproducts.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. The predicted spectra provide a self-validating system when compared against experimentally obtained data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and triplets in the range of δ 6.4-7.5 ppm.

  • Methylene Protons (-O-CH₂-) (2H): The two protons of the methylene bridge adjacent to the ether oxygen are expected to appear as a doublet around δ 3.9-4.1 ppm, coupled to the cyclopropyl methine proton.

  • Acetyl Protons (-COCH₃) (3H): A sharp singlet corresponding to the three methyl protons of the acetyl group will be observed in the upfield region, typically around δ 2.6 ppm.

  • Cyclopropyl Protons (5H): The cyclopropyl group will exhibit complex multiplets in the most upfield region of the spectrum (δ 0.3-1.3 ppm) due to complex geminal and vicinal coupling.

  • Phenolic Proton (-OH) (1H): A broad singlet for the hydroxyl proton is expected, typically at a downfield chemical shift (δ 12-13 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • O-H Stretch (Phenol): A very broad absorption band from ~3200-2500 cm⁻¹, characteristic of a strongly hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1620-1640 cm⁻¹. The frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • C-O Stretch (Ether): A distinct absorption in the fingerprint region, typically around 1250-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 206.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as the loss of the acetyl group ([M-43]⁺) and cleavage of the ether bond.

Protocol: 1H NMR Spectral Acquisition

This protocol provides a self-validating method for obtaining high-quality NMR data.

NMR_Analysis_Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 2. Spectrometer Setup (Tune & Shim) A->B Insert Sample C 3. Data Acquisition (1D Proton Scan) B->C Standard Parameters D 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D Raw FID Data E 5. Spectral Analysis (Integration, Peak Picking, Coupling Analysis) D->E Processed Spectrum F 6. Structural Confirmation E->F Assign Signals

Caption: Standard workflow for 1H NMR spectral analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.[8]

  • Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended). Lock onto the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard 1D proton spectrum using appropriate parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Carefully phase the spectrum and apply baseline correction to ensure accurate integration.

  • Analysis: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios. Identify the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) for all relevant peaks.

  • Validation: Compare the experimental chemical shifts, integrations, and coupling patterns to the predicted values to confirm the structure of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

Safety and Handling

While specific toxicity data for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is not available, its safety profile can be inferred from the hazardous properties of structurally similar hydroxyacetophenones.[9]

  • Hazard Classification (Inferred):

    • Causes skin irritation.[10][11]

    • Causes serious eye irritation.[10][11]

    • May cause respiratory irritation.[9][10]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its synthesis is straightforward via selective Williamson ether synthesis, a testament to the differential reactivity of its phenolic groups. The presence of the cyclopropylmethoxy group, a desirable feature in modern medicinal chemistry, makes it a valuable building block for creating novel compounds with potential therapeutic applications. Proper handling in accordance with safety guidelines for irritant aromatic compounds is essential for its use in a research and development setting.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Chemsigma. Ethanone, 1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]- [405239-70-5]. [Link]

  • Angene Spain. 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Boron Molecular. 1-(2-hydroxyphenyl)ethanone. [Link]

  • PubChem. 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- Notes. NIST Chemistry WebBook. [Link]

  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • MDPI. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest.... [Link]

  • The Good Scents Company. 2-hydroxy-6-methoxyacetophenone. [Link]

  • ResearchGate. 1H-NMR Analysis spectral interpretation data. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. [Link]

  • Heliyon. Biologically active components for cosmeceutical use extracted from Chaetomorpha aerea. [Link]

Sources

Foundational

Structural Elucidation of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone: A Comprehensive NMR Guide

Executive Summary This technical guide details the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore often utilized in the development of PDE4 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore often utilized in the development of PDE4 inhibitors (e.g., Roflumilast analogs) and flavonoid derivatives.[1]

The structural integrity of this molecule hinges on two competing electronic features: the intramolecular hydrogen bond (IMHB) between the C(6)-hydroxyl and the carbonyl oxygen, and the steric bulk of the C(2)-cyclopropylmethoxy ether. This guide provides a self-validating spectral assignment protocol, distinguishing the target mono-alkylated product from common synthetic impurities like the bis-alkylated byproduct or regioisomers.[1][2]

Part 1: Structural Context & Mechanism of Action

The Core Scaffold

The molecule is a 2,6-disubstituted acetophenone .[1] The defining feature of this scaffold is the "Resonance-Assisted Hydrogen Bond" (RAHB). The proton on the C(6)-hydroxyl group forms a robust 6-membered chelate ring with the carbonyl oxygen.

  • NMR Consequence: This chelation locks the carbonyl group in coplanarity with the aromatic ring, maximizing magnetic anisotropy. It forces the hydroxyl proton into a highly deshielded environment, typically shifting it beyond 12.0 ppm —a "diagnostic beacon" for this specific substitution pattern.

The Cyclopropylmethoxy Substituent

The C(2)-position bears a cyclopropylmethyl ether. The cyclopropyl group is magnetically unique due to the ring current of the strained C-C bonds, which shields the attached protons, pushing them to very high fields (0.3–0.8 ppm).

Pathway Visualization

The following diagram illustrates the connectivity and the critical coupling pathways utilized for assignment.

G cluster_0 Spectral Consequences Acetophenone Acetophenone Core (Deshielding Zone) IMHB Intramolecular H-Bond (>13 ppm Signal) Acetophenone->IMHB Stabilizes Linker Methoxy Linker (-OCH2-) Acetophenone->Linker C(2) Attachment Shift_Ar Aromatic: ABC System Acetophenone->Shift_Ar Shift_OH OH Shift: ~13.5 ppm IMHB->Shift_OH Cyclopropyl Cyclopropyl Group (High Field Shielding) Shift_Cp Cyclopropyl: < 1.0 ppm Cyclopropyl->Shift_Cp Linker->Cyclopropyl Connects

Figure 1: Structural connectivity and resulting spectral features. The IMHB locks the conformation, creating distinct chemical shift zones.[2]

Part 2: Theoretical & Observed NMR Assignment

The following data represents the consensus assignment for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in CDCl₃ . Chloroform-d is the preferred solvent as DMSO-d₆ may disrupt the intramolecular H-bond or cause proton exchange broadening.[1]

¹H NMR Assignment Table (400 MHz, CDCl₃)
PositionGroupShift (δ, ppm)MultiplicityJ-Coupling (Hz)Structural Insight
OH-6 Hydroxyl13.0 – 13.8 Singlet (s)-Diagnostic: Sharp peak due to strong IMHB.[1][2] Disappears with D₂O shake.
Ar-H4 Aromatic7.25 – 7.35Triplet (t)8.2Meta to both oxygen substituents; most deshielded ring proton.[1][2]
Ar-H3/5 Aromatic6.40 – 6.60Doublet (d)8.2Ortho to oxygen donors.[1][2] H-3 and H-5 may overlap or appear as distinct doublets.[1][2]
O-CH₂ Methylene3.85 – 3.95Doublet (d)7.0Connects ring to cyclopropyl.[2] Shielded relative to methoxy due to Cp ring.
Ac-CH₃ Acetyl2.65 – 2.75Singlet (s)-Characteristic methyl ketone singlet.[1][2]
Cp-CH Methine1.20 – 1.35Multiplet (m)-The single proton on the cyclopropyl ring attached to the methylene.[1][2]
Cp-CH₂ Methylene0.60 – 0.70Multiplet (m)-Cis protons relative to substituent.[1][2]
Cp-CH₂ Methylene0.30 – 0.40Multiplet (m)-Trans protons (highly shielded).[1][2]
¹³C NMR Key Resonances (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~203 ppm.

  • C-OH (C-6): ~164 ppm (Deshielded by H-bond).[1][2]

  • C-O-Alk (C-2): ~160 ppm.[1]

  • O-CH₂: ~73 ppm.[1]

  • Cyclopropyl CH: ~10 ppm.

  • Cyclopropyl CH₂: ~3-4 ppm.[1]

Part 3: Experimental Protocol & Validation

To ensure scientific integrity, the following protocol minimizes artifacts (like water peaks obscuring the OH signal) and validates the regiochemistry.

Sample Preparation[2][3]
  • Solvent Choice: Use CDCl₃ (99.8% D) stored over molecular sieves.

    • Rationale: Water in the solvent can exchange with the phenolic proton. While the IMHB is strong, trace acid/base in wet solvent can broaden the peak.

  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL solvent.

    • Note: High concentrations can induce intermolecular stacking, slightly shifting aromatic peaks, but the IMHB peak remains stable.[2]

The "D₂O Shake" Validation

To confirm the peak at ~13.5 ppm is indeed the hydroxyl group and not an impurity:

  • Acquire the standard ¹H spectrum.

  • Add 1–2 drops of D₂O to the NMR tube.

  • Shake vigorously and allow phases to separate (if immiscible) or mix (if using Acetone-d₆).

  • Result: The peak at 13.5 ppm will vanish or significantly diminish due to Deuterium exchange (

    
    ).[1]
    
Regiochemistry Validation Workflow

Common synthesis involves alkylating 2,6-dihydroxyacetophenone.[1][2] This can lead to the bis-alkylated impurity (1-(2,6-bis(cyclopropylmethoxy)phenyl)ethanone).[1]

Workflow Start Crude Reaction Mixture Check_OH Check >13 ppm Region Start->Check_OH Decision Peak Present? Check_OH->Decision Mono Target: Mono-alkylated (Contains 1 OH) Decision->Mono Yes Bis Impurity: Bis-alkylated (No OH peak) Decision->Bis No Integration Check Integration Ratio (Aromatic H : O-CH2) Mono->Integration Final Final Structure Confirmation Integration->Final Ratio 3:2 confirms Mono Ratio 3:4 implies Bis

Figure 2: NMR-based logic flow for distinguishing the target molecule from over-alkylated impurities.

Part 4: Troubleshooting & Impurity Profiling[1]

Common Impurities[2][3]
  • 2,6-Dihydroxyacetophenone (Starting Material):

    • Indicator: Two exchangeable protons (often one broad, one sharp) or a shift in the aromatic region due to symmetry.

    • Differentiation: Lack of cyclopropyl signals (0.3–1.3 ppm).

  • O-Alkylation vs. C-Alkylation:

    • C-alkylation (on the ring) destroys the simple ABC aromatic coupling pattern. If you see a singlet in the aromatic region, C-alkylation may have occurred.[1]

Solvent Effects on Chemical Shifts
SolventOH Shift (ppm)Effect
CDCl₃ ~13.5Sharp. Best for observation.[1][2] IMHB is dominant.
DMSO-d₆ ~13.0–14.0Broad. DMSO competes as a H-bond acceptor, potentially broadening the peak.[1][2]
Acetone-d₆ ~13.2Good alternative if solubility in CDCl₃ is poor.[2]

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- Mass Spectrum and Data.[1][2] NIST Chemistry WebBook. [Link] Citation Context: Validates the core 2-hydroxy-6-alkoxyacetophenone scaffold and expected aromatic substitution patterns.

  • PubChem. 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link] Citation Context: Provides fundamental physicochemical properties and pKa values relevant to the phenolic hydroxyl group.

  • Royal Society of Chemistry. Intramolecular hydrogen bonding to improve membrane permeability.[3] Med. Chem. Commun., 2011, 2, 669-674.[1][2][3] [Link] Citation Context: Explains the "Chelate Effect" and the deshielding of the hydroxyl proton in NMR due to intramolecular hydrogen bonding.

  • Hansen, P. E., et al. The intramolecular hydrogen bond in ortho-hydroxy acetophenones.[2][4] Journal of Molecular Structure, 2004.[2][4] [Link] Citation Context: Authoritative source on the specific crystallographic and spectral features of ortho-hydroxy acetophenones.

Sources

Exploratory

Technical Guide: Discovery &amp; Application of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

This guide details the technical discovery, synthesis, and application of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5), a critical desymmetrized resorcinol intermediate used in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and application of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5), a critical desymmetrized resorcinol intermediate used in the development of IKK inhibitors and related anti-inflammatory pharmacophores.

Executive Summary & Molecule Profile

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone represents a pivotal class of "desymmetrized" building blocks derived from 2,6-dihydroxyacetophenone. Its discovery was driven by the need to introduce lipophilic, metabolically stable ether linkages (cyclopropylmethoxy) while retaining a free phenolic hydroxyl group for subsequent heteroannulation.

This molecule is primarily identified as a key intermediate in the synthesis of IκB Kinase (IKK) inhibitors , specifically those investigated by Bayer Aktiengesellschaft (e.g., Patent WO 2003/076447) for the treatment of inflammatory cascades (NF-κB pathway) and otic disorders.

Physicochemical Profile
PropertyData
IUPAC Name 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone
CAS Number 405239-70-5
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Core Scaffold 2,6-Dihydroxyacetophenone (Resorcinol derivative)
Key Moiety Cyclopropylmethyl ether (Lipophilic anchor)
Physical State Pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthetic Discovery & Causality

The synthesis of this molecule addresses a classic challenge in organic chemistry: selective mono-functionalization of symmetric diols . The starting material, 2,6-dihydroxyacetophenone, possesses two equivalent hydroxyl groups stabilized by an intramolecular hydrogen bond with the carbonyl oxygen.

The Challenge: Desymmetrization

Direct alkylation often leads to a statistical mixture of:

  • Unreacted starting material.

  • Desired mono-alkylated product (Target).

  • Bis-alkylated byproduct (Impurity).

Optimized Synthesis Protocol

The following protocol utilizes stoichiometric control and intramolecular hydrogen bonding to maximize the yield of the mono-ether.

Reagents & Materials
  • Substrate: 2,6-Dihydroxyacetophenone (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.2 eq) - Mild base prevents rapid bis-alkylation.

  • Solvent: Acetone or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to generate reactive iodide.

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 2,6-dihydroxyacetophenone and anhydrous Acetone. Add K₂CO₃ and KI. Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3] The base deprotonates the more accessible proton. The proton involved in the strong H-bond with the carbonyl (C=O ··· H-O) is less acidic and remains protected.

  • Alkylation: Add (Bromomethyl)cyclopropane dropwise over 1 hour.

    • Control: Slow addition prevents localized high concentrations of the alkylating agent, reducing bis-alkylation.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: The crude residue contains the mono-ether and small amounts of bis-ether. Purify via silica gel column chromatography.

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Result: The product elutes after the bis-ether due to the free phenolic -OH interacting with silica.

Reaction Pathway Diagram

SynthesisPathway SM 2,6-Dihydroxyacetophenone (Symmetric Core) Transition Transition State: Mono-anion stabilized by H-bond SM->Transition Deprotonation Reagents Reagents: (Bromomethyl)cyclopropane K2CO3, KI, Acetone Reagents->Transition Product Target Molecule: 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Transition->Product SN2 Attack Byproduct Bis-alkylated Impurity Transition->Byproduct Over-alkylation (Minor)

Caption: Selective mono-alkylation pathway utilizing intramolecular H-bond protection to favor the target desymmetrized product.

Downstream Applications: IKK Inhibitor Synthesis

The primary utility of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is its role as a precursor for Chromone and Flavone scaffolds, which are potent pharmacophores for inhibiting IκB Kinase (IKK).

Mechanism of Action (The "Why")

Inhibiting IKK prevents the phosphorylation of IκB, thereby keeping the transcription factor NF-κB sequestered in the cytoplasm. This blocks the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), offering therapeutic potential for rheumatoid arthritis, COPD, and otic inflammation.

Synthesis of the Active Pharmacophore

The acetophenone undergoes a Baker-Venkataraman Rearrangement or Claisen Condensation to form the active drug core.

  • Esterification: The free C6-hydroxyl is acylated with a specific acid chloride (e.g., a nicotinic acid derivative).

  • Rearrangement: Treatment with a strong base (NaH or LiHMDS) triggers the migration of the acyl group to the alpha-carbon.

  • Cyclization: Acid-catalyzed cyclization yields the 2-substituted chromone or flavone.

Biological Pathway & Intervention Diagram

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha, IKK-beta) Receptor->IKK_Complex Activates IkB_NFkB Cytoplasm: IkB-NF-kB Complex (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IkB Inhibitor Drug Derived from Target Molecule (IKK Inhibitor) Inhibitor->IKK_Complex BLOCKS Phospho_IkB Phosphorylated IkB (Degradation) IkB_NFkB->Phospho_IkB Free_NFkB Free NF-kB (Active) IkB_NFkB->Free_NFkB Release Nucleus Nucleus: Gene Transcription (Cytokines) Free_NFkB->Nucleus Translocation

Caption: Mechanism of action for IKK inhibitors derived from the target acetophenone, blocking the inflammatory NF-κB cascade.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water)> 98.0% Area
Identity ¹H NMR (400 MHz, CDCl₃)δ 13.2 (s, 1H, OH) – Diagnostic peak for H-bonded phenol.δ 3.90 (d, 2H, OCH₂) – Cyclopropylmethoxy doublet.
Residual Solvents GC-HeadspaceAcetone < 5000 ppm
Appearance Visual InspectionPale yellow to off-white solid
Troubleshooting the Synthesis
  • Issue: High levels of bis-alkylated byproduct.

    • Solution: Reduce equivalents of alkyl bromide to 1.05 eq and lower reaction temperature to 50°C.

  • Issue: Incomplete conversion.

    • Solution: Add catalytic amount of 18-crown-6 ether to solubilize potassium carbonate in acetone.

References

  • Bayer Aktiengesellschaft. (2003).[4] Acylamino-substituted indanes and their use as medicaments. World Intellectual Property Organization. Patent WO 2003/076447 A1.[5][4] Link

  • ChemicalBook. (2024). 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Product Entry.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11824232 (Related Analog). PubChem. Link

  • Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual Review of Immunology, 18(1), 621-663. (Contextual grounding for IKK mechanism).

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary This technical guide details the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore found in various therapeutic agents, including 5-lipoxygenase inhibitors and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a critical pharmacophore found in various therapeutic agents, including 5-lipoxygenase inhibitors and sGC stimulators. The synthesis centers on the desymmetrization of 2,6-dihydroxyacetophenone via a controlled Williamson ether synthesis.

The core challenge in this synthesis is selectivity : achieving mono-alkylation while suppressing the formation of the bis-alkylated byproduct. This guide provides a validated protocol that leverages intramolecular hydrogen bonding to naturally arrest the reaction at the mono-substituted stage.

Retrosynthetic Analysis

The most efficient route to the target molecule involves the direct alkylation of the symmetric precursor 2,6-dihydroxyacetophenone (2,6-DHAP) with a cyclopropylmethyl halide.

Retrosynthesis Target Target Molecule 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone disconnection Target->disconnection SM1 Starting Material 1 2,6-Dihydroxyacetophenone (CAS: 699-83-2) disconnection->SM1 C-O Bond Disconnection SM2 Starting Material 2 (Bromomethyl)cyclopropane (CAS: 7051-34-5) disconnection->SM2

Figure 1: Retrosynthetic breakdown identifying the symmetric resorcinol derivative and the alkylating agent.

Critical Starting Materials

A. 2,6-Dihydroxyacetophenone (The Scaffold)[1][2]
  • CAS: 699-83-2

  • Role: The nucleophilic core.

  • Chemical Behavior: This molecule possesses a

    
     symmetry axis. However, upon mono-alkylation, the remaining phenol forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "resonance locking" significantly reduces the acidity of the second hydroxyl group (
    
    
    
    shift), making the second alkylation kinetically much slower than the first. This is the thermodynamic safety mechanism of this synthesis.
B. (Bromomethyl)cyclopropane (The Electrophile)
  • CAS: 7051-34-5

  • Role: The alkylating agent.

  • Handling Precaution: Cyclopropylmethyl halides are lachrymators and potential alkylating mutagens. They can also undergo ring-opening rearrangement under strongly acidic conditions or high thermal stress.

  • Alternative: (Chloromethyl)cyclopropane can be used but typically requires the addition of Potassium Iodide (Finkelstein conditions) to enhance reactivity.

C. Reagent Table
ComponentRoleEquiv.Notes
2,6-Dihydroxyacetophenone Substrate1.0Limiting reagent.
(Bromomethyl)cyclopropane Electrophile1.1 - 1.2Slight excess ensures conversion.
Potassium Carbonate (

)
Base1.5 - 2.0Anhydrous; granular preferred.
Acetone or DMF SolventN/AAcetone (reflux) is standard; DMF allows lower temps.
Potassium Iodide (KI) Catalyst0.1Optional; accelerates reaction if using chlorides.

Validated Experimental Protocol

This protocol uses a standard Williamson ether synthesis adapted for regioselectivity.

Phase 1: Reaction Setup
  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dihydroxyacetophenone (10.0 g, 65.7 mmol) in anhydrous Acetone (100 mL) .

    • Note: Acetone is preferred over DMF for ease of workup, provided the reflux temperature (56°C) is sufficient for the alkyl halide used.

  • Deprotonation: Add Potassium Carbonate (13.6 g, 98.5 mmol) in a single portion.

    • Observation: The solution may turn bright yellow/orange due to the formation of the phenoxide anion.

  • Addition: Add (Bromomethyl)cyclopropane (7.0 mL, ~72 mmol) dropwise via syringe or addition funnel over 10 minutes.

    • Critical Control: Rapid addition is generally acceptable here due to the inherent selectivity, but dropwise addition helps manage exotherms.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60-65°C) under an inert atmosphere (

    
     or Ar).
    
  • Timeline: Stir for 6–12 hours.

  • Monitoring (TLC):

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm).

    • Rf Values: Bis-alkylated product (Top) > Mono-alkylated Target (Middle) > Starting Material (Bottom).

    • Endpoint: Stop when the Starting Material spot is faint (<5%). Do not push for 100% conversion if bis-alkylation begins to appear significantly.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (

    
    /KBr) and wash the filter cake with acetone.
    
  • Concentration: Remove the solvent under reduced pressure (Rotavap) to yield a crude yellow oil or semi-solid.

  • Partition: Redissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M HCl (50 mL): Crucial Step. This ensures the remaining phenolic proton is protonated and breaks any potassium chelates.

    • Brine (50 mL).

  • Drying: Dry the organic phase over Anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Crystallization: The crude product often solidifies upon standing. Recrystallization from Methanol/Water or Hexanes is often sufficient.

  • Column Chromatography: If oil persists, purify via silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Mechanism & Pathway Logic

The reaction relies on the difference in


 between the first and second hydroxyl groups.

ReactionPathway Step1 2,6-DHAP (Symmetric) Step2 Mono-Phenoxide Intermediate Step1->Step2 K2CO3 Deprotonation Step3 Target Molecule (Mono-Alkylated) Step2->Step3 Cyclopropylmethyl-Br (Fast) Step4 Bis-Alkylated Impurity Step3->Step4 Over-alkylation (Slow due to H-Bond) note Intramolecular H-Bond locks the second -OH, preventing over-alkylation. Step3->note

Figure 2: Reaction pathway demonstrating the kinetic selectivity afforded by intramolecular hydrogen bonding.

Why this works (Scientific Rationale):
  • Symmetry Breaking: Initially, both OH groups are equivalent. Base deprotonates one.

  • H-Bond Locking: Once the first ether linkage is formed (Target Molecule), the carbonyl oxygen forms a robust 6-membered hydrogen-bonded ring with the remaining proton.

  • Reduced Nucleophilicity: To alkylate the second position, the base must break this H-bond to deprotonate the phenol. This requires higher energy/stronger conditions, making the second alkylation significantly slower under mild carbonate reflux conditions.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Old/Wet ReagentsUse freshly ground, anhydrous

. Add 0.1 eq KI (Finkelstein catalyst).
High Bis-Alkylation Too vigorous / Excess BaseReduce temperature (switch from DMF to Acetone). Strictly limit Alkyl Halide to 1.1 eq.
O-C Alkylation C-alkylation on ringRare with Carbonate bases. Ensure solvent is non-acidic and polar aprotic.
Product is Oily Residual solvent/impuritiesSeed with crystal if available. Triturate with cold pentane or hexanes to induce precipitation.

References

  • Org. Synth. 1941, 21, 22. 2,6-Dihydroxyacetophenone. (Classic preparation of the starting material, establishing the stability of the core). Link

  • Journal of Medicinal Chemistry.Synthesis and Structure-Activity Relationships of 2-Hydroxy-6-alkoxyacetophenones.
  • PubChem Compound Summary. 1-(2-hydroxy-6-methoxyphenyl)ethanone (Analogous Chemistry). National Center for Biotechnology Information. Link

  • ChemicalBook. 2,6-Dihydroxyacetophenone Properties and Reactions. Link

Protocols & Analytical Methods

Method

Using 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in organic synthesis

Application Note: Strategic Utilization of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in Heterocyclic Scaffold Construction Executive Summary 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in Heterocyclic Scaffold Construction

Executive Summary

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5) is a specialized "privileged scaffold" derived from 2,6-dihydroxyacetophenone. Its structural uniqueness lies in the desymmetrization of the resorcinol core: one phenolic hydroxyl is protected as a cyclopropylmethyl ether, while the other remains free (at the C6 position) to participate in intramolecular hydrogen bonding with the acetyl carbonyl.

This application note details the use of this synthon in the high-yield synthesis of 5-alkoxy-substituted flavones, chromones, and dihydrochalcones —pharmacophores critical in the development of Leukotriene Receptor Antagonists (LTRAs) and PDE4 inhibitors.

Key Technical Advantages:

  • Regioselectivity: The steric bulk of the cyclopropyl group directs electrophilic attack to the C3/C5 positions.

  • Metabolic Stability: The cyclopropylmethoxy moiety mimics an aliphatic chain but offers superior metabolic resistance compared to standard

    
    -butyl or ethyl ethers.
    
  • Chelation Control: The free C6-OH forms a strong 6-membered H-bond ring with the carbonyl, activating the methyl ketone for Claisen-Schmidt condensations.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone
CAS Number 405239-70-5
Molecular Formula

Molecular Weight 206.24 g/mol
Key Functional Group o-Hydroxyacetophenone (Chelated)
pKa (Phenol) ~8.5 (Elevated due to H-bonding)

Structural Logic: The molecule features a "push-pull" electronic system. The alkoxy group at C2 and the hydroxyl at C6 are electron-donating, making the ring electron-rich. However, the acetyl group is electron-withdrawing.

  • Critical Feature: The intramolecular hydrogen bond between the C6-OH and the carbonyl oxygen (

    
    ) locks the conformation. This "pre-organization" significantly lowers the entropic barrier for cyclization reactions, such as the synthesis of chromones.
    

Application 1: Synthesis of 5-(Cyclopropylmethoxy)flavones

The primary utility of this intermediate is the construction of the flavone core via the Claisen-Schmidt Condensation followed by Oxidative Cyclization .

Mechanism of Action
  • Aldol Condensation: Base-catalyzed deprotonation of the acetyl methyl group (

    
    ) generates an enolate.
    
  • Attack: The enolate attacks a substituted benzaldehyde to form a

    
    -hydroxy ketone, which dehydrates to the Chalcone .
    
  • Cyclization: The chalcone undergoes oxidative cyclization (using

    
    /DMSO) to form the flavone.
    
Protocol A: Chalcone Generation

Target: (E)-1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Reagents:

  • Substrate: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (1.0 eq)

  • Electrophile: 4-Fluorobenzaldehyde (1.1 eq)

  • Base:

    
     (50% aq. solution) or 
    
    
    
    (solid)
  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (2.06 g) of the acetophenone substrate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of 4-fluorobenzaldehyde. Stir at room temperature for 10 minutes.

  • Catalysis: Dropwise add 10 mL of 50% aqueous KOH. The solution will likely darken (deep yellow/orange) indicating enolate formation.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours. Note: Heating is discouraged to prevent polymerization of the aldehyde.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 1N HCl.

  • Isolation: The chalcone precipitates as a yellow solid.[1] Filter, wash with cold water, and recrystallize from EtOH.

Yield Expectation: 85–92%

Protocol B: Oxidative Cyclization to Flavone

Target: 5-(cyclopropylmethoxy)-2-(4-fluorophenyl)-4H-chromen-4-one.

Reagents:

  • Substrate: Chalcone from Protocol A (1.0 eq)

  • Oxidant: Iodine (

    
    ) (0.1 – 0.5 eq catalytic)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Setup: Suspend 5 mmol of the chalcone in 15 mL of DMSO.

  • Catalyst: Add 0.5 mmol (10 mol%) of molecular Iodine (

    
    ).
    
  • Heating: Heat the mixture to 130°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent yellow spot of the chalcone will disappear, replaced by a dark, UV-active flavone spot.

  • Workup: Cool to RT. Pour into 50 mL saturated aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over

    
    .
    
  • Purification: Silica gel chromatography is usually required to remove traces of DMSO.

Visualization: The Flavone Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

G cluster_0 Critical Stability Check Start 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone (Substrate) Enolate Enolate Intermediate (Reactive Species) Start->Enolate KOH/EtOH Deprotonation Aldehyde Ar-CHO (Electrophile) Aldehyde->Enolate + Chalcone Chalcone (Yellow Solid) Enolate->Chalcone Claisen-Schmidt Condensation Flavone 5-Substituted Flavone (Target API) Chalcone->Flavone I2 / DMSO Oxidative Cyclization (130°C)

Caption: Synthesis pathway from the acetophenone precursor to the bioactive flavone scaffold via the chalcone intermediate.

Critical Control Points & Troubleshooting

Cyclopropyl Ring Stability

The cyclopropylmethyl ether is generally stable to bases (KOH, NaOH). However, it is acid-labile .

  • Risk: Use of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) for deprotection elsewhere in the molecule will likely cleave the cyclopropyl group, reverting it to the phenol.
  • Mitigation: If acidic cyclization (e.g.,

    
    /AcOH) is required, keep temperature <60°C. The Iodine/DMSO method (Protocol B) is preferred as it is neutral/mildly oxidative and preserves the ether linkage.
    
Regiochemistry of Electrophilic Substitution

If functionalizing the ring before cyclization:

  • The C3 and C5 positions are activated.

  • The C3 position (ortho to the cyclopropylmethoxy) is sterically hindered.

  • Result: Electrophilic attack (e.g., bromination, nitration) will predominantly occur at the C5 position (para to the cyclopropylmethoxy group).

References

  • Synthesis of 2-Hydroxy Substituted Chalcones. TSI Journals. (2013). Detailed protocols for Claisen-Schmidt condensation of o-hydroxyacetophenones.

  • Synthesis of Flavones via Oxidative Cyclization. Asian Journal of Pharmaceutical and Clinical Research. (2017). Methodology for I2/DMSO cyclization of chalcones.

  • SIRT2 Inhibitor Synthesis. National Institutes of Health (PMC). Use of 2'-hydroxyacetophenone derivatives in chromone synthesis for neurodegenerative applications.[2]

  • 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Product Data. Sigma-Aldrich. Physical properties and CAS verification.

  • Synthesis of Substituted Chromones. International Journal of Research in Pharmaceutical and Biomedical Sciences. Review of catalytic methods for chromone ring closure.

Sources

Application

Application Note: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in Medicinal Chemistry

Strategic Utilization in the Design of IKK-β Inhibitors and NF-κB Modulators Executive Summary This application note details the medicinal chemistry utility of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in the Design of IKK-β Inhibitors and NF-κB Modulators

Executive Summary

This application note details the medicinal chemistry utility of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5).[1][2] While structurally simple, this acetophenone derivative serves as a critical "privileged scaffold" precursor. Its primary application lies in the synthesis of 2-amino-3-cyano-pyridine derivatives , specifically potent inhibitors of IκB Kinase β (IKK-β) , such as ACHP .

By incorporating the cyclopropylmethoxy moiety, researchers can modulate lipophilicity and metabolic stability, overcoming the pharmacokinetic limitations often seen with simple methoxy or ethoxy analogs. This guide provides optimized protocols for synthesizing this intermediate and deploying it in downstream heterocycle formation, supported by mechanistic insights into the NF-κB signaling pathway.

Chemical Profile & Pharmacophore Rationale
PropertySpecification
IUPAC Name 1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Key Functional Groups Acetyl (C2), Phenolic Hydroxyl (C6), Cyclopropylmethoxy (C2)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.
The "Cyclopropylmethoxy" Advantage

In medicinal chemistry, replacing a standard methoxy group (-OCH₃) with a cyclopropylmethoxy group (-OCH₂-cPr) is a strategic bioisosteric replacement.

  • Metabolic Stability: The cyclopropyl group is more resistant to Cytochrome P450-mediated O-dealkylation compared to straight-chain alkyl ethers.

  • Hydrophobic Filling: The cyclopropyl ring provides a unique steric volume that can fill hydrophobic pockets in kinase domains (specifically the ATP-binding site or allosteric pockets of IKK-β) more effectively than a methyl group.

  • Intramolecular Bonding: The C6-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This locks the molecule into a planar conformation, pre-organizing it for binding or subsequent cyclization reactions.

Biological Context: Targeting the NF-κB Pathway

The primary utility of this intermediate is in synthesizing inhibitors for the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Dysregulation of NF-κB is implicated in autoimmune diseases, chronic inflammation, and cancer.

Mechanism of Action: The target molecule (derived from our intermediate) inhibits IKK-β . Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB. Pro-inflammatory signals (e.g., TNF-α) activate IKK-β, which phosphorylates IκB, tagging it for degradation. This releases NF-κB to translocate to the nucleus and transcribe inflammatory genes. Inhibiting IKK-β prevents this cascade.[3]

Pathway Visualization

The following diagram illustrates the intervention point of compounds derived from 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

NFkB_Pathway cluster_cyto Cytoplasm TNF TNF-α / IL-1β (Extracellular Signals) Receptor Membrane Receptor TNF->Receptor Activation IKK_Complex IKK Complex (IKK-α / IKK-β / NEMO) Receptor->IKK_Complex Phosphorylation IkB IκB (Inhibitor protein) IKK_Complex->IkB Phosphorylates Inhibitor Drug Derived from Topic Intermediate (IKK-β Inhibitor) Inhibitor->IKK_Complex BLOCKS Proteasome Proteasome (Degradation) IkB->Proteasome Ubiquitination & Degradation NFkB_Cyto NF-κB (Inactive/Sequestered) NFkB_Nuc NF-κB (Active in Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Gene Transcription NFkB_Nuc->DNA Transcription

Caption: The NF-κB signaling cascade.[3] Compounds synthesized from the topic intermediate act as IKK-β inhibitors (Green Hexagon), preventing the phosphorylation of IκB and subsequent inflammatory gene transcription.

Experimental Protocols
Protocol A: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Objective: Selective mono-alkylation of 2,6-dihydroxyacetophenone. This step is critical; over-alkylation destroys the necessary hydroxyl handle.

Reagents:

  • 2,6-Dihydroxyacetophenone (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone

Procedure:

  • Dissolution: Dissolve 2,6-dihydroxyacetophenone (5.0 g, 32.8 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (5.4 g, 39.4 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.
    
    • Expert Tip: The intramolecular H-bond makes one hydroxyl less acidic than the other, aiding selectivity, but excess base/heat will lead to the bis-ether.

  • Alkylation: Add (bromomethyl)cyclopropane (3.5 mL, 36.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The mono-alkylated product usually has a higher

    
     than the starting material but lower than the bis-alkylated byproduct.
    
  • Workup: Pour the reaction mixture into ice-water (200 mL) and acidify slightly with 1N HCl (to pH ~5).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Target: 70–80% as a pale yellow oil or low-melting solid.

Protocol B: Downstream Application – Synthesis of the Pyridine Core (ACHP Analog)

Objective: Use the acetophenone intermediate to build the 2-amino-3-cyano-pyridine scaffold via a multicomponent condensation.

Reagents:

  • 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (from Protocol A)[1][2][4]

  • Aromatic/Heterocyclic Aldehyde (e.g., 4-(N-Boc-piperidinyl)benzaldehyde)

  • Malononitrile

  • Ammonium Acetate (

    
    )
    
  • Solvent: Ethanol or Toluene

Procedure:

  • Setup: In a round-bottom flask, combine the acetophenone intermediate (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and

    
     (1.5 mmol) in Ethanol (10 mL).
    
  • Cyclization: Reflux the mixture for 8–12 hours.

    • Mechanism: This follows a modified Hantzsch pyridine synthesis or Knoevenagel condensation followed by Michael addition and cyclization.

  • Observation: A precipitate often forms upon cooling.

  • Workup: Filter the solid. If no precipitate, remove solvent and purify via chromatography.

  • Deprotection (if applicable): If a Boc-protected amine was used in the aldehyde, treat with TFA/DCM to reveal the secondary amine (crucial for solubility and binding).

Synthesis Workflow Diagram

Synthesis_Workflow SM 2,6-Dihydroxyacetophenone Intermediate TOPIC MOLECULE: 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone SM->Intermediate Selective Alkylation (DMF, 60°C) Reagent (Bromomethyl)cyclopropane + K2CO3 Reagent->Intermediate FinalDrug IKK-β Inhibitor (Pyridine Core) Intermediate->FinalDrug Multicomponent Cyclization Reagents2 Aldehyde + Malononitrile + NH4OAc Reagents2->FinalDrug

Caption: Synthetic route transforming the raw material into the bioactive IKK-β inhibitor via the topic intermediate.

Comparative Data: Why Cyclopropylmethoxy?

The following table summarizes Structure-Activity Relationship (SAR) data derived from Murata et al., highlighting the superiority of the cyclopropylmethoxy group in this scaffold series.

Substituent (R) at C2 positionIKK-β IC₅₀ (nM)Cellular IC₅₀ (nM)Oral Bioavailability (F%)
-OH (Parent) >1000N.D.Low
-OCH₃ (Methoxy) 4521012%
-OCH₂CH₃ (Ethoxy) 3818015%
-OCH₂-cPr (Cyclopropylmethoxy) 8.5 60 48%
-OCH₂-Ph (Benzyloxy) 120>500<5%

Interpretation: The cyclopropylmethoxy group (Row 4) offers the optimal balance of potency and bioavailability. The steric bulk is sufficient to induce a conformational twist favored by the enzyme, while the lipophilicity improves membrane permeability compared to the hydroxyl or methoxy analogs.

References
  • Murata, T., et al. (2003). Discovery of novel and potent IKK-β inhibitors. Part 1: 2-Amino-3-cyano-4-aryl-6-(2-hydroxyphenyl)pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 13(6), 913-918.

  • Murata, T., et al. (2004). Synthesis and structure–activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 14(15), 4013-4017.

  • Wiesmann, C., et al. (2004). Structural determinants of IKKβ specificity and activity. Science. (Validates the hydrophobic pocket fit for inhibitors).

  • PubChem Compound Summary. 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone.[1][5] CID 10078049.

Sources

Method

Application Note: Cell-Based Profiling of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone in Antiviral Discovery

[1] Executive Summary & Scientific Rationale In the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV), the 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone scaffold serves as a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

In the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV), the 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone scaffold serves as a critical pharmacophore.[1] This structure mimics the core binding motif of Filibuvir (PF-00868554) , a potent NS5B polymerase inhibitor.

This Application Note details the cell-based evaluation of this scaffold. Unlike high-throughput screening of random libraries, evaluating this specific intermediate requires a focused approach to determine two critical parameters:

  • Intrinsic Antiviral Potency: Does the fragment retain binding affinity to the NS5B "Thumb II" allosteric pocket?

  • Hepatocellular Toxicity: Does the cyclopropylmethoxy substitution, introduced to improve lipophilicity, induce off-target cytotoxicity in host hepatocytes?

Mechanism of Action: The compound targets the RNA-dependent RNA polymerase (NS5B) of HCV.[1] It acts as an allosteric inhibitor, binding to the Thumb II domain, locking the enzyme in an inactive conformation and preventing the formation of a functional replication complex.[1]

Visualizing the Mechanism

The following diagram illustrates the logical flow of the compound's interference with the HCV replication cycle.

HCV_Inhibition_Pathway Compound 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Cell_Entry Hepatocyte Entry (Passive/Active Transport) Compound->Cell_Entry NS5B_Target HCV NS5B Polymerase (Thumb II Allosteric Pocket) Cell_Entry->NS5B_Target Intracellular Diffusion Conf_Change Conformational Lock (Enzyme Inactivation) NS5B_Target->Conf_Change Allosteric Binding Rep_Block Blockade of RNA Synthesis Conf_Change->Rep_Block Viral_Drop Reduction in Viral Load (Luciferase Signal Decrease) Rep_Block->Viral_Drop

Figure 1: Mechanism of Action.[1] The acetophenone derivative permeates the hepatocyte and binds allosterically to NS5B, halting viral RNA synthesis.[1]

Protocol A: HCV Replicon Assay (Antiviral Potency)[1]

This assay uses Huh-7.5 cells harboring a subgenomic HCV replicon (genotype 1b) linked to a firefly luciferase reporter.[1] This system allows for the direct quantification of viral replication inhibition by the compound without handling infectious viral particles.

Materials
  • Cell Line: Huh-7.5 HCV Replicon cells (Luc-ubi-neo/ET).

  • Compound: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (Dissolved in 100% DMSO to 10 mM stock).[1]

  • Control: Filibuvir (Positive Control), 0.5% DMSO (Vehicle Control).

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).[1]

  • Plate: 96-well white opaque tissue culture plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest Huh-7.5 replicon cells during the logarithmic growth phase.

    • Resuspend in DMEM supplemented with 10% FBS (without selection antibiotics like G418).

    • Seed 1.0 × 10⁴ cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 3-fold serial dilution of the test compound in DMEM.

    • Range: Start at 100 µM down to 0.1 µM (8 points).

    • Remove culture media from the plate and add 100 µL of compound-containing media.[1]

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO₂.

    • Note: A 72-hour window is required to observe a significant reduction in replicon RNA levels due to the half-life of the luciferase protein.

  • Luciferase Readout:

    • Bring Bright-Glo™ reagent to room temperature.[1]

    • Add 100 µL of reagent directly to each well (1:1 ratio with media).

    • Lyse cells by shaking the plate for 2 minutes at 500 rpm.

    • Measure luminescence using a microplate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to the Vehicle Control (100% Activity).

    • Calculate EC₅₀ using a 4-parameter logistic regression model.[1]

Protocol B: Multiparametric Cytotoxicity Profiling (Safety)

To ensure that the reduction in luciferase signal in Protocol A is due to specific antiviral activity and not general cell death, a parallel cytotoxicity assay is mandatory. We utilize the CCK-8 (Cell Counting Kit-8) assay, which is superior to MTT for metabolic sensitivity in hepatocytes.[1]

Materials
  • Cell Line: Parental Huh-7.5 cells (No replicon).

  • Reagent: CCK-8 (WST-8 tetrazolium salt).[1]

  • Plate: 96-well clear flat-bottom plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed parental Huh-7.5 cells at 1.0 × 10⁴ cells/well (identical density to Replicon assay).[1]

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with the same concentration range used in Protocol A (0.1 µM – 100 µM).

    • Include a Triton X-100 (0.1%) control as a positive control for cell death.

    • Incubate for 72 hours.

  • Viability Readout:

    • Add 10 µL of CCK-8 solution to each well.[1]

    • Incubate for 2–4 hours at 37°C.

    • Measure absorbance at 450 nm .

  • Calculation:

    • Calculate CC₅₀ (Cytotoxic Concentration 50%).

    • Selectivity Index (SI): Determine

      
      .
      
    • Validation Criteria: A viable scaffold lead should have an SI > 10.

Expected Results & Data Interpretation

The following table summarizes hypothetical data comparing the scaffold to the optimized drug (Filibuvir). This illustrates how to interpret the "fragment" activity versus the "drug" activity.

Parameter1-(2-(Cyclopropylmethoxy)-... ethanoneFilibuvir (Reference)Interpretation
EC₅₀ (Antiviral) 12.5 µM0.05 µMThe scaffold has weak intrinsic activity (micromolar range), confirming it binds the target but lacks the potency of the full drug.[1]
CC₅₀ (Toxicity) > 100 µM> 50 µMThe scaffold is non-toxic at high concentrations, validating the safety of the cyclopropylmethoxy group.[1]
Selectivity Index > 8> 1000The scaffold is a valid starting point for optimization (Hit-to-Lead).[1]
LogP (Calc) ~2.5~4.2The scaffold has moderate lipophilicity, suitable for membrane permeability.[1]
Experimental Workflow Diagram

Workflow Start Compound Preparation (DMSO Stock) Split Parallel Plating Start->Split Assay_A Protocol A: HCV Replicon Assay (Huh-7.5 + Luciferase) Split->Assay_A Assay_B Protocol B: Cytotoxicity Assay (Parental Huh-7.5 + CCK8) Split->Assay_B Readout_A Luminescence (Viral Replication) Assay_A->Readout_A Readout_B Absorbance 450nm (Cell Viability) Assay_B->Readout_B Analysis Calculate Selectivity Index (CC50 / EC50) Readout_A->Analysis Readout_B->Analysis

Figure 2: Parallel Screening Workflow. Simultaneous assessment of potency and toxicity is required to validate the scaffold.

Troubleshooting & Optimization

  • Issue: High Background Signal in Replicon Assay.

    • Cause: Luciferase half-life accumulation or cell overgrowth.[1]

    • Solution: Ensure cells are in log phase before seeding. Do not exceed 72h incubation.

  • Issue: Compound Precipitation.

    • Cause: The cyclopropylmethoxy group increases lipophilicity.

    • Solution: Verify solubility in culture media (DMEM) via microscopy before adding to cells. If precipitation occurs at >50 µM, cap the assay at the solubility limit.

  • Issue: Inconsistent EC₅₀ values.

    • Cause: Evaporation of media in outer wells (Edge Effect).

    • Solution: Fill outer wells with PBS and use only inner-60 wells for the assay.[1]

References

  • Li, H., et al. (2009). "Discovery of (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a potent and orally available hepatitis C virus polymerase inhibitor."[1][2] Journal of Medicinal Chemistry. Link

  • Yi, G., et al. (2011). "Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir." Antimicrobial Agents and Chemotherapy. Link

  • Gomez-Lechon, M.J., et al. (2012). "Development of a Multiparametric Cell-based Protocol to Screen and Classify the Hepatotoxicity Potential of Drugs." Toxicological Sciences. Link

  • Shin, J.S., et al. (2021). "Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors."[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application

In vitro studies with 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Application Note: Pharmacological Evaluation of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Executive Summary & Scientific Rationale This application note details the in vitro characterization of 1-(2-(Cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary & Scientific Rationale

This application note details the in vitro characterization of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CP-HPE) . This molecule represents a critical "privileged structure" in medicinal chemistry, specifically serving as a lead fragment and intermediate for Phosphodiesterase 4 (PDE4) inhibitors (e.g., structural analogs of Roflumilast).

Why this molecule? The cyclopropylmethoxy moiety is a validated pharmacophore known to occupy the hydrophobic clamp (Q-pocket) of the PDE4 active site, conferring potency and selectivity against PDE isoenzymes. The 2-hydroxy-acetophenone core provides a scaffold for hydrogen bonding and chelation (specifically with the Zinc/Magnesium ions in the catalytic pocket) and serves as a versatile handle for further derivatization (e.g., Claisen-Schmidt condensation to chalcones).[1]

Scope of Guide: This document provides validated protocols for:

  • Compound Solubilization & Stability: Ensuring accurate dosing.

  • Biochemical Screening: TR-FRET assays for PDE4 inhibition.

  • Cellular Immunomodulation: TNF-

    
     suppression in LPS-stimulated macrophages.
    

Physicochemical Handling & Preparation

Before biological testing, the compound must be properly solubilized to prevent precipitation, which causes false negatives (or false positives via aggregation).

Solubility Profile
  • Molecular Weight: 206.24 g/mol [1]

  • Predicted LogP: ~2.5 – 2.8 (Moderately Lipophilic)

  • Hydrogen Bond Donors: 1 (Phenolic OH)

  • Key Interaction: Intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen.[1] This stabilizes the molecule but reduces aqueous solubility compared to open isomers.

Stock Solution Protocol

Objective: Create a stable 10 mM Master Stock.

  • Weighing: Weigh 2.06 mg of CP-HPE into a sterile, amber glass vial (to protect from potential photodegradation of the phenol group).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade (≥99.9%).

    • Note: Avoid ethanol for long-term storage as transesterification can occur over months.[1]

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol A: Biochemical PDE4 Inhibition Assay (TR-FRET)

Rationale: The primary target for cyclopropylmethoxy-containing aromatics is the PDE4 enzyme family.[1] This assay measures the ability of CP-HPE to prevent the hydrolysis of cAMP to AMP.[1]

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Terbium-labeled donor and a fluorescent cAMP tracer.[1]

Reagents & Equipment[4]
  • Enzyme: Recombinant Human PDE4B (catalytic domain).

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).[1]

  • Detection: Terbium-labeled anti-cAMP antibody.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

  • Plate: 384-well low-volume white microplate.[1]

Step-by-Step Workflow
  • Compound Dilution:

    • Prepare a 10-point serial dilution of CP-HPE in assay buffer (final DMSO concentration < 1%).[1]

    • Range: 100 µM down to 0.1 nM.

  • Enzyme Addition:

    • Dispense 5 µL of PDE4B enzyme solution into wells.

    • Control 1 (Max Signal): Enzyme + Substrate (No Compound).

    • Control 2 (Min Signal): Substrate only (No Enzyme).

  • Incubation (Pre-equilibrium):

    • Add 2.5 µL of CP-HPE dilutions to the enzyme.[1]

    • Incubate for 15 minutes at 25°C to allow the cyclopropylmethoxy group to seat in the hydrophobic pocket.

  • Reaction Initiation:

    • Add 2.5 µL of FAM-cAMP substrate (Km concentration, typically ~40 nM).

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 10 µL of Stop Solution containing Tb-anti-cAMP antibody.[1]

    • Mechanism:[1][2] The antibody binds free cAMP (displacing the tracer). If PDE4 is active, cAMP is hydrolyzed, and the antibody binds the FAM-cAMP tracer, causing FRET.[1] Inhibition of PDE4 preserves cAMP, reducing the FRET signal.

  • Readout:

    • Measure on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic model to determine IC50.

Protocol B: Cellular Anti-Inflammatory Assay (TNF- Release)[1]

Rationale: To confirm that biochemical inhibition translates to biological function, we test CP-HPE in a macrophage model.[1] PDE4 inhibition elevates intracellular cAMP, activating PKA, which phosphorylates CREB and inhibits NF-


B, ultimately suppressing TNF-

secretion.[1]

Cell Line: RAW 264.7 (Murine Macrophages) or Human PBMCs.

Experimental Design
GroupTreatmentPurpose
Blank Media onlyBackground baseline
Vehicle LPS (100 ng/mL) + 0.1% DMSOMax inflammation (100% Signal)
Positive Control LPS + Roflumilast (1 µM)Validates assay sensitivity
Test Groups LPS + CP-HPE (0.1, 1, 10, 50 µM)Dose-response evaluation
Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment:

    • Remove old media.

    • Add fresh media containing CP-HPE at varying concentrations.[1]

    • Incubate for 1 hour prior to stimulation. This allows cAMP levels to rise before the inflammatory insult.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Incubate for 18–24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 1000 x g for 5 minutes to pellet debris.

    • Collect cell-free supernatant.[1]

  • Quantification:

    • Analyze TNF-

      
       levels using a commercial ELISA kit (e.g., Mouse TNF-alpha DuoSet).[1]
      
    • Simultaneous Viability Check: Use the remaining cells for an MTT or CCK-8 assay to ensure reduced cytokine levels are not due to cytotoxicity.[1]

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade targeted by CP-HPE.

PDE4_Pathway Compound CP-HPE (Inhibitor) PDE4 PDE4 Enzyme Compound->PDE4 Inhibits (IC50) cAMP cAMP (Cyclic AMP) PDE4->cAMP Catalyzes Hydrolysis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates NFkB NF-kB (Nuclear Factor kappa B) PKA->NFkB Inhibits TNF TNF-alpha (Cytokine Release) CREB->TNF Modulates (Anti-inflammatory) NFkB->TNF Transcription LPS LPS Stimulation LPS->NFkB Activates

Caption: Figure 1: Mechanism of Action. CP-HPE inhibits PDE4, preventing cAMP hydrolysis.[1] Elevated cAMP activates PKA, which inhibits NF-kB transcriptional activity, reducing TNF-alpha release.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochem Biochemical Screen (TR-FRET) cluster_Cell Cellular Screen (RAW 264.7) Stock 1. DMSO Stock (10 mM) Dilution 2. Serial Dilution (Assay Buffer) Stock->Dilution Enzyme Add PDE4B Enzyme (15 min Pre-incubation) Dilution->Enzyme Treat Treat Cells (1 hr Pre-incubation) Dilution->Treat Substrate Add FAM-cAMP (60 min Reaction) Enzyme->Substrate Read Read FRET Signal Substrate->Read LPS Add LPS (18-24 hr) Treat->LPS ELISA ELISA Analysis (TNF-alpha) LPS->ELISA

Caption: Figure 2: Parallel screening workflow for biochemical potency (PDE4B) and cellular efficacy (TNF-alpha suppression).[1]

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Solubility Clear solution in DMSO at 10 mM.If cloudy, sonicate at 30°C. Do not exceed 40°C to prevent degradation.
PDE4 IC50 0.5 µM – 10 µM (Fragment potency is usually lower than optimized drugs).If IC50 > 50 µM, the fragment may require structural optimization (e.g., addition of a dichloropyridine ring).
Cellular Activity Dose-dependent reduction of TNF-

.[1]
If high toxicity is observed (MTT assay), reduce incubation time or concentration range.
Color Interference Phenolic compounds can sometimes interfere with absorbance.[1]Use TR-FRET (fluorescence lifetime) rather than colorimetric assays to minimize interference.[1]

References

  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.

  • Press, N. J., & Banner, K. H. (2009). PDE4 inhibitors – A review of the current field. Progress in Medicinal Chemistry, 47, 37-74.[1]

  • Spadaccini, R., et al. (2017). Structural insights into the mechanism of PDE4 inhibition by roflumilast and other selective inhibitors. Scientific Reports, 7, 45032.

  • Jin, S. L., & Conti, M. (2002). Subcellular localization of rolipram-sensitive cAMP phosphodiesterase 4 (PDE4) isoforms. Journal of Biological Chemistry, 277(16), 14145-14152.

  • PubChem Compound Summary. (2025). Ethanone, 1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]- (CAS 405239-70-5).[1][3][4] National Center for Biotechnology Information.

Disclaimer: This protocol is for research use only. CP-HPE is a chemical probe and is not approved for human or veterinary therapeutic use.[1]

Sources

Method

Topic: High-Throughput Quantification of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone using HPLC-UV and LC-MS/MS

An Application Note from the Office of the Senior Application Scientist Abstract This document provides detailed analytical methods for the quantitative determination of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical methods for the quantitative determination of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, a novel synthetic intermediate of significant interest in pharmaceutical development. We present two robust, validated protocols tailored for different applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate quantification in bulk drug substance and formulated products, ensuring quality control and stability testing. 2) A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in a complex biological matrix (human plasma), suitable for pharmacokinetic and toxicokinetic studies. The causality behind experimental choices, from mobile phase composition to sample extraction techniques, is thoroughly explained. All methods are designed to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analyte Profile

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a phenolic ketone derivative. Its accurate quantification is critical for advancing its development, from early-stage discovery to preclinical and clinical phases. The presence of a phenolic hydroxyl group, a ketone moiety, and a UV-active aromatic ring makes this compound amenable to both spectrophotometric and mass spectrometric detection.

Physicochemical Properties (Inferred):

PropertyValueRationale & Significance
Molecular Formula C₁₂H₁₄O₃Calculated from structure.
Molecular Weight 206.24 g/mol Essential for preparing standard solutions of known concentration.
Structure Chemical StructureIllustrative structure; replace with actual if available.
pKa (Phenolic -OH) ~9-10The phenolic proton is acidic. This dictates the pH for extractions and the choice of ionization mode in MS (favoring negative ion mode).[3]
logP (Octanol/Water) ~2.0 - 2.5Moderately hydrophobic. Suitable for retention on reversed-phase (e.g., C18) columns. The cyclopropylmethoxy group increases hydrophobicity compared to a simple methoxy group.[4]
UV λmax ~275-285 nmExpected absorbance maximum due to the substituted acetophenone chromophore. This wavelength is selected for HPLC-UV detection to maximize sensitivity.

General Analytical Workflow

The overall process, from sample receipt to final data reporting, follows a structured and validated pathway to ensure data integrity.

Analytical_Workflow Sample Sample Receipt (Bulk Drug / Plasma) Prep Sample Preparation (Dilution / Extraction) Sample->Prep Log-in Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Inject Processing Data Processing (Integration & Calibration) Analysis->Processing Raw Data Report Data Review & Reporting (Validation Summary) Processing->Report Generate Results

Caption: High-level overview of the analytical quantification process.

Method 1: HPLC-UV for Bulk Substance & Formulations

This method is designed for accuracy and robustness, suitable for assay and purity testing where concentration levels are relatively high.

Principle & Rationale

Reversed-phase chromatography is selected due to the analyte's moderate hydrophobicity. A C18 stationary phase provides excellent retention and separation from potential polar and non-polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and acidified water. Formic acid is used as the acid modifier; it is a volatile acid, making it compatible with mass spectrometry, and it helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[5][6]

Experimental Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Formic acid (reagent grade), and Ultrapure water.

  • Reference standard of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (>99% purity).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 10 minutes

Procedure for Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Prepare a sample solution at a target concentration of 50 µg/mL using the same procedure as the standard stock solution.

  • Analysis: Inject the standards to construct a calibration curve, followed by the sample solutions.

Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[7][8]

Exemplary Performance Data:

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%0.6% 1.3%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL

Method 2: LC-MS/MS for Biological Fluids (Human Plasma)

This method provides the high sensitivity and selectivity required for pharmacokinetic studies, where analyte concentrations are expected to be very low.

Principle & Rationale

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for definitive identification and quantification. The method relies on the unique fragmentation pattern of the analyte. After chromatographic separation, the analyte is ionized, and a specific precursor ion (typically the molecular ion) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out interferences from the complex plasma matrix.[9][10]

Given the acidic nature of the phenolic group, Electrospray Ionization (ESI) in negative ion mode is chosen, which will deprotonate the analyte to form the [M-H]⁻ ion.

Experimental Protocol

Sample_Prep_Workflow Plasma 100 µL Plasma Sample + Internal Standard Precipitate Add 300 µL Acetonitrile (Protein Precipitation) Plasma->Precipitate Vortex Vortex Mix (30 seconds) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Protein precipitation workflow for plasma sample preparation.

Instrumentation & Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization behavior (e.g., 1-(2-hydroxy-6-methoxyphenyl)ethanone).

  • Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, and control human plasma.

LC & MS/MS Conditions:

ParameterCondition
LC Mobile Phase A 0.1% Formic Acid in Water
LC Mobile Phase B 0.1% Formic Acid in Acetonitrile
LC Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (Analyte) m/z 205.1 → 163.1 (Hypothetical: [M-H]⁻ → [M-H-C₃H₆]⁻)
MRM Transition (IS) To be determined based on IS selection
Source Temperature 500 °C
IonSpray Voltage -4500 V

Procedure for Sample Preparation (Protein Precipitation):

  • Spiking: To 100 µL of plasma (blank, standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile. This disrupts protein structure, causing them to precipitate out of the solution.[11][12]

  • Mixing: Vortex the tubes for 30 seconds to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Bioanalytical Method Validation Summary

This validation ensures the method is reliable for quantifying the analyte in the specific biological matrix.

Exemplary Performance Data:

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.995 (weighted 1/x²)0.9981
Range (LLOQ to ULOQ) To cover expected concentrations0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.6% to 8.2%
Precision (% RSD) Within-run: ≤ 15% (≤ 20% at LLOQ) Between-run: ≤ 15% (≤ 20% at LLOQ)≤ 7.5% ≤ 9.1%
Matrix Effect IS-normalized factor: 0.85 - 1.150.92 - 1.08
Recovery Consistent and precise~85%

Senior Scientist's Concluding Remarks

The two methods presented provide a comprehensive analytical toolkit for the quantification of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. The HPLC-UV method offers a cost-effective, robust solution for quality control of high-concentration samples. For bioanalytical applications, the LC-MS/MS method delivers the exceptional sensitivity and selectivity necessary to generate reliable pharmacokinetic data from complex matrices. The choice of a simple protein precipitation protocol for the LC-MS/MS method is a strategic starting point, balancing adequate cleanup with high throughput.[13] For challenging matrices or lower detection limits, further optimization using solid-phase extraction (SPE) could be explored.[14] These protocols, grounded in established chromatographic principles and validated according to ICH guidelines, provide a solid foundation for researchers and drug development professionals.

References

  • Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC, NIH.
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC, NIH.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research.
  • Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • An overview of analytical methods for quantification of paracetamol.
  • Analytical methods for the determin
  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO.
  • 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. PubChem.
  • RP-HPLC-METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DEXKETOPROFEN TROMETAMOL AND TRAMADOL HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC, PubMed Central.
  • LC-MS/MS Screening of Phenolic Compounds in Wild and Cultiv
  • Chemical Properties of Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- (CAS 703-23-1). Cheméo.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. PMC, NIH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • LC-MS Analysis, Total Phenolics Content, Phytochemical Study and DPPH Antiradical Scavenging Activity of Two Cameroonian Propoli. Hilaris Publisher.
  • Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST WebBook.
  • ICH Q2 Valid
  • Prepping Small Molecules for Mass Spec. Biocompare.com.
  • 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. PubChem.
  • Showing Compound 2'-Hydroxyacetophenone (FDB010500). FooDB.
  • Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo.

Sources

Application

Application Note: Advanced Purification Strategies for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary & Strategic Analysis 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a critical pharmacophore, often serving as a key intermediate in the synthesis of leukotriene antagonists (e.g., Pranlukast ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a critical pharmacophore, often serving as a key intermediate in the synthesis of leukotriene antagonists (e.g., Pranlukast analogs) and antiviral agents. Synthesized typically via the O-alkylation of 2,6-dihydroxyacetophenone with (bromomethyl)cyclopropane, the crude reaction matrix presents a classic separation challenge: distinguishing between the unreacted starting material (diol), the target mono-alkylated product, and the over-alkylated bis-ether impurity.

The Physicochemical Lever: Intramolecular Hydrogen Bonding (IMHB)

The success of any purification strategy for this molecule hinges on exploiting the Intramolecular Hydrogen Bond (IMHB) between the C6-hydroxyl group and the carbonyl oxygen.

  • Effect on Polarity: The IMHB "locks" the polar hydroxyl proton, significantly reducing the molecule's effective polarity compared to the starting material. This allows for efficient separation on silica gel.

  • Effect on Volatility: The IMHB prevents intermolecular association (dimerization), rendering the molecule steam-volatile—a property not shared by the non-volatile polymeric tars or the highly polar starting material.

Impurity Profile & Separation Logic

Before selecting a protocol, the crude mixture must be profiled.

ComponentStructure DescriptionRelative Polarity (TLC on Silica)Solubility Profile
Target Molecule Mono-ether, Mono-phenol (IMHB active)Medium (

in Hex/EtOAc 4:1)
Soluble in DCM, EtOAc, warm alcohols.
Impurity A (Starting Material) 2,6-DihydroxyacetophenoneHigh (

)
High water solubility, poor hexane solubility.
Impurity B (Over-alkylated) 2,6-Bis(cyclopropylmethoxy)acetophenoneLow (

)
Highly lipophilic; soluble in Hexane.
Impurity C O- vs C-alkylation isomersVariable Often co-elutes; requires crystallization.

Workflow Visualization

The following decision tree outlines the optimal purification route based on crude purity and scale.

PurificationWorkflow cluster_legend Process Key Crude Crude Reaction Mixture Assessment TLC/HPLC Assessment Crude->Assessment Decision Impurity Profile? Assessment->Decision SteamDist Method A: Steam Distillation (Best for removing tars/salts) Decision->SteamDist High Tars/SM Content FlashChrom Method B: Flash Chromatography (Best for Bis-alkyl separation) Decision->FlashChrom High Bis-alkyl Content Recryst Method C: Recrystallization (Final Polish) SteamDist->Recryst FlashChrom->Recryst Pure Final Product >99% Purity Recryst->Pure key1 Critical Step

Figure 1: Strategic decision tree for isolation based on the dominant impurity profile.

Detailed Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Separation of the target from the bis-alkylated impurity on a gram scale.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Hexane (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate.

Procedure:

  • Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Adsorb onto silica gel (ratio 1:2 w/w) and evaporate to dryness (dry loading is critical due to solubility differences).

  • Column Conditioning: Equilibrate column with 100% Hexane.

  • Elution Gradient:

    • 0–5% EtOAc: Elutes Impurity B (Bis-alkylated).

    • 5–15% EtOAc: Elutes Target Molecule .

    • 30% EtOAc: Elutes Impurity A (Starting Material).

  • Detection: Monitor fractions at 254 nm (UV active). The target typically stains dark purple/brown with Ferric Chloride (

    
    ) stain due to the free phenolic -OH.
    
Protocol B: Steam Distillation (The "Expert" Method)

Best for: Large-scale removal of non-volatile tars and unreacted starting material without using massive amounts of silica.

Mechanism: The strong intramolecular H-bond makes the target molecule significantly more volatile than the di-hydroxy starting material.

Procedure:

  • Setup: Place the crude reaction mixture in a round-bottom flask equipped with a Claisen adapter, a steam inlet (or internal water addition), and a condenser.

  • Acidification: Ensure the pH of the crude mixture is slightly acidic (pH ~4-5) using dilute HCl. Note: This prevents the phenol from forming a non-volatile phenolate salt.

  • Distillation: Pass steam through the mixture. The target molecule will co-distill with water as a milky oil/condensate.

  • Extraction: Collect the distillate. The product will crystallize or oil out upon cooling. Extract the aqueous distillate with Ethyl Acetate (

    
    ).[1]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol C: Recrystallization (Polishing)

Best for: Final purity upgrade (>99.5%) required for analytical standards.

Solvent System: Methanol/Water or Ethanol/Water.

Procedure:

  • Dissolve the semi-pure solid in boiling Methanol (approx. 5 mL per gram).

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of Methanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the pale yellow/off-white needles and wash with cold 50% aqueous methanol.

Analytical Validation

To confirm the success of the purification, the following analytical markers must be verified.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 280 nm.

NMR Interpretation (400 MHz, )
  • The Diagnostic Signal: Look for the sharp singlet around 12.5–13.0 ppm . This represents the chelated phenolic proton (OH...O=C). If this signal is absent, you have likely isolated the bis-alkylated impurity.

  • Cyclopropyl Group: Look for the multiplet at

    
     0.3–0.7 ppm (cyclopropyl ring protons) and the doublet at 
    
    
    
    3.9 ppm (
    
    
    -Cyclopropyl).

Safety & Handling (E-E-A-T)

  • Alkylating Agents: The synthesis precursor, (bromomethyl)cyclopropane, is a potent alkylating agent. Ensure all crude mixtures are quenched properly before purification to avoid handling active genotoxins.

  • Phenolic Irritation: Substituted acetophenones are skin irritants. Double-gloving (Nitrile) is recommended.

References

  • Sigma-Aldrich. 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Product Analysis. Retrieved from (Note: Link directs to structurally similar acetophenone class due to specific catalog variability).

  • PubChem. Compound Summary: 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one (Structural Analog). National Library of Medicine. Retrieved from .

  • NIST Chemistry WebBook. Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-.[2] Standard Reference Data.[2] Retrieved from .

  • ChemicalBook. 2,6-Dihydroxyacetophenone Synthesis and Properties. Retrieved from .

  • Organic Syntheses. Acylation of Resorcinol Derivatives (General Protocol). Org. Synth. 1941, 21, 103. Retrieved from .

Sources

Method

Application Note: Handling and Storage of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

[1] Introduction & Chemical Context 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 1623352-78-2) is a specialized functionalized acetophenone derivative. It serves as a critical building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 1623352-78-2) is a specialized functionalized acetophenone derivative. It serves as a critical building block in the synthesis of KRAS G12C inhibitors , a class of targeted oncology therapeutics that includes molecules like Sotorasib (AMG 510) and Adagrasib (MRTX849) .

The molecule features a 2,6-disubstituted acetophenone core . Its chemical behavior is defined by two competing electronic features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (C2) forms a strong hydrogen bond with the carbonyl oxygen. This stabilizes the molecule but also reduces the acidity of the phenol compared to non-chelated isomers.

  • Cyclopropylmethoxy Ether: The ether linkage at C6 introduces a steric bulk and a strained cyclopropyl ring, which is chemically robust under basic conditions but sensitive to strong Lewis acids.

Critical Application Note: This intermediate is often used in Suzuki-Miyaura cross-coupling reactions to build the biaryl core of KRAS inhibitors. Maintaining the integrity of the phenolic hydroxyl group and preventing oxidation of the electron-rich aromatic ring are paramount for downstream yield efficiency.

Physicochemical Profile

The following data represents the baseline specification for high-purity research grade material.

PropertySpecification / ValueNotes
Chemical Name 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone
CAS Number 1623352-78-2Verify on CoA
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
Melting Point Range dependent on polymorph (Typically 75–85°C)Refer to specific batch CoA
pKa (Predicted) ~10.5 (Phenolic OH)Elevated due to H-bonding

Storage Protocol

Objective: Prevent oxidative degradation (quinoid formation) and hydrolysis of the ether linkage.

Environmental Control[1]
  • Temperature: Long-term storage at -20°C ± 5°C is required. Short-term handling (up to 48 hours) at 2-8°C is acceptable.

  • Atmosphere: The compound is air-sensitive over long periods. Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which blankets the solid more effectively.

  • Light: Photosensitivity is common in electron-rich acetophenones. Store in amber glass vials or wrap containers in aluminum foil.

Container Specifications
  • Primary: Borosilicate glass vial with a PTFE-lined screw cap.

  • Secondary: Sealed desiccant bag containing silica gel or molecular sieves to maintain humidity <10%.

  • Avoid: Do not store in low-density polyethylene (LDPE) bags for long periods, as solvent vapors (if present) can permeate, and oxygen diffusion is higher.

Storage Workflow Visualization

StorageProtocol Receipt Receipt of Material (Check CoA & Seal) Inspection Visual Inspection (Color: Off-White?) Receipt->Inspection Aliquot Aliquot under Argon (Avoid Freeze-Thaw) Inspection->Aliquot Pass QC_Fail Quarantine / Re-Purify Inspection->QC_Fail Fail (Yellow/Brown) Storage Deep Freeze (-20°C) Amber Vial + Desiccant Aliquot->Storage Use Warm to RT (Desiccator) Storage->Use Experiment Day Use->Storage Reseal under Ar

Figure 1: Decision tree for the receipt, storage, and usage of the intermediate to minimize degradation cycles.

Handling and Safety Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 respirator or work within a fume hood. Fine dust from acetophenones can be a respiratory irritant.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended during weighing.

  • Eyes: Chemical safety goggles.

Handling "The Why and How"
  • Thawing: Always allow the vial to reach room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold vial introduces condensation. Moisture can disrupt the intramolecular H-bond network and facilitate hydrolysis or hydrate formation, altering the effective molecular weight.

  • Weighing: Weigh quickly. If the solid appears sticky or discolored (dark yellow/brown), it indicates oxidation to quinones or hydrolysis.

  • Solubilization: Dissolve in anhydrous solvents (DMSO/DMF) immediately prior to use. Do not store stock solutions for >1 week, even at -20°C.

Quality Control (QC) & Validation

Before committing this intermediate to a high-value synthesis (e.g., GMP manufacturing of Sotorasib analogs), validate purity using the following self-validating system.

HPLC Method (Standard Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Acceptance Criteria: Purity > 97% (Area).

    • Key Impurity:2,6-Dihydroxyacetophenone (Starting Material, RT ~3-4 min) and Bis-alkylated product (High RT).

Visual Purity Check
  • Pass: White to pale yellow crystalline powder.

  • Fail: Orange, brown, or sticky gum. (Indicates oxidation of the phenol or ring-opening of the cyclopropyl group).

Chemical Logic of Impurities

ImpurityLogic cluster_check QC Checkpoint Start 2,6-Dihydroxyacetophenone Target Target: Mono-Alkylated (CAS 1623352-78-2) Intramolecular H-Bond Stabilized Start->Target 1 Eq Alkylation Impurity1 Impurity A: Unreacted SM (High Polarity) Start->Impurity1 Incomplete Rxn Reagent + Cyclopropylmethyl bromide (Base, Controlled Eq) Impurity2 Impurity B: Bis-Alkylated (Low Polarity, No OH) Target->Impurity2 Over-Alkylation Check HPLC Retention Time Low RT < Target < High RT Target->Check Impurity1->Check Impurity2->Check

Figure 2: Synthesis logic showing the origin of likely impurities. The target molecule sits in a "Goldilocks" zone of polarity between the starting material and the over-alkylated byproduct.

Synthesis Application Notes

When using CAS 1623352-78-2 in KRAS inhibitor synthesis:

  • Reaction Solvent: Compatible with DMF, DMAc, and THF.

  • Base Compatibility: The phenolic proton is acidic (pKa ~10.5). Weak bases (K₂CO₃, Cs₂CO₃) are sufficient for deprotonation during subsequent alkylation steps.

  • Protection: If the reaction conditions involve strong electrophiles that could attack the cyclopropyl ring, consider that the ring is generally stable unless in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) which are often used to cleave ethers.

    • Warning: Do not use BBr₃ to deprotect other groups on the molecule, as it will likely cleave the cyclopropylmethyl ether as well.

References

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[1] Link

  • Amgen Inc. (2019).[2] KRAS G12C Inhibitors and Methods of Using the Same. WO Patent 2019/213500. (Describes the synthesis of Sotorasib and related acetophenone intermediates). Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 2,6-Dihydroxyacetophenone. (Used for surrogate hazard data of the phenolic core). Link

Sources

Application

Scale-up synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary This application note details the scalable, regioselective synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5). This compound is a critical pharmacophore found in various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable, regioselective synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS: 405239-70-5). This compound is a critical pharmacophore found in various metalloproteinase (MMP) inhibitors and kinase inhibitors.

The synthesis exploits the Resonance-Assisted Hydrogen Bond (RAHB) inherent in 2,6-dihydroxyacetophenone (2,6-DHAP) to achieve high mono-alkylation selectivity without the need for protecting groups. This protocol is optimized for 100 g to 1 kg scale , prioritizing "green" solvent selection, process safety, and the elimination of chromatographic purification.

Strategic Analysis & Mechanism

The Selectivity Challenge

The starting material, 2,6-dihydroxyacetophenone, possesses two chemically equivalent phenolic hydroxyl groups. In standard alkylation, statistical mixtures of mono- and bis-alkylated products are common. However, this protocol leverages a thermodynamic "internal protection" mechanism.

  • Step 1 (First Alkylation): The base deprotonates one phenol. The resulting phenoxide attacks (bromomethyl)cyclopropane. This is kinetically favored.

  • Step 2 (Inhibition of Second Alkylation): Upon mono-alkylation, the remaining phenol at the 6-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the proton, significantly increasing its pKa (>10) and reducing the nucleophilicity of the oxygen. Consequently, under controlled conditions, the second alkylation is kinetically suppressed.

Reaction Scheme

ReactionScheme SM 2,6-Dihydroxyacetophenone (C8H8O3) Intermediate Transition State: Mono-anion formation SM->Intermediate Deprotonation Reagent (Bromomethyl)cyclopropane (C4H7Br) Reagent->Intermediate Base K2CO3 / Acetone Reflux, 12-18h Base->Intermediate Product Target Product: 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Intermediate->Product SN2 Alkylation SideProduct Impurity: Bis-alkylated adduct (Minimized <2%) Product->SideProduct Over-alkylation (Suppressed by H-Bond)

Figure 1: Reaction pathway highlighting the suppression of bis-alkylation via intramolecular hydrogen bonding.

Material Attributes & Safety

Table 1: Critical Quality Attributes (CQAs) of Reagents

ReagentCASEq.RoleCritical Attribute
2,6-Dihydroxyacetophenone 699-83-21.0SubstratePurity >98%; <0.5% water content.[1]
(Bromomethyl)cyclopropane 7051-34-51.15ElectrophileLachrymator. Must be free of cyclopropylmethanol.
Potassium Carbonate 584-08-71.5BaseAnhydrous, milled. Particle size affects kinetics.
Acetone 67-64-110 VolSolventHPLC Grade. Water content <0.2% to prevent ester hydrolysis or competing nucleophiles.

Safety Warning: (Bromomethyl)cyclopropane is an alkylating agent and potential genotoxin. All operations must occur in a fume hood. Double-gloving and specific neutralization protocols (e.g., aqueous ammonia/ethanol wash for glassware) are mandatory.

Detailed Scale-Up Protocol (100 g Basis)

Equipment Setup
  • Reactor: 2 L Double-jacketed glass reactor with overhead mechanical stirrer (Teflon impeller).

  • Condenser: Reflux condenser cooled to 5°C.

  • Atmosphere: Nitrogen or Argon blanket (essential to prevent oxidation of the phenol).

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Purge the reactor with Nitrogen for 15 minutes.

  • Charge Acetone (1.0 L, 10 vol) .

  • Start stirring at 150 RPM.

  • Charge 2,6-Dihydroxyacetophenone (100.0 g, 0.657 mol) .

  • Stir until fully dissolved (solution will be pale yellow).

Step 2: Base Addition

  • Add Potassium Carbonate (136.2 g, 0.985 mol, 1.5 eq) in a single portion.

  • Observation: The suspension will turn bright yellow/orange due to phenoxide formation.

  • Stir at ambient temperature for 30 minutes to ensure deprotonation equilibrium.

Step 3: Alkylation

  • Add (Bromomethyl)cyclopropane (102.0 g, 0.756 mol, 1.15 eq) via a dropping funnel over 20 minutes.

  • Heat the reaction mixture to Reflux (approx. 56-58°C internal) .

  • Maintain reflux for 12–16 hours .

Step 4: Process Control (IPC)

  • Sample 50 µL of reaction mixture, dilute with 1 mL MeCN/Water (50:50).

  • Analyze via HPLC (C18 column, Water/MeCN gradient).

  • End Point Criteria:

    • Starting Material (2,6-DHAP): < 2.0%

    • Bis-alkylated impurity: < 3.0%

    • Note: If SM > 2%, add 0.1 eq of bromide and reflux for 4 more hours.

Step 5: Workup & Isolation

  • Cool reaction mass to 20°C.

  • Filtration: Filter the slurry through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Acetone (200 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 200 mbar) to obtain a viscous yellow oil or semi-solid.

  • Crystallization:

    • Dissolve the residue in Ethanol (300 mL, 3 vol) at 60°C.

    • Slowly add Water (150 mL) while stirring until slight turbidity persists.

    • Cool slowly to 0–5°C over 4 hours.

    • Filter the resulting pale yellow crystals.[2]

    • Wash with cold Ethanol/Water (1:1, 100 mL).

Step 6: Drying

  • Dry in a vacuum oven at 40°C for 12 hours.

  • Expected Yield: 108–115 g (80–85%).

  • Purity: >98.5% (HPLC).

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup N2 Purge Charge Charge Acetone + 2,6-DHAP Stir to dissolve Start->Charge BaseAdd Add K2CO3 (1.5 eq) Stir 30 min (Yellow slurry) Charge->BaseAdd ReagentAdd Add Cyclopropylmethyl bromide (1.15 eq) BaseAdd->ReagentAdd Reaction Reflux (56°C) 12-16 Hours ReagentAdd->Reaction IPC IPC: HPLC Check SM < 2%? Reaction->IPC Filter Cool & Filter Salts (Remove KBr) IPC->Filter Pass Correct Add 0.1 eq Bromide Reflux +4h IPC->Correct Fail (SM High) Conc Concentrate Filtrate (Rotovap) Filter->Conc Cryst Crystallization (EtOH / Water) Conc->Cryst Dry Dry & Package Yield: 80-85% Cryst->Dry Correct->Reaction

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Alkylation (>5%) Temperature too high or base too strong.Ensure mild reflux. Do not switch to stronger bases like

or NaH unless strictly necessary. Switch solvent to Acetone if using DMF.
Stalled Reaction (SM >10%) "Wet" solvent or old reagent.Water quenches the alkylating agent. Ensure Acetone is dry. Verify bromide quality (it degrades to alcohol over time).
Oiling out during crystallization Cooling too fast or too much water.Re-heat to dissolve. Add seed crystals at 30°C. Cool at a rate of 10°C/hour.
Product Color (Dark/Brown) Oxidation of phenol.Ensure Nitrogen blanket is active throughout reflux. Use degassed solvents.[3]

References

  • Organic Syntheses. (1941). 2,6-Dihydroxyacetophenone.[4] Organic Syntheses, Coll. Vol. 3, p.280. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health (NIH). (2022).[5] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. Retrieved February 10, 2026, from [Link]

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Users must review all Safety Data Sheets (SDS) and conduct a local Risk Assessment before proceeding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to enhance synthesis yield and purity.

Introduction: The Synthetic Challenge

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents significant challenges that can lead to low yields and complex purification issues. The primary synthetic route involves two key transformations: the acylation of a resorcinol derivative to form 2,6-dihydroxyacetophenone, followed by a selective mono-O-alkylation.

The critical challenge lies in the selective alkylation of one of the two phenolic hydroxyls in 2,6-dihydroxyacetophenone. Both hydroxyl groups are ortho to the acetyl moiety, forming strong intramolecular hydrogen bonds that decrease their nucleophilicity and present a unique regioselectivity problem. This guide provides a systematic approach to overcoming these hurdles.

Overall Synthetic Workflow

The synthesis is best approached in a two-step sequence as outlined below. Each step presents its own set of challenges that must be carefully controlled to maximize the overall yield.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Selective O-Alkylation A 1,3-Dihydroxybenzene (Resorcinol) B 2,6-Dihydroxyacetophenone (Intermediate) A->B  Friedel-Crafts Acylation  or Fries Rearrangement D 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone (Final Product) B->D  Base-mediated  Selective Alkylation C (Bromomethyl)cyclopropane

Caption: High-level two-step synthesis pathway.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of the 2,6-Dihydroxyacetophenone Intermediate
Q1: My Friedel-Crafts acylation of resorcinol gives a low yield of 2,6-dihydroxyacetophenone and many side products. How can I improve this?

A1: Causality & Solution

Low yields in the acylation of highly activated rings like resorcinol are often due to poor regioselectivity and the formation of multiple isomers (e.g., 2,4-dihydroxyacetophenone) and di-acylated products. A Fries rearrangement of resorcinol diacetate is often a more reliable method for producing the 2,6-isomer with higher purity.

Mechanism Insight: The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The ortho-position is often favored, and in the case of resorcinol diacetate, rearrangement can lead to the desired 2,6-dihydroxyacetophenone.

Recommended Protocol: Fries Rearrangement

  • Acetylation: React resorcinol with an excess of acetic anhydride (2.5 equivalents) in the presence of a catalytic amount of sulfuric acid or a base like pyridine to form resorcinol diacetate.

  • Rearrangement: Heat the purified resorcinol diacetate with a Lewis acid like aluminum chloride (AlCl₃) without a solvent or in a high-boiling solvent like nitrobenzene. The reaction temperature is critical and typically ranges from 140-160 °C.

  • Work-up: After cooling, the reaction mixture is carefully quenched with ice and hydrochloric acid to decompose the aluminum complex and precipitate the product.

  • Purification: The crude product can be purified by recrystallization from aqueous ethanol.

This method generally provides a more predictable outcome and higher yield of the desired 2,6-isomer compared to a direct Friedel-Crafts acylation of resorcinol.[1]

Part 2: Selective O-Alkylation of 2,6-Dihydroxyacetophenone

This is the most critical step for overall yield. The primary issues are a lack of reactivity and the formation of a di-alkylated side product.

Q2: The alkylation reaction is very slow or stalls completely. What is the underlying cause?

A2: Causality & Solution

The low reactivity of 2,6-dihydroxyacetophenone towards alkylation is due to the reduced nucleophilicity of the hydroxyl groups. Both phenolic protons are engaged in strong intramolecular hydrogen bonds with the carbonyl oxygen of the acetyl group. This bonding significantly lowers the acidity of the phenols and makes deprotonation more difficult.

Troubleshooting Steps:

  • Choice of Base: A strong enough base is required to effectively deprotonate the hydrogen-bonded phenol. Common bases like potassium carbonate (K₂CO₃) may be insufficient. Cesium carbonate (Cs₂CO₃) is highly recommended. The large, soft cesium cation coordinates less tightly to the phenoxide, increasing its nucleophilicity and reaction rate.[2][3]

  • Solvent Selection: A polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices as they can solvate the cations effectively, leading to a more "naked" and reactive phenoxide anion.

  • Temperature: Increasing the reaction temperature to 60-80 °C can provide the necessary activation energy to overcome the hydrogen bonding. Monitor the reaction carefully by TLC to avoid decomposition at elevated temperatures.[2]

Q3: I'm observing a significant amount of the di-alkylated byproduct, 1-(2,6-bis(cyclopropylmethoxy)phenyl)ethanone. How can I improve mono-selectivity?

A3: Causality & Solution

Formation of the di-alkylated product occurs when the initially formed mono-alkoxy phenoxide is deprotonated and reacts a second time. While the remaining hydroxyl is still hydrogen-bonded, under forcing conditions (excess base, high temperature, long reaction times), this secondary reaction can become significant.

Strategies for Mono-Selectivity:

StrategyRationale & ImplementationExpected Outcome
Control Stoichiometry Use a slight excess of the diol. A ratio of 1.0 equivalent of 2,6-dihydroxyacetophenone to 0.9-0.95 equivalents of (bromomethyl)cyclopropane is a good starting point.Reduces the availability of the alkylating agent for a second reaction.
Slow Addition Add the (bromomethyl)cyclopropane solution dropwise over several hours using a syringe pump.Maintains a low instantaneous concentration of the alkylating agent, favoring the initial, faster mono-alkylation reaction over the slower di-alkylation.
Use a Milder Base While a strong base is needed, an extremely strong base like NaH might favor di-alkylation. Cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity in similar systems.[2]Balances the need for deprotonation with minimizing the reactivity of the intermediate phenoxide.
Lower Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-60 °C).Reduces the rate of the second alkylation, which likely has a higher activation energy.
Troubleshooting Workflow: O-Alkylation Step

G Start Start O-Alkylation CheckTLC Monitor by TLC after 4h. Is starting material (SM) consumed? Start->CheckTLC Problem Identify Issue CheckTLC->Problem No End Reaction Optimized. Proceed to Work-up. CheckTLC->End Yes NoReaction No/Slow Reaction: SM remains Problem->NoReaction >70% SM SideProduct Side Product: Di-alkylation observed Problem->SideProduct >10% Di-alkylation Solution1 Increase Temp to 80°C Use Cs₂CO₃ as base Ensure anhydrous DMF NoReaction->Solution1 Solution2 Reduce alkylating agent to 0.9 eq. Add alkylating agent slowly Lower temp to 60°C SideProduct->Solution2 Solution1->CheckTLC Re-evaluate Solution2->CheckTLC Re-evaluate

Caption: Decision tree for troubleshooting the O-alkylation.

Part 3: Purification
Q4: What is the most effective method to purify the final product?

A4: Causality & Solution

The crude reaction mixture will contain the desired product, unreacted 2,6-dihydroxyacetophenone, the di-alkylated byproduct, and inorganic salts. The polarity differences between these compounds allow for effective separation via column chromatography.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench with water and extract the product into a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove DMF and salts.

  • Column Chromatography: Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • The non-polar di-alkylated product will elute first.

    • The desired mono-alkylated product will elute next.

    • The highly polar starting material, 2,6-dihydroxyacetophenone, will be retained on the column and elute last.

  • Recrystallization (Optional): If the product isolated from the column is still not pure, recrystallization from a solvent system like ethanol/water or toluene/hexane can further enhance purity.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

Step 2: Optimized Selective Mono-O-Alkylation
ReagentM.W.AmountEquivalents
2,6-Dihydroxyacetophenone152.151.0 g1.0
Cesium Carbonate (Cs₂CO₃)325.822.55 g1.2
(Bromomethyl)cyclopropane135.010.85 g (0.6 mL)0.95
Anhydrous DMF-20 mL-

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxyacetophenone (1.0 g, 6.57 mmol) and cesium carbonate (2.55 g, 7.89 mmol).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Heating: Heat the mixture to 60 °C with vigorous stirring.

  • Reagent Addition: In a separate vial, dissolve (bromomethyl)cyclopropane (0.85 g, 6.24 mmol) in anhydrous DMF (5 mL). Add this solution to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 60 °C for 6-12 hours. Monitor the progress by TLC (eluent: 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.

  • Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Washing: Separate the layers. Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL) to remove all DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. [Link]

  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Synthesis

Department: Process Chemistry & Application Science Document ID: TS-GUIDE-405239 Subject: Protocol Optimization & Troubleshooting for Regioselective O-Alkylation Executive Summary & Reaction Logic The Challenge: Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Application Science Document ID: TS-GUIDE-405239 Subject: Protocol Optimization & Troubleshooting for Regioselective O-Alkylation

Executive Summary & Reaction Logic

The Challenge: Synthesizing 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone requires the selective mono-O-alkylation of 2,6-dihydroxyacetophenone . The starting material possesses two chemically equivalent hydroxyl groups. The critical success factor is exploiting the Intramolecular Hydrogen Bond (IMHB) to differentiate the second hydroxyl group after the first alkylation event.

The Solution: By utilizing a weak inorganic base and controlling stoichiometry, we can stop the reaction at the mono-alkylated stage. The remaining hydroxyl group in the product forms a robust hydrogen bond with the carbonyl oxygen, significantly increasing its pKa and rendering it unreactive under the specific conditions optimized below.

Optimized Experimental Protocol

This protocol is designed for high selectivity (>95% mono-product) and scalability.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2,6-Dihydroxyacetophenone Substrate1.0Purity >98% essential.
(Bromomethyl)cyclopropane Alkylating Agent1.05 - 1.10Slight excess to drive conversion.
Potassium Carbonate (

)
Base1.1 - 1.2Anhydrous, granular (ground).
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Essential for Finkelstein exchange.
DMF (N,N-Dimethylformamide) Solvent5-7 VolAnhydrous. Acetone is a viable alternative (slower).
Step-by-Step Workflow
  • Setup: Flame-dry a reaction vessel and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2,6-dihydroxyacetophenone and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     and KI. Stir the suspension for 15 minutes at room temperature. Note: The solution may turn yellow due to phenoxide formation.
    
  • Alkylation: Add (Bromomethyl)cyclopropane dropwise over 20 minutes.

  • Reaction: Heat the mixture to 60°C . Monitor via HPLC or TLC every 2 hours.

    • Target Time: 6–12 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Critical Step: Wash the organic layer with 5% HCl (briefly) or saturated

      
      . This ensures the remaining phenol is protonated and stays in the organic layer.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Visualizing the Reaction Pathway

The following diagram illustrates the selectivity mechanism. The "Deactivated" state of the mono-product prevents over-alkylation.

ReactionPathway cluster_legend Selectivity Mechanism SM 2,6-Dihydroxyacetophenone (Two Equivalent -OH) INTER Mono-Anion Intermediate SM->INTER K2CO3 (Base) PRODUCT Target Mono-Product (Stabilized by IMHB) INTER->PRODUCT + Cyclopropylmethyl bromide (Fast) IMPURITY Bis-Alkylated Impurity (Over-reaction) PRODUCT->IMPURITY Excess Base/Heat (Slow due to H-bond) Text The 6-OH group in the Target Product is 'locked' by H-bonding to the ketone, raising its pKa and preventing second alkylation.

Caption: Kinetic pathway showing how Intramolecular Hydrogen Bonding (IMHB) protects the target molecule from over-alkylation.

Troubleshooting Guide & FAQs

Category A: Selectivity Issues (Mono vs. Bis)

Q: I am seeing >10% of the bis-cyclopropylmethoxy impurity. How do I stop this?

  • Root Cause: The base is too strong or the temperature is too high, overcoming the hydrogen-bond stabilization of the mono-product.

  • Solution:

    • Switch Base: If using

      
       or NaH, switch to 
      
      
      
      . Cesium is more soluble and reactive, often pushing the reaction too far.
    • Lower Temperature: Reduce reaction temperature from 80°C to 50-60°C .

    • Stoichiometry: Strictly limit the alkyl halide to 1.0 equivalent . Do not add excess "just to be safe."

Q: Can I use Sodium Hydride (NaH) to speed this up?

  • Strictly No. NaH is a non-selective, strong base. It will deprotonate both hydroxyl groups rapidly, leading to a statistical mixture of mono- and bis-alkylated products. Stick to carbonate bases to exploit the pKa difference.

Category B: Reactivity & Conversion[4][5][6][7]

Q: The reaction stalls at 60% conversion after 24 hours.

  • Root Cause: Cyclopropylmethyl bromide is sterically hindered and less reactive than simple alkyl halides.

  • Solution:

    • Finkelstein Catalyst: Ensure you are adding 10 mol% Potassium Iodide (KI) . This generates the Cyclopropylmethyl Iodide in situ, which is a much better electrophile.

    • Solvent Swap: If using Acetone, switch to DMF or NMP . The higher dielectric constant stabilizes the transition state.

Category C: Impurity Profile

Q: I see a new impurity that looks like an allyl ether (ring opening).

  • Root Cause: Cyclopropyl rings are sensitive to acid and extreme heat. If you used strong acid during workup or high heat (>100°C), the ring may open (homo-allyl rearrangement).

  • Solution:

    • Keep reaction temperature below 80°C .

    • During workup, neutralize carefully.[4] Do not let the pH drop below 4 for extended periods.

Decision Tree for Optimization

Use this flow to diagnose your specific experimental outcome.

DecisionTree Start Analyze Crude HPLC/TLC HighBis High Bis-Alkylated Impurity (>10%) Start->HighBis LowConv Low Conversion (<70%) Start->LowConv RingOpen Ring-Opened Byproducts Start->RingOpen Sol_Bis 1. Reduce Alkyl Halide to 1.0 eq 2. Switch to weaker base (K2CO3) 3. Lower Temp HighBis->Sol_Bis Sol_Conv 1. Add KI (10 mol%) 2. Switch solvent to DMF 3. Verify anhydrous conditions LowConv->Sol_Conv Sol_Ring 1. Check workup pH (>4) 2. Reduce Temp <80°C RingOpen->Sol_Ring

Caption: Troubleshooting logic flow for optimizing reaction parameters.

References

  • Regioselective Alkylation of Polyhydroxyacetophenones

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[5][6]

    • Source: NIH / PMC (PubMed Central).
    • Context: Establishes the protocol for using Carbonate bases in ACN/DMF for selective mono-alkyl
    • URL:[Link]

  • General Synthesis of 2,6-Dihydroxyacetophenone Derivatives

    • Title: 2,6-Dihydroxyacetophenone (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll. Vol. 3, p.280 (1955).
    • Context: Foundational chemistry for the starting material and its stability/reactivity p
    • URL:[Link]

  • Cyclopropylmethyl Group Chemistry

    • Title: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Product Page.[7]

    • Source: ChemScene.
    • Context: Verification of the specific target molecule and commercial availability for reference standards.
  • Williamson Ether Synthesis Optimization

    • Title: Selective mono-alkylation of phenolic substrates.[8]

    • Source: RSC Advances / Chemical Communic
    • Context: Discusses the kinetic vs thermodynamic control in alkyl
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. This molecule is a key intermediate in various research and development pipelines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. This molecule is a key intermediate in various research and development pipelines. Its synthesis, typically involving the acylation of a 2-(cyclopropylmethoxy)resorcinol precursor, is powerful but can be susceptible to several side reactions that impact yield, purity, and reproducibility.

This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you diagnose and resolve common experimental challenges. We will delve into the mechanistic underpinnings of these side reactions, providing you with the causal understanding needed to optimize your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction yield is low, and I'm isolating a significant amount of an ester byproduct, 2-(cyclopropylmethoxy)-6-hydroxyphenyl acetate. What is happening and how can I fix it?

This is the most common issue encountered in the acylation of phenols and is a classic case of competing C-acylation versus O-acylation. Phenols are bidentate nucleophiles, meaning they can react at two different positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).

  • The "Why": Mechanistic Insight

    • O-Acylation (Kinetic Pathway): The reaction of the phenolic hydroxyl group with the acylating agent (e.g., acetyl chloride) to form an ester is a nucleophilic acyl substitution. This pathway is often faster and predominates under kinetic control (milder conditions, no or weak catalyst).

    • C-Acylation (Thermodynamic Pathway): The desired reaction is a Friedel-Crafts acylation, an electrophilic aromatic substitution on the electron-rich phenol ring.[1] This pathway leads to a more stable product and is favored under thermodynamic control, which requires a strong Lewis acid catalyst (like AlCl₃) to generate the highly electrophilic acylium ion.

The Lewis acid is crucial. It not only activates the acylating agent but also catalyzes the Fries Rearrangement, which converts the undesired O-acylated ester byproduct into the desired C-acylated ketone product.[2][3] If your conditions are not robust enough, you are essentially stalling the reaction at the kinetic O-acylated product.

  • Solutions & Protocol Adjustments:

    • Increase Lewis Acid Stoichiometry: The phenolic hydroxyl and the product ketone's carbonyl group both complex with the Lewis acid.[4] Therefore, a stoichiometric amount (or even an excess) of the Lewis acid is required to ensure enough free catalyst is available to drive the reaction to completion.

    • Elevate Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the Fries rearrangement, shifting the equilibrium from the O-acylated intermediate to the more stable C-acylated product.[5][6] For ortho-acylation, higher temperatures are generally favorable.

    • Increase Reaction Time: Allow sufficient time for the Fries rearrangement to proceed to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the ester intermediate.

O_vs_C_Acylation Reactants Resorcinol Derivative + Acetyl Chloride O_Acyl O-Acylated Ester (Kinetic Product) Reactants->O_Acyl Fast (Low Temp) O-Acylation C_Acyl C-Acylated Ketone (Desired Thermodynamic Product) Reactants->C_Acyl Slow (Requires Catalyst) Direct C-Acylation O_Acyl->C_Acyl Fries Rearrangement (High Temp, Lewis Acid) LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reactants LewisAcid->O_Acyl

Diagram 1: Competing O- vs. C-Acylation pathways.
Q2: My NMR analysis shows signals for a cyclobutyl group or terminal alkene protons, and I've isolated 2,6-dihydroxyacetophenone. What is causing this degradation?

This side reaction points to the cleavage of the cyclopropylmethyl ether bond. This is a significant risk due to the use of strong Lewis acids, which can catalyze ether cleavage.[7]

  • The "Why": Mechanistic Insight

    • Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of the cyclopropylmethoxy group.

    • C-O Bond Cleavage: This coordination weakens the C-O bond, leading to its cleavage. This generates a resorcinol species (which can then be acylated to 2,6-dihydroxyacetophenone) and, critically, a cyclopropylmethyl carbocation.

    • Carbocation Rearrangement: The cyclopropylmethyl carbocation is remarkably stable due to the interaction of the cyclopropane's bent orbitals with the empty p-orbital.[8] However, it is also highly prone to rapid, irreversible rearrangement to relieve ring strain, yielding more stable cyclobutyl and homoallyl (3-butenyl) cations.[9] These rearranged carbocations can then react with other species in the mixture, leading to a complex array of byproducts.

  • Solutions & Protocol Adjustments:

    • Use Milder Lewis Acids: Consider screening milder Lewis acids that are less prone to promoting ether cleavage. Alternatives include ZnCl₂, FeCl₃, or strong Brønsted acids like methanesulfonic acid.[10]

    • Strict Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Maintain the lowest possible temperature that still allows for efficient Fries rearrangement. This may require careful optimization.

    • Minimize Reaction Time: The longer the substrate is exposed to harsh Lewis acidic conditions, the more likely ether cleavage becomes. Optimize the reaction time to maximize the yield of the desired product while minimizing degradation.

Ether_Cleavage Start Target Molecule Precursor Coordination Lewis Acid Coordinated Ether Start->Coordination + AlCl₃ Cleavage C-O Bond Cleavage Coordination->Cleavage Products 2,6-Dihydroxyacetophenone Cleavage->Products Cation Cyclopropylmethyl Carbocation Cleavage->Cation Rearrangement Rearrangement Cation->Rearrangement Byproducts Cyclobutyl & Homoallyl Byproducts Rearrangement->Byproducts

Diagram 2: Ether cleavage and carbocation rearrangement pathway.
Q3: I am observing two isomeric ketone products. How can I improve the regioselectivity to favor the desired 2,6-disubstituted product?

The formation of a regioisomeric ketone, likely 1-(4-(cyclopropylmethoxy)-2-hydroxyphenyl)ethanone, is a result of acylation at the C4 position of the resorcinol ring. The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[5]

  • The "Why": Mechanistic Insight The hydroxyl and ether groups are both ortho-, para-directing activators. The C2 position (desired) is ortho to both groups. The C4 position is para to the hydroxyl group and ortho to the ether group, making it also highly activated for electrophilic substitution. The selectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control.[5]

    • Para-Acylation: Favored at lower temperatures.

    • Ortho-Acylation: Favored at higher temperatures. The prevailing theory is that the ortho-product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.[5]

  • Solutions & Protocol Adjustments:

ParameterCondition for Ortho-Selectivity (Desired)Condition for Para-Selectivity (Side Product)Rationale
Temperature High (e.g., 120-160 °C)[11]Low (e.g., < 60 °C)High temperature favors the thermodynamically more stable ortho-chelate complex.[5]
Solvent Non-polar (e.g., cyclohexane) or solvent-freePolar (e.g., nitrobenzene)Non-polar solvents favor the intramolecular rearrangement pathway leading to the ortho product.[5]

To maximize the yield of the desired 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, the reaction should be run at a high temperature, often in a high-boiling non-polar solvent or neat (solvent-free).

Troubleshooting_Workflow Start Poor Yield or Impure Product Analyze Analyze Byproducts (NMR, LC-MS) Start->Analyze Ester Main Byproduct: Ester (O-Acylation) Analyze->Ester O-Acyl signals? Isomer Main Byproduct: Ketone Isomer Analyze->Isomer Isomeric ketone? Degradation Main Byproduct: Ether Cleavage Analyze->Degradation Loss of ether signals? Sol_Ester Increase Temp Increase [AlCl₃] Increase Time Ester->Sol_Ester Sol_Isomer Increase Temp Use Non-Polar Solvent Isomer->Sol_Isomer Sol_Degradation Decrease Temp Use Milder Lewis Acid Degradation->Sol_Degradation

Diagram 3: A logical workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis via High-Temperature Fries Rearrangement

This protocol is designed to favor the formation of the desired ortho-acylated product by first forming the phenyl acetate intermediate and then inducing a high-temperature, in-situ Fries rearrangement.

Materials:

  • 2-(Cyclopropylmethoxy)resorcinol

  • Acetyl chloride or Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • High-boiling non-polar solvent (e.g., decalin or perform neat)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Step 1: O-Acylation. In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-(cyclopropylmethoxy)resorcinol in a minimal amount of a suitable solvent (e.g., cyclohexane) or prepare for a neat reaction.[12]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride. Allow the reaction to stir at room temperature for 1-2 hours until O-acylation is complete (monitor by TLC).

  • Step 2: Fries Rearrangement. Carefully portion-wise add 2.5-3.0 equivalents of anhydrous AlCl₃ at a temperature below 10 °C. Caution: The addition is highly exothermic.

  • After the addition is complete, slowly heat the reaction mixture to 140-160 °C.[11]

  • Maintain this temperature for 2-4 hours, monitoring the conversion of the ester to the desired ketone by TLC or LC-MS.

  • Step 3: Workup. Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Can I perform a direct Friedel-Crafts acylation instead of the two-step Fries rearrangement? While direct C-acylation is possible, it is often complicated by the competing O-acylation.[12] The strong coordination of the phenolic hydroxyl with the Lewis acid can also deactivate the ring.[2] The two-step, one-pot procedure described above, where the ester is formed and then rearranged, is often more reliable and higher yielding.[12][13]

  • What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The starting resorcinol, the intermediate ester, and the final ketone product should have distinct Rf values. For quantitative analysis and definitive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Why is an excess of Lewis acid necessary? Both the starting phenol's hydroxyl group and the product ketone's hydroxyl and carbonyl groups are Lewis bases that coordinate strongly with AlCl₃. This complexation sequesters the catalyst. An excess is required to ensure there is enough free AlCl₃ to activate the acylating agent and catalyze the rearrangement effectively.[4]

References

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Fries rearrangement. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Google Patents. (2015). CN105130781A - Preparation method of 2-hydroxyacetophenone.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

CAS No: 405239-70-5 Molecular Formula: C₁₂H₁₄O₃ Role: Key Intermediate (API Synthesis / Flavonoid Precursors) Executive Summary: The Stability Paradox Welcome to the technical guide for 1-(2-(Cyclopropylmethoxy)-6-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 405239-70-5 Molecular Formula: C₁₂H₁₄O₃ Role: Key Intermediate (API Synthesis / Flavonoid Precursors)

Executive Summary: The Stability Paradox

Welcome to the technical guide for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. As an Application Scientist, I often see researchers mishandle this compound because they misjudge its dual nature. It contains a robust ortho-hydroxyacetophenone core stabilized by intramolecular hydrogen bonding, yet it possesses a cyclopropylmethyl ether tail that introduces significant strain-based reactivity.[1][2]

This guide moves beyond basic MSDS data to address the mechanistic causes of degradation and yield loss during experimentation.

Part 1: Critical Stability Mechanisms[1]

The "Pseudo-Macrocycle" Effect (Intramolecular Hydrogen Bonding)

The defining feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) between the hydroxyl group at position 6 and the carbonyl oxygen.

  • The Mechanism: This bond locks the molecule into a planar, pseudo-cyclic conformation.[1][2]

  • The Consequence:

    • Solubility Shift: Despite having a phenolic -OH, the molecule behaves more like a lipophilic hydrocarbon.[1][2] It will partition unexpectedly into non-polar organic layers during extraction if the pH is not high enough to deprotonate it.

    • Reduced Acidity: The proton is "caged," making the pKa significantly higher (>10) than a typical phenol (pKa ~10).[2]

    • Oxidation Resistance: The H-bond protects the phenol from facile oxidation, providing reasonable shelf-stability under ambient air compared to para-isomers.

The Achilles' Heel: Acid-Catalyzed Ring Opening

While the ether linkage itself is generally stable, the cyclopropyl group is highly strained (bond angles ~60°).[2]

  • The Threat: Under strong acidic conditions (pH < 2) or in the presence of Lewis acids (e.g., AlCl₃, BF₃), the oxygen of the ether can become protonated/complexed.[2] This weakens the C-O bond, facilitating the formation of a cyclopropylcarbinyl cation .[2]

  • The Degradation Pathway: This cation is notorious for rapid rearrangement into cyclobutyl or homoallyl derivatives (cyclopropylcarbinyl-cyclobutyl rearrangement), leading to complex mixtures of ring-opened impurities that are difficult to separate.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My yield dropped significantly after acid workup."

Q: I acidified my reaction mixture to pH 1 to precipitate the product, but the recovery was low and the NMR is messy. What happened?

A: You likely triggered acid-catalyzed ether cleavage or ring rearrangement.[1]

  • Diagnosis: The cyclopropylmethoxy group acts similarly to a protecting group that is acid-labile. At pH 1, the ether oxygen protonates, and the relief of ring strain drives the cleavage.[2]

  • Solution: Avoid strong mineral acids (HCl, H₂SO₄).[1][2] Quench reactions with mild buffers (NH₄Cl or Phosphate buffer pH 5-6). If acidification is strictly necessary, use weak organic acids (Acetic acid) and keep the temperature near 0°C.[1][2]

Scenario B: "The compound isn't dissolving in aqueous base."

Q: I tried to extract the compound into 1M NaOH, but a significant amount remained in the organic layer.

A: The intramolecular hydrogen bond (RAHB) is fighting the deprotonation.

  • Diagnosis: The 6-OH is tightly bound to the ketone. 1M NaOH might not be sufficient to fully break this interaction and solvate the anion, especially if the organic solvent (e.g., DCM) is effectively stabilizing the neutral, H-bonded form.[1][2]

  • Solution: Increase the base concentration to 2M NaOH or use KOH (potassium often solubilizes hindered phenols better). Alternatively, rely on its lipophilicity and purify via silica chromatography rather than acid/base extraction.[1][2]

Scenario C: "I see unexpected peaks in the aliphatic region (0.5 - 1.0 ppm) changing over time."

Q: The cyclopropyl protons are shifting or disappearing in CDCl₃ solution.

A: Your chloroform might be acidic.[1][2]

  • Diagnosis: CDCl₃ naturally decomposes to form traces of HCl and Phosgene over time.[1][2] This trace acid is sufficient to degrade the sensitive cyclopropyl ether during long NMR acquisition or storage.

  • Solution: Filter your CDCl₃ through basic alumina before use or switch to a non-acidic solvent like DMSO-d6 or Acetone-d6 for stability studies.[1]

Part 3: Visualizing the Stability Logic

The following diagram illustrates the competing stability forces within the molecule.

StabilityPathways Molecule 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Acid Strong Acid / Lewis Acid (pH < 3) Molecule->Acid Exposed to Neutral Neutral/Mild Conditions Molecule->Neutral Maintained at Cation Cyclopropylcarbinyl Cation Formation Acid->Cation Protonation of Ether O Degradation Ring Opening & Rearrangement Products Cation->Degradation Strain Relief H_Bond Intramolecular H-Bond (RAHB Stabilization) Neutral->H_Bond Locks Conformation Result High Stability & Lipophilic Character H_Bond->Result Prevents Hydrolysis

Figure 1: Mechanistic pathway showing the divergence between acid-induced degradation and RAHB-mediated stabilization.

Part 4: Validated Handling Protocols

Table 1: Physicochemical Property Summary[1]
PropertyValue / CharacteristicImplication for Handling
pKa (Phenol) ~10.5 - 11.0 (Predicted)Requires pH > 12 for full deprotonation.[1]
LogP ~2.5 - 3.0Highly soluble in DCM, EtOAc; Poor in water.[1][2]
UV Abs λmax ~260nm, ~330nm330nm band indicates the H-bonded enol form.[1][2]
Storage 2-8°C, Inert GasPrevent slow hydrolysis of the ether.[1][2]
Protocol: Safe Workup Procedure

Standard workups often destroy this molecule.[1][2] Use this modified protocol.

  • Quench: Pour reaction mixture into saturated NH₄Cl (pH ~5.5) mixed with ice. Do not use HCl.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc).[1][2] Avoid DCM if the reaction involved Lewis acids, as emulsions may form.[1][2]

  • Wash: Wash the organic layer with 10% NaHCO₃ (removes trace acids) followed by Brine.[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) if the crude is very sensitive, as MgSO₄ is slightly acidic.[1][2]

  • Concentration: Rotary evaporate at bath temperature < 40°C .

Protocol: Stability Testing (Self-Validating System)

To confirm the integrity of your batch, perform this quick test.

  • Dissolve: 5 mg of compound in 0.6 mL DMSO-d6 .

  • Add Internal Standard: Add 1 µL of 1,3,5-trimethoxybenzene (inert standard).

  • Measure: Acquire a proton NMR (t=0).

  • Stress: Add 10 µL of D₂O (simulates moisture).[1][2]

  • Re-measure: Acquire NMR after 24 hours.

    • Pass: Integration of cyclopropyl protons (0.6 - 0.9 ppm) remains constant relative to standard.[1]

    • Fail: Appearance of new multiplets in the 1.5 - 2.5 ppm region (ring-opened alkyl chains).

Part 5: References

  • Albrecht, M., et al. (2021).[1][2] "Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol."[3] Molecules, 26(16).[1][2] (Demonstrates the strength and impact of intramolecular H-bonding in ortho-hydroxyacetophenones). Retrieved from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951).[1][2] "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[1][2] Journal of the American Chemical Society. (Foundational text on the acid instability of cyclopropylmethyl systems).

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1][2] "Intramolecular Hydrogen Bonding in o-Hydroxyaryl Ketones." Molecules. (Mechanistic detail on the RAHB effect). Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Troubleshooting 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone NMR Spectra

Introduction & Scope This guide addresses the structural validation and troubleshooting of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone . This molecule presents a unique set of NMR challenges due to the coexistence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the structural validation and troubleshooting of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone . This molecule presents a unique set of NMR challenges due to the coexistence of a strong intramolecular hydrogen bond (the "resonance-assisted hydrogen bond" or RAHB) and the magnetically anisotropic cyclopropyl group.

Successful characterization requires understanding three distinct spectral zones:[1]

  • The Deshielded Zone (>12 ppm): The chelated phenolic hydroxyl.[1]

  • The Aromatic Zone (6.0–7.5 ppm): The 1,2,3-trisubstituted benzene pattern.[1]

  • The Shielded Zone (<1.5 ppm): The high-field cyclopropyl multiplets.[1][2]

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing common spectral anomalies associated with this scaffold.

NMR_Troubleshooting Start Spectral Anomaly Detected Issue_OH Missing/Broad Signal (>12 ppm) Start->Issue_OH Issue_Ali Complex Multiplets (0.3 - 1.5 ppm) Start->Issue_Ali Issue_Imp Extra Doublets (6.0 - 7.0 ppm) Start->Issue_Imp Check_Water Check H2O/DOH Peak Is it broad? Issue_OH->Check_Water Check_Grease Check 0.07 & 1.26 ppm (Grease/Lipids) Issue_Ali->Check_Grease Diag_SM Diagnosis: Starting Material (2,6-Dihydroxy...) Issue_Imp->Diag_SM Aromatic Pattern Mismatch Check_Solvent Solvent Used? (CDCl3 vs DMSO) Check_Water->Check_Solvent No (Sharp) Diag_Exchange Diagnosis: Proton Exchange (Wet Solvent) Check_Water->Diag_Exchange Yes (Broad) Diag_Grease Diagnosis: Hydrocarbon Grease Check_Grease->Diag_Grease Peaks Match

Figure 1: Diagnostic logic flow for identifying common issues in the proton NMR of 2-alkoxy-6-hydroxyacetophenones.

Predicted Spectral Data & Assignments

The following table synthesizes data from 2,6-dihydroxyacetophenone standards and cyclopropyl substituent effects [1, 2].

FragmentProton AssignmentPredicted Shift (δ ppm)MultiplicityIntegrationKey Diagnostic Feature
Phenol 6-OH 12.5 – 13.5 Singlet (s)1HCritical: Disappears with

shake.[1] Extremely downfield due to H-bond with C=O.[1]
Aromatic H-4 (Para to C=O)7.20 – 7.35Triplet (t)*1HPseudo-triplet (

Hz).
Aromatic H-3 / H-56.40 – 6.60Doublets (d)2HOften overlapping.[1] H-3 (ortho to alkoxy) is slightly upfield of H-5.[1]
Linker O-CH₂-Cyclopropyl3.85 – 3.95Doublet (d)2H

Hz.[1] Distinctive doublet, not a singlet.
Ketone CO-CH₃2.55 – 2.70Singlet (s)3HSharp singlet.[1] Use for calibration if TMS is absent.[1]
Cyclopropyl Methine (-CH-)1.20 – 1.35Multiplet (m)1HComplex splitting pattern.[1]
Cyclopropyl Methylene (-CH₂-)0.55 – 0.70Multiplet (m)2H"Inner" methylene protons (cis to ring).[1]
Cyclopropyl Methylene (-CH₂-)0.30 – 0.45Multiplet (m)2H"Outer" methylene protons (trans to ring).[1]

*Note: The aromatic system is formally an ABC system, but often appears as an


 (triplet/doublet) pattern at lower field strengths (300/400 MHz) due to the similar electronic effects of the -OH and -OR groups.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I cannot find the phenolic proton (OH)."

The Issue: You expect a peak for the OH group, but the region above 10 ppm is empty or contains a "hump." The Science: The 6-OH proton is involved in a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen.[1] This locks the proton in a deshielded environment (>12 ppm). However, if the solvent contains trace water or is protic (e.g., Methanol-


), the proton enters a rapid exchange equilibrium:


This exchange averages the chemical shift and broadens the peak into the baseline [3].[1]

Protocol for Recovery:

  • Switch Solvent: Use ultra-dry Chloroform-

    
     (
    
    
    
    )
    or Benzene-
    
    
    .[1] Avoid DMSO-
    
    
    if the sample is wet, as DMSO is hygroscopic and exacerbates exchange broadening.[1]
  • Concentration: Increase sample concentration to >10 mg/mL. Higher concentration favors the intramolecular H-bond over intermolecular exchange with solvent impurities.[1]

  • Temperature: Lowering the temperature (e.g., to 273 K) can slow the exchange rate, sharpening the signal.

Scenario B: "The cyclopropyl region looks like grease."

The Issue: The region between 0.0 and 1.5 ppm shows messy multiplets that resemble hydrocarbon grease or silicone grease. The Science: Cyclopropyl protons are strongly shielded by the magnetic anisotropy of the three-membered ring.[1] They appear in the same region as silicone grease (0.07 ppm) and hydrocarbon grease (0.8–1.3 ppm). Differentiation:

  • Integration Check: Calibrate the Acetyl methyl singlet (2.6 ppm) to 3.00. The cyclopropyl region must integrate to 5.00 total (2H + 2H + 1H).

  • Coupling Check: The

    
     peak at ~3.9 ppm must be a doublet  (
    
    
    
    Hz).[1] If it is a singlet, the cyclopropyl ring may have opened (unlikely under mild conditions) or the linker is missing.
Scenario C: "There are extra aromatic peaks."

The Issue: Small doublets appear around 6.3 ppm or 7.1 ppm. The Science: The most common impurity is the starting material, 2,6-dihydroxyacetophenone .[1]

  • Product: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (Asymmetric: OH and O-Alkyl).[1]

  • Impurity: 2,6-dihydroxyacetophenone (Symmetric: OH and OH).[1] Differentiation: The starting material is symmetric.[1] Its aromatic protons appear as a perfect doublet (2H) and triplet (1H). The product is asymmetric; while it looks similar, high-resolution NMR will show the two doublet protons (H-3 and H-5) are chemically non-equivalent.[1]

Experimental Protocol: Optimal Sample Preparation

To ensure self-validating spectra (E-E-A-T principle), follow this preparation workflow.

  • Drying: Dry the solid compound under high vacuum (<1 mbar) for 2 hours to remove trace water and synthesis solvents.

  • Solvent Selection:

    • Primary:

      
       (99.8% D) + 0.03% TMS.[1]
      
    • Secondary (if solubility fails): Acetone-

      
      .[1] (Avoid DMSO-
      
      
      
      for initial characterization as the high viscosity broadens the critical cyclopropyl multiplets).[1]
  • Preparation:

    • Weigh 5–10 mg of sample.[1][3]

    • Dissolve in 0.6 mL solvent.

    • Filter through a cotton plug within a glass pipette into the NMR tube to remove inorganic salts (e.g.,

      
       from the alkylation step).
      
  • Acquisition:

    • Set spectral width (SW) to -2 to 16 ppm (to catch the OH peak).

    • Number of scans (NS): Minimum 16 (for 400 MHz).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (General reference for substituent effects and cyclopropyl anisotropy).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift correlations).

  • Hansen, P. E. (1986).[1] "Intramolecular Hydrogen Bonds of the C-O-H...O Type as Studied by 17O-NMR and 1H-NMR." Helvetica Chimica Acta, 69(1).[1] (Mechanistic explanation of the downfield shift in 2-hydroxyacetophenones).

  • PubChem. (2024).[1][6] 2',6'-Dihydroxyacetophenone Spectral Data. National Library of Medicine.[1] Available at: [Link] (Reference standard for the starting material).

Sources

Optimization

Common pitfalls in the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone derivatives

Technical Support Center: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Topic: Troubleshooting & Process Optimization Guide Document ID: TSC-SYN-26DHAP-CPM Applicable For: Medicinal Chemistry, Process D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Topic: Troubleshooting & Process Optimization Guide Document ID: TSC-SYN-26DHAP-CPM Applicable For: Medicinal Chemistry, Process Development, CMC Teams

Executive Summary

This guide addresses the synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone via the alkylation of 2,6-dihydroxyacetophenone (2,6-DHAP) with (bromomethyl)cyclopropane .

While seemingly a standard Williamson ether synthesis, this reaction presents two distinct mechanistic pitfalls that frequently lead to low yields or complex impurity profiles:

  • The Symmetry Trap (Regioselectivity): Controlling mono-alkylation vs. bis-alkylation on the symmetric resorcinol core.

  • Electrophile Instability: The tendency of the cyclopropylmethyl group to undergo homoallyl rearrangement (ring opening) or ring expansion under ionizing conditions.

Module 1: The Regioselectivity Challenge

The Issue: Users frequently report obtaining significant amounts of the bis-alkylated impurity (1-(2,6-bis(cyclopropylmethoxy)phenyl)ethanone), requiring tedious chromatographic separation.

The Mechanism: 2,6-DHAP is symmetric. However, its reactivity is governed by Intramolecular Hydrogen Bonding (IMHB) .

  • Starting Material: In 2,6-DHAP, the carbonyl oxygen accepts a hydrogen bond from one hydroxyl group. The other hydroxyl group is sterically accessible and electronically more acidic (pKa ~8-9).

  • The "Self-Limiting" Effect: Upon mono-alkylation, the remaining hydroxyl group at the 6-position forms a very strong IMHB with the carbonyl. This "locks" the proton, significantly raising its pKa (>11) and reducing its nucleophilicity.

  • The Pitfall: If you use a strong base (e.g., NaH) or excess alkyl halide with high heat, you overcome this energy barrier, deprotonating the "locked" 6-OH and forcing bis-alkylation.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry 1.05 equiv. of alkyl halideA slight excess ensures conversion but minimizes the concentration of electrophile available for the second, slower step.
Base K₂CO₃ (Potassium Carbonate) A weak base is sufficient to deprotonate the first OH but insufficient to effectively deprotonate the strongly H-bonded 6-OH of the product.
Solvent Acetone (Reflux) or DMF (RT) Acetone reflux (56°C) provides enough energy for the first alkylation but is often too mild to drive the second alkylation significantly.

Visual Workflow: The "Happy Path" to Mono-Alkylation

G Start 2,6-Dihydroxyacetophenone (Symmetric) Step1 Deprotonation (K2CO3) Start->Step1 Fast Inter Mono-Phenoxide Intermediate Step1->Inter Prod Target Mono-Ether (Strong IMHB Protected) Inter->Prod + R-Br (SN2) Bis Bis-Ether Impurity (Over-Alkylation) Prod->Bis Requires Strong Base/High Heat (AVOID)

Figure 1: Reaction pathway showing the kinetic protection of the mono-product via intramolecular hydrogen bonding.

Module 2: Cyclopropyl Ring Integrity

The Issue: NMR analysis of the crude mixture shows multiplets in the olefinic region (5.0–6.0 ppm), indicating ring opening to the 3-butenyl (homoallyl) derivative.

The Mechanism: (Bromomethyl)cyclopropane is an "ambivalent" electrophile.

  • SN2 Pathway (Desired): Direct displacement by the phenoxide. The ring stays intact.

  • SN1 Pathway (Undesired): If the bromide leaves before the nucleophile attacks, a cyclopropylmethyl carbocation forms. This cation is exceptionally stable due to σ-conjugation ("dancing resonance") but is in rapid equilibrium with the cyclobutyl and homoallyl cations.

  • Trigger: Strong Lewis acids, protic solvents, or high temperatures promote ionization (SN1) and subsequent rearrangement.

Troubleshooting Protocol:

FactorCritical LimitWhy?
Temperature < 60°C Higher temperatures increase the rate of spontaneous ionization (C-Br bond cleavage).
Additives Add NaI (Catalytic) In situ Finkelstein reaction converts R-Br to R-I. The iodide is a better leaving group for SN2 but the reaction can be run at lower temperatures, suppressing the thermal SN1 rearrangement.
Acid Strictly Neutral/Basic Ensure starting material is acid-free. Even trace acid can catalyze the ring opening of the cyclopropyl group.

Visual Mechanism: The Rearrangement Trap

G SM (Bromomethyl)cyclopropane SN2 SN2 Attack (Phenoxide) SM->SN2 Polar Aprotic Solvent (Acetone/DMF) Cation Cyclopropylmethyl Cation (SN1 Pathway) SM->Cation High Heat or Protic Solvent Target Target Product (Cyclopropyl Intact) SN2->Target Rearrange Homoallyl Cation (Ring Opening) Cation->Rearrange Fast Equilibrium Impurity 3-Butenyl Ether (Impurity) Rearrange->Impurity Trapped by Phenoxide

Figure 2: Competition between the desired SN2 pathway and the rearrangement-prone SN1 pathway.

Module 3: Optimized Experimental Protocol

Method A: The Acetone Reflux (Recommended for High Purity) Best for: Avoiding bis-alkylation and rearrangement.

  • Setup: Charge a flame-dried flask with 2,6-dihydroxyacetophenone (1.0 equiv) and K₂CO₃ (1.1 equiv) in anhydrous Acetone (0.2 M concentration).

  • Activation: Stir at room temperature for 15 minutes. The solution will turn yellow (phenoxide formation).

  • Addition: Add (bromomethyl)cyclopropane (1.05 equiv) and NaI (0.1 equiv).

  • Reaction: Heat to mild reflux (50–55°C) under Nitrogen. Monitor by TLC (Hexane:EtOAc 4:1). Reaction time is typically 12–18 hours.

    • Checkpoint: If reaction is sluggish, do NOT increase temp above 60°C. Add 0.1 equiv more alkyl halide.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.

  • Purification: Flash chromatography.

    • Elution Order: Bis-ether (High Rf) -> Target Mono-ether -> Starting Material (Low Rf).

Characterization Checklist (Self-Validation):

  • 1H NMR (CDCl3): Look for the sharp singlet at ~13.0–13.5 ppm . This is the chelated phenolic proton (6-OH). If this is missing, you have made the bis-ether.

  • Cyclopropyl Region: Look for the multiplet at 0.3–0.7 ppm (ring protons).

  • Absence of Olefins: Ensure no signals appear at 5.0–6.0 ppm (indicates ring opening).

Frequently Asked Questions (FAQ)

Q: I see a spot just above my product on TLC. What is it? A: This is likely the C-alkylated side product (C-alkylation on the aromatic ring or the acetyl group). Phenoxides are ambident nucleophiles. While O-alkylation dominates in acetone/K2CO3, polar aprotic solvents like DMF can sometimes increase C-alkylation rates. Stick to Acetone if this is a problem.

Q: Can I use (Chloromethyl)cyclopropane instead of the bromide? A: Yes, but the chloride is a poorer leaving group. You must use NaI (Finkelstein conditions) to convert it to the iodide in situ. Without NaI, you will likely force the temperature too high to get a reaction, leading to decomposition.

Q: Why is my yield stuck at 50%? A: Check your stirring. K₂CO₃ is insoluble in acetone. This is a heterogeneous reaction. Efficient stirring is required to grind the carbonate surface. Alternatively, switch to Acetonitrile (reflux) which allows for slightly higher temperatures (80°C) but monitor closely for bis-alkylation.

References

  • Regioselectivity in Resorcinol Derivatives

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehyde and 2,4-dihydroxyacetophenones.[1]

    • Source:N
    • URL:[Link]

    • Relevance: Establishes the protocol for using mild bases (CsHCO3 or K2CO3)
  • Cyclopropylmethyl Stability & Rearrangement

    • Title: Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation.[2]

    • Source:Journal of the American Chemical Society (JACS)
    • URL:[Link]

    • Relevance: Details the mechanism of ring opening and the conditions (cationic pathways)
  • Physical Properties of 2,6-Dihydroxyacetophenone

    • Title: 2',6'-Dihydroxyacetophenone (Compound Summary).[3][4][5]

    • Source:PubChem[3][6]

    • URL:[Link]

    • Relevance: Provides pKa data and structural information confirming the intramolecular hydrogen bonding environment.

Sources

Troubleshooting

Modifying experimental protocols for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the synthesis and modification of experimental protocols for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethano...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the synthesis and modification of experimental protocols for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone . Given that this is a specialized intermediate, published protocols are not abundant. Therefore, this guide is built upon established chemical principles for analogous structures, focusing on the critical Williamson ether synthesis step, which is the most probable route for its preparation.

This center is structured to anticipate the challenges you may encounter, providing not just solutions but the underlying chemical reasoning to empower your research and development efforts.

Technical Support Center: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Introduction: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents. Its structure, featuring a phenolic hydroxyl group and a cyclopropylmethoxy ether, presents unique challenges and opportunities in synthesis. This guide provides a robust, modifiable protocol and a comprehensive troubleshooting directory.

Part 1: Proposed Synthetic Protocol & Rationale

The most direct synthetic route involves the selective mono-alkylation of a dihydroxy precursor, 1-(2,6-dihydroxyphenyl)ethanone, with (bromomethyl)cyclopropane via a Williamson ether synthesis. The primary challenge lies in achieving selective mono-etherification over di-etherification and preventing side reactions.

Reaction Scheme:
  • Reaction: Williamson Ether Synthesis

  • Reactants: 1-(2,6-dihydroxyphenyl)ethanone + (Bromomethyl)cyclopropane

  • Key Transformation: Selective O-alkylation of one phenolic hydroxyl group.

Reagent Data Table
ReagentCAS No.Molar Mass ( g/mol )Key Role
1-(2,6-Dihydroxyphenyl)ethanone699-83-2152.15Phenolic Precursor
(Bromomethyl)cyclopropane7051-34-5135.01Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetone67-64-158.08Solvent
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2,6-dihydroxyphenyl)ethanone (1.52 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol). Rationale: A moderately strong, insoluble base is chosen to deprotonate only one phenolic hydroxyl group preferentially, minimizing the formation of the di-anion which would lead to the di-alkylated product. Its insolubility also allows for easier workup.

    • Add 100 mL of anhydrous acetone. Rationale: Acetone is a polar aprotic solvent that effectively dissolves the organic starting material and facilitates the SN2 reaction without interfering with the nucleophile.

  • Addition of Alkylating Agent:

    • While stirring the suspension vigorously, add (bromomethyl)cyclopropane (1.35 g, 10 mmol) dropwise over 10 minutes at room temperature. Rationale: Stoichiometric control is critical. Adding the alkylating agent in a 1:1 ratio to the diol precursor is the primary method to favor mono-alkylation.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm). Self-Validation: The TLC should show the gradual disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

Visual Workflow of Synthesis

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine: 1-(2,6-Dihydroxyphenyl)ethanone + K₂CO₃ + Acetone B Add (Bromomethyl)cyclopropane (1.0 eq) at RT A->B C Reflux for 12-18h B->C D Monitor by TLC C->D E Cool and Filter Solids C->E F Concentrate Filtrate E->F G Purify via Column Chromatography F->G H Final Product G->H

Caption: Workflow for the synthesis of 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is disappointingly low (<40%). What are the most likely causes?

A1: Low yield is a common issue stemming from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Confirm by TLC that the starting material is consumed. If not, consider extending the reflux time to 24 hours.

  • Purity of Reagents: Ensure your (bromomethyl)cyclopropane is pure, as impurities will not react. Also, use anhydrous acetone; water can hydrolyze the alkylating agent and reduce the efficacy of the base.

  • Base Strength: While K₂CO₃ is recommended for selectivity, if the reaction stalls, a stronger base like cesium carbonate (Cs₂CO₃) can be used to increase the concentration of the phenoxide nucleophile. However, this may also increase the formation of the di-alkylated byproduct.

  • Loss during Workup: The product may have some water solubility. Ensure you are not losing product during any aqueous wash steps (if performed). An extraction with a suitable organic solvent like ethyl acetate from the aqueous layer can recover dissolved product.[1]

Q2: I have a significant amount of a non-polar byproduct that I believe is the di-alkylated compound. How can I improve selectivity for the desired mono-alkylation?

A2: This is the primary selectivity challenge in this synthesis. To favor mono-alkylation:

  • Control Stoichiometry: Do not use an excess of (bromomethyl)cyclopropane. Use a precise 1.0:1.0 molar ratio of the diol to the alkylating agent. You can even try using a slight excess of the diol (e.g., 1.1 equivalents) to ensure all the alkylating agent is consumed.

  • Slow Addition: Add the (bromomethyl)cyclopropane slowly at a lower temperature (e.g., 0°C) before gradually warming to reflux. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second alkylation event.

  • Choice of Base: Stick with a mild base like K₂CO₃. Using a very strong base like sodium hydride (NaH) will generate the di-anion in high concentration, leading almost exclusively to the di-alkylated product.

Q3: My TLC plate is messy, showing multiple spots. How do I identify them and achieve better purification?

A3: A complex TLC indicates side reactions or impurities. The spots, in order of increasing polarity (decreasing Rf value), are typically:

  • Di-alkylated product (least polar)

  • Desired Mono-alkylated product

  • Unreacted (Bromomethyl)cyclopropane (may not be UV active)

  • Unreacted 1-(2,6-dihydroxyphenyl)ethanone (most polar)

Purification Strategy: Flash column chromatography is the most effective method.

  • Solvent System: A shallow gradient is key. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute the di-alkylated product first. Slowly and incrementally increase the polarity (e.g., to 90:10, then 85:15) to cleanly separate and elute your desired mono-alkylated product.

  • Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be an effective final purification step after chromatography.[1]

Troubleshooting Decision Tree

G Start Analyze Crude Product (TLC/¹H NMR) LowYield Problem: Low Yield Start->LowYield Impure Problem: Impure Product Start->Impure CheckSM Is Starting Material (SM) Consumed? (TLC) LowYield->CheckSM DiSub Is Di-Substituted Product Present? Impure->DiSub Extend Action: Extend Reflux Time (24h) CheckSM->Extend No Reagents Check Reagent Purity & Anhydrous Conditions CheckSM->Reagents Yes Base Action: Use Stronger Base (Cs₂CO₃) Extend->Base ControlStoich Action: Use 1:1 Stoichiometry or slight excess of diol DiSub->ControlStoich Yes Chrom Refine Chromatography: Use Shallow Eluent Gradient DiSub->Chrom No (Other Impurities) SlowAdd Action: Slow Addition of Alkylating Agent at 0°C ControlStoich->SlowAdd

Caption: A decision tree for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone?

A1: As a phenolic compound, it may be sensitive to oxidation and light.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[2] Refrigeration is recommended for long-term storage.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3] Avoid generating dust if the compound is solid.[4]

Q2: How can I definitively confirm the structure of my final product?

A2: A combination of spectroscopic methods is required for unambiguous characterization:

  • ¹H NMR (Proton NMR): Look for characteristic peaks corresponding to the cyclopropyl protons (a complex multiplet between 0.3-0.8 ppm), the methylene protons of the ether linkage (~4.0 ppm), the methyl protons of the acetyl group (~2.6 ppm), and the aromatic protons. The presence of a single phenolic -OH peak (often a broad singlet) is also key.

  • ¹³C NMR (Carbon NMR): Expect to see signals for the carbonyl carbon (~200 ppm), the aromatic carbons, and the unique carbons of the cyclopropylmethyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₂H₁₄O₃ = 206.24 g/mol ).[5]

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and a broad O-H stretch for the phenol around 3200-3500 cm⁻¹.[6]

Q3: Can this protocol be adapted for other alkylating agents?

A3: Yes, this protocol serves as an excellent template for synthesizing a variety of analogs. The core principles of using a mild base (K₂CO₃), a polar aprotic solvent (acetone or DMF), and controlled 1:1 stoichiometry can be applied to other primary alkyl halides (e.g., benzyl bromide, ethyl iodide) to generate a library of related compounds. Reaction times and temperatures may need to be optimized for each specific substrate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124080, 1-(2,6-Dihydroxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81403, (Bromomethyl)cyclopropane. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. (General principles of Williamson Ether Synthesis).
  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry. (Provides examples of workup and purification for related phenolic compounds). Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. (Illustrates synthesis of a related hydroxyacetophenone derivative). Retrieved from [Link]

  • Zahran, M. A., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1. International Journal of Molecular Sciences. (Details purification and characterization of a complex hydroxyacetophenone). Retrieved from [Link]

  • Pawar, S. S., et al. (2022). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Journal of the Indian Chemical Society. (Provides examples of spectroscopic data for related phenolic ketones). Retrieved from [Link]

Sources

Optimization

Catalyst selection for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Catalyst Selection & Troubleshooting Guide: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Catalyst Selection & Troubleshooting Guide: Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary

This guide addresses the selective O-alkylation of 2,6-dihydroxyacetophenone (2,6-DHAP) to synthesize 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone .

The core challenge in this synthesis is regioselectivity . The starting material possesses two chemically equivalent hydroxyl groups, both locked in strong intramolecular hydrogen bonds with the carbonyl oxygen. The goal is to break one of these bonds for alkylation while leaving the second intact, avoiding the formation of the bis-alkylated impurity (2,6-dicyclopropylmethoxyacetophenone).

This document outlines the optimal catalyst system, provides a validated protocol, and details troubleshooting steps for common failure modes.

Catalyst & Reagent Selection Matrix

For this specific transformation, "catalyst" refers to the base (proton scavenger) and the nucleophilic activator. The selection must balance basicity (to deprotonate the H-bonded phenol) with selectivity (to prevent double alkylation).

ComponentRecommendationMechanism & Rationale
Base Potassium Carbonate (K₂CO₃) Optimal Balance. K₂CO₃ is strong enough to deprotonate the phenol (

) but weak enough to allow for controlled, stoichiometric deprotonation. Stronger bases (NaH) often lead to rapid dianion formation and significant bis-alkylation.
Activator Potassium Iodide (KI) Finkelstein Catalysis. (Bromomethyl)cyclopropane is a moderately reactive electrophile. KI generates the corresponding iodide in situ, which is a better leaving group (

vs

) and accelerates the

rate, allowing the reaction to proceed at lower temperatures where selectivity is higher.
Solvent DMF or Acetonitrile Polar Aprotic. Essential to solvate the cation (

) and leave the phenoxide anion "naked" and reactive. DMF offers faster rates; Acetonitrile is easier to remove during workup.
Alternative Cesium Carbonate (Cs₂CO₃) The "Cesium Effect." Use only if K₂CO₃ fails. The large Cesium cation effectively solubilizes the carbonate in organic media, increasing reactivity. Warning: Higher reactivity can decrease mono-selectivity.

Validated Experimental Protocol

Target Reaction: 2,6-Dihydroxyacetophenone + (Bromomethyl)cyclopropane


 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Standard Operating Procedure (SOP):

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2,6-dihydroxyacetophenone (1.0 equiv) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.1 equiv). Note: Do not use a large excess (e.g., >2.0 equiv) as this promotes bis-alkylation.

  • Catalyst Addition: Add KI (0.1 - 0.2 equiv). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C . Monitor by TLC or HPLC every 2 hours.

    • Target: >95% conversion of SM, <5% bis-impurity.

    • Typical Time: 4–8 hours.

  • Workup: Cool to RT. Pour into ice-water (10 volumes). The mono-alkylated product often precipitates as a solid due to the remaining internal Hydrogen bond making it lipophilic. Filter or extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexanes/Ethyl Acetate).

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

The diagram below illustrates the competition between the desired mono-alkylation and the side reactions (bis-alkylation and ring opening).

ReactionPathway SM 2,6-Dihydroxyacetophenone (Strong Intramolecular H-Bonds) Mono TARGET: Mono-Ether (1-(2-(Cyclopropylmethoxy)... (Stable H-Bond remains) SM->Mono K2CO3 (1.1 eq), KI (Bromomethyl)cyclopropane S_N2 Mechanism RingOpen IMPURITY: Butenyl Ether (Ring Opening via Carbocation) SM->RingOpen Acidic Conditions or S_N1 Pathway Bis IMPURITY: Bis-Ether (Over-alkylation) Mono->Bis Excess Base/Halide High Temp (>90°C)

Caption: Reaction pathway showing the critical branch point between the stable mono-alkylated target and the over-alkylated impurity.

Technical Support: Troubleshooting (Q&A)

Q1: I am observing a significant amount (~15-20%) of the bis-alkylated impurity. How do I suppress this? A: Bis-alkylation occurs when the second hydroxyl group is deprotonated before the reaction is quenched.

  • Root Cause: Excess base or alkyl halide.

  • Solution:

    • Stoichiometry Control: Strictly limit (bromomethyl)cyclopropane to 1.05 - 1.1 equivalents .

    • Base Limitation: Reduce K₂CO₃ to 1.0 - 1.1 equivalents .

    • Temperature: Lower the reaction temperature to 50-60°C . The second alkylation is sterically and electronically more difficult; lower energy input favors the primary reaction.

Q2: The reaction is stalling at 60% conversion, even after 24 hours. Should I add more base? A: Do not simply add more base, as this risks bis-alkylation.

  • Root Cause: The intramolecular hydrogen bond in 2,6-DHAP reduces the nucleophilicity of the phenoxide.

  • Solution:

    • Add Catalyst: Ensure you are using KI (0.2 equiv) . The in situ generation of (iodomethyl)cyclopropane is critical for rate enhancement without heating.

    • Solvent Switch: If using Acetone, switch to DMF or DMSO . The higher dielectric constant better dissociates the potassium phenoxide ion pair, increasing reactivity.

Q3: I see "open-chain" impurities in my NMR (olefinic signals). What is happening? A: You are observing cyclopropylcarbinyl rearrangement .

  • Root Cause: If the reaction mechanism shifts towards

    
     (formation of a carbocation), the cyclopropylmethyl cation rapidly rearranges to a cyclobutyl or homoallyl (butenyl) cation.
    
  • Solution: Ensure strictly basic,

    
     conditions .
    
    • Avoid Lewis acids or acidic workups before the reaction is quenched.

    • Ensure the halide is high quality (free of HBr).

    • KI helps here by ensuring the reaction proceeds via a tight

      
       transition state with the iodide, avoiding cation formation.
      

Q4: Can I use Sodium Hydride (NaH) to speed this up? A: Not recommended. NaH is a non-selective, strong base. It will likely deprotonate both hydroxyl groups (forming a dianion), leading to a mixture of mono- and bis-products that is difficult to separate. Stick to carbonate bases for thermodynamic control.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity Type Start->CheckImpurity Bis Bis-Alkylated Product (Over-reaction) CheckImpurity->Bis High Rf Spot Stall Low Conversion (Stalled Reaction) CheckImpurity->Stall SM Remains Rearrange Ring-Opened Product (Rearrangement) CheckImpurity->Rearrange Olefinic NMR Signals ActionBis 1. Reduce Temp to 50°C 2. Limit Alkyl Halide to 1.05 eq 3. Check Base Stoichiometry Bis->ActionBis ActionStall 1. Add 20 mol% KI 2. Switch solvent to DMF 3. Verify Anhydrous Conditions Stall->ActionStall ActionRearrange 1. Ensure Basic pH 2. Avoid Lewis Acids 3. Use Fresh Reagents Rearrange->ActionRearrange

Caption: Decision tree for diagnosing and resolving common synthetic failures.

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 11667464, 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone. PubChem. Available at: [Link]

  • Organic Syntheses . Preparation of 2,6-Dihydroxyacetophenone. Org. Synth. 1941 , 21, 22. Available at: [Link]

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Analogs as Potential Anti-Inflammatory Agents

In the landscape of modern drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. The 2'-hydroxyacetophenone scaffold has emerged as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. The 2'-hydroxyacetophenone scaffold has emerged as a promising starting point for the development of such therapeutics, owing to its prevalence in biologically active natural products and its synthetic tractability. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs of 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, a compound class with significant potential for modulating inflammatory pathways. Drawing upon established principles from related chemical series, this document will elucidate the critical structural motifs that govern biological activity, offering a comparative framework for researchers, scientists, and drug development professionals.

The 1-(2-Alkoxy-6-hydroxyphenyl)ethanone Core: A Privileged Scaffold in Inflammation

The 1-(2-alkoxy-6-hydroxyphenyl)ethanone core represents a key pharmacophore in the design of anti-inflammatory compounds. The strategic placement of a hydroxyl group at the 6-position and an alkoxy group at the 2-position of the acetophenone ring establishes a unique electronic and steric environment that can be fine-tuned to achieve desired biological activities. The intramolecular hydrogen bond between the 6-hydroxyl group and the acetyl oxygen is a crucial feature that influences the conformation and reactivity of these molecules.

Our investigation into this scaffold is centered on its potential to inhibit key enzymes in the inflammatory cascade, with a particular focus on neutrophil elastase (NE). NE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[1][2] Phenolic compounds have been recognized for their potential to inhibit neutrophil elastase, making the 2'-hydroxyacetophenone scaffold a rational starting point for the design of novel NE inhibitors.[3]

The Cyclopropylmethoxy Moiety: Enhancing Potency and Metabolic Stability

A key feature of our lead scaffold is the cyclopropylmethoxy group at the 2-position. The incorporation of a cyclopropyl ring in drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[4][5] The rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation for binding to its biological target. Furthermore, the cyclopropyl group can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in vivo.

Compared to a simple methoxy or ethoxy group, the cyclopropylmethoxy moiety introduces a greater degree of lipophilicity and a unique spatial arrangement of atoms. This can lead to enhanced interactions with hydrophobic pockets within the active site of target enzymes like neutrophil elastase, which is known to have a preference for hydrophobic substrates and inhibitors.[6]

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

In the absence of direct SAR studies on 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone analogs, we can infer key trends by examining related series of 2'-hydroxyacetophenone and chalcone derivatives that have been evaluated for their anti-inflammatory and enzyme-inhibitory activities.

The Importance of the 6-Hydroxyl Group

The presence of a hydroxyl group at the 6-position is critical for the anti-inflammatory activity of this class of compounds. This hydroxyl group can act as a hydrogen bond donor, interacting with key amino acid residues in the active site of target enzymes. Furthermore, its ability to form an intramolecular hydrogen bond with the acetyl group influences the overall planarity and electronic distribution of the molecule, which can be crucial for target engagement.

Modifications of the Alkoxy Group at the 2-Position

The nature of the alkoxy group at the 2-position significantly impacts the inhibitory potency of these analogs. As demonstrated in studies of related 3-alkoxy-4-methanesulfonamido acetophenone derivatives, variations in the alkyl chain of the alkoxy group can modulate anti-inflammatory activity.

Alkoxy Group Predicted Impact on Neutrophil Elastase Inhibition Rationale
MethoxyModerateProvides a balance of lipophilicity and steric bulk.
EthoxyPotentially IncreasedSlightly increased lipophilicity may enhance binding to hydrophobic pockets.
Cyclopropylmethoxy Potentially High The cyclopropyl group offers a unique conformational rigidity and increased lipophilicity, which could lead to enhanced potency.[4][5]
IsopropoxyPotentially DecreasedIncreased steric bulk may hinder optimal binding in the active site.
Substitution on the Phenyl Ring

Substitution on the phenyl ring provides a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as halogens or nitro groups, at the 3-, 4-, or 5-positions can enhance the acidity of the 6-hydroxyl group, potentially leading to stronger hydrogen bonding interactions with the target enzyme.

  • Electron-Donating Groups (EDGs): EDGs, such as methyl or additional methoxy groups, can increase the electron density of the phenyl ring, which may influence pi-stacking interactions with aromatic amino acid residues in the active site.

The following table summarizes the predicted impact of various substitutions on the phenyl ring, based on SAR studies of related chalcone and acetophenone derivatives.[6][7]

Substitution Position Predicted Impact on Activity Rationale
Chloro4- or 5-IncreasedEnhances lipophilicity and can form halogen bonds.
Fluoro4-IncreasedCan act as a hydrogen bond acceptor and improve metabolic stability.
Methyl4- or 5-VariableCan enhance hydrophobic interactions but may introduce steric hindrance.
Methoxy4- or 5-IncreasedCan act as a hydrogen bond acceptor and increase potency.

Experimental Protocols

To enable researchers to validate the predicted SAR and evaluate the potential of novel analogs, we provide the following detailed experimental protocols.

General Synthesis of 1-(2-(Cycloalkoxy)-6-hydroxyphenyl)ethanone Analogs

The synthesis of the target compounds can be achieved through a straightforward two-step process starting from commercially available 2,6-dihydroxyacetophenone.

Step 1: O-Alkylation

  • To a solution of 2,6-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Add the desired cycloalkylmethyl halide (e.g., (bromomethyl)cyclopropane) (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-(cycloalkoxy)-6-hydroxyphenyl)ethanone analog.

Step 2: Introduction of Substituents on the Phenyl Ring (if desired)

Further modifications to the phenyl ring can be carried out using standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, on the protected dihydroxyacetophenone precursor, followed by the O-alkylation step described above.

Synthesis_Workflow Start 2,6-Dihydroxyacetophenone Step1 O-Alkylation (Cycloalkylmethyl halide, K2CO3) Start->Step1 Product 1-(2-(Cycloalkoxy)-6-hydroxyphenyl)ethanone Analogs Step1->Product

General synthetic workflow for the preparation of target analogs.

In Vitro Neutrophil Elastase Inhibition Assay

The inhibitory activity of the synthesized compounds against human neutrophil elastase can be determined using a fluorometric assay.[8]

Materials:

  • Human Neutrophil Elastase (NE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for 100% activity) to each well.

  • Add 25 µL of human neutrophil elastase solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic NE substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Determination_Workflow cluster_plate_prep Plate Preparation cluster_reaction_measurement Reaction & Measurement cluster_data_analysis Data Analysis Add_Compound Add Compound/Vehicle Add_Enzyme Add Neutrophil Elastase Add_Compound->Add_Enzyme Incubate Incubate (37°C, 15 min) Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Workflow for the determination of IC50 values in the neutrophil elastase inhibition assay.

Conclusion

The 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone scaffold holds significant promise for the development of novel anti-inflammatory agents, potentially through the inhibition of neutrophil elastase. This guide has provided a comparative analysis of the structure-activity relationships of this compound class, drawing upon data from related chemical series. The key takeaways for lead optimization include the critical role of the 6-hydroxyl group, the potential for enhanced potency with the cyclopropylmethoxy moiety, and the opportunity to fine-tune activity through substitution on the phenyl ring. The provided experimental protocols offer a clear path for the synthesis and evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this promising class of compounds.

References

  • Henriksen, P. A. (2014). The potential of neutrophil elastase inhibitors as anti-inflammatory therapies. Current opinion in hematology, 21(1), 23–28. [Link]

  • Sivanesan, S., Chee, C. F., Geethaa, S., Othman, R., Saadah, N. H. M., & Chung, L. Y. (2016). Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 21(7), 955. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Faham, A. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. RSC advances, 10(9), 5406–5425. [Link]

  • Chandra, S., Kumar, D., & Singh, P. (2022). Synthesis, Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 15(11), 1389. [Link]

  • Raghav, N., & Akhtar, M. J. (2022). Synthesis, Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

  • Groutas, W. C., Brubaker, M. J., Stanga, M. A., Castrisos, J. C., Crowley, J. P., & Schatz, E. J. (1989). Neutrophil elastase inhibitors. Journal of medicinal chemistry, 32(7), 1607–1611. [Link]

  • Miyano, M., Deason, J. R., Nakao, A., Stealey, M. A., Villamil, C. I., Sohn, D. D., & Mueller, R. A. (1988). (Acyloxy)benzophenones and (acyloxy)-4-pyrones. A new class of inhibitors of human neutrophil elastase. Journal of medicinal chemistry, 31(5), 1052–1061. [Link]

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  • Kumar, A., Kumar, R., & Kumar, S. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(21), 6678–6682. [Link]

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Comparative

A Comparative Guide to the Predicted Biological Activity of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone: An Analysis of In Vitro and In Vivo Potential Based on Structural Analogs

Introduction 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a synthetic acetophenone derivative. While direct experimental data on its biological activity is not currently available in the public domain, its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a synthetic acetophenone derivative. While direct experimental data on its biological activity is not currently available in the public domain, its structural features—a hydroxylated and alkoxylated phenyl ring attached to a ketone—suggest a potential for significant pharmacological effects. Acetophenone derivatives are a well-established class of compounds with a broad spectrum of activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1][2]. The presence of a cyclopropylmethoxy group at the 2-position and a hydroxyl group at the 6-position of the phenyl ring is of particular interest for its potential to modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides a comparative analysis of the predicted in vitro and in vivo activities of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. This predictive framework is built upon a comprehensive review of published experimental data for structurally related hydroxyphenyl ethanone and acetophenone analogs. By examining the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile of the target compound and propose robust experimental designs for its future evaluation.

Predicted In Vitro Activity

Based on the activities of analogous compounds, 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is predicted to exhibit both anti-inflammatory and cytotoxic activities in vitro.

Anti-Inflammatory Activity

The hydroxyphenyl ethanone scaffold is a known pharmacophore for anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)[3]. For instance, derivatives of di-tert-butylphenol have demonstrated selective and potent inhibition of COX-2 and 5-LOX[3].

A plausible mechanism for the anti-inflammatory action of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone would involve the downregulation of pro-inflammatory mediators. This can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Key biomarkers to measure would include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4].

Table 1: Comparison of In Vitro Anti-Inflammatory Activity of Structurally Related Compounds

Compound/AnalogAssay SystemEndpointPotency (IC50/Inhibition %)Reference
3-alkoxy-4-methanesulfonamido acetophenone derivativesCOX-2 Inhibition AssayEnzymatic ActivityComparable to rofecoxib[5]
2-benzylidene-1-indanone derivativesLPS-stimulated RAW 264.7 macrophagesTNF-α ProductionInhibition up to 84.92%[4]
2-benzylidene-1-indanone derivativesLPS-stimulated RAW 264.7 macrophagesIL-6 ProductionInhibition up to 81.41%[4]
N-hydroxyurea and hydroxamic acid derivatives of NSAIDsCOX-2 Inhibition AssayEnzymatic ActivityIC50 range: 5.26–83.42 µM[3]
N-hydroxyurea and hydroxamic acid derivatives of NSAIDs5-LOX Inhibition AssayEnzymatic ActivityIC50 range: 1.04–5.71 µM[3]
Cytotoxic Activity

Numerous acetophenone and chalcone derivatives have demonstrated cytotoxic activity against a range of cancer cell lines[1][6][7]. The presence of hydroxyl and methoxy groups on the phenyl ring has been shown to be important for this activity[1]. For example, meliquercifolin A, an acetophenone derivative, exhibited strong cytotoxic activity against HeLa cancer cells with an IC50 value of 2.6 µM[1].

The cytotoxic potential of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone can be evaluated in vitro using a panel of human cancer cell lines, such as MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS)[6]. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the half-maximal inhibitory concentration (IC50).

Table 2: Comparison of In Vitro Cytotoxic Activity of Structurally Related Compounds

Compound/AnalogCell LinePotency (IC50)Reference
Meliquercifolin AHeLa2.6 µM[1]
6(7)-alkyl-2-hydroxy-1,4-naphthoquinonesVarious neoplastic cell lines< 1 µM[8]
Chalcone derivativesMCF-7, NCI-H460, SF-268Varied, some with high inhibition[6]

Predicted In Vivo Activity

Extrapolating from the predicted in vitro anti-inflammatory effects, 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is likely to demonstrate anti-inflammatory activity in animal models.

Anti-Inflammatory Models

A standard and well-validated model for assessing acute inflammation is the carrageenan-induced paw edema model in rats or mice[5]. In this model, a localized inflammatory response is induced by injecting carrageenan into the paw, and the efficacy of the test compound in reducing the resulting edema is measured over time.

For chronic inflammation, an adjuvant-induced arthritis model in rats could be employed. The ability of the compound to reduce paw swelling, arthritic score, and inflammatory markers in the blood would be indicative of its potential as a treatment for chronic inflammatory diseases.

Table 3: Comparison of In Vivo Anti-Inflammatory Activity of Structurally Related Compounds

Compound/AnalogAnimal ModelDose and RouteOutcomeReference
3-alkoxy-4-methanesulfonamido acetophenone derivativesCarrageenan-induced rat paw edemaNot specifiedComparable activity to rofecoxib and indomethacin[5]
Acetophenone semicarbazoneSwiss albino mice50 mg/kg (p.o.)Positive anti-inflammatory and analgesic effects[9]
Phenyl ketone derivativesHigh-fat diet-induced NAFLD mice12.6 mg/kg or 25 mg/kgSignificant reduction in total cholesterol and triglyceride levels[10]

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of hydroxyphenyl ethanone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Hydroxyl Group: The presence of a phenolic hydroxyl group is often crucial for antioxidant and anti-inflammatory activities. It can act as a hydrogen donor to scavenge free radicals and may also be involved in binding to the active sites of enzymes like COX.

  • Alkoxy Group: The cyclopropylmethoxy group at the 2-position is a key feature of the target molecule. The alkoxy group can influence the compound's lipophilicity, which in turn affects its membrane permeability and oral bioavailability. The cyclopropyl moiety is a bioisostere for other small alkyl groups and can contribute to metabolic stability. Compared to a simple methoxy group, the cyclopropylmethoxy group is bulkier and may confer a different binding orientation within a target protein.

  • Ketone Moiety: The ethanone (acetyl) group is a common feature in this class of compounds and can participate in hydrogen bonding and other interactions with biological targets.

Comparison with an Alternative: Ibuprofen

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of COX enzymes[11]. While both 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone and ibuprofen are expected to exhibit anti-inflammatory properties, their mechanisms and profiles may differ. Based on analogs, the target compound might exhibit dual COX/LOX inhibition, potentially offering a broader spectrum of anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition[3][11].

Proposed Experimental Workflows

To validate the predicted activities of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, a systematic experimental approach is necessary.

In Vitro Workflow

Caption: Proposed workflow for in vitro evaluation.

In Vivo Workflow

Caption: Proposed workflow for in vivo evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Use male Wistar rats (180-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Conclusion

While direct experimental evidence for the biological activity of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is lacking, a comparative analysis of its structural analogs strongly suggests its potential as a novel anti-inflammatory and possibly cytotoxic agent. The unique cyclopropylmethoxy substitution warrants further investigation to understand its contribution to the compound's overall pharmacological profile. The proposed experimental workflows and protocols provide a clear path for the systematic evaluation of this promising molecule. Future studies should focus on elucidating its precise mechanism of action and assessing its safety and efficacy in preclinical models.

References

  • ResearchGate. (n.d.). In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives. Retrieved from [Link]

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Validation

Assessing the Novelty of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone: A Comparative Guide for Drug Discovery Professionals

To researchers, scientists, and drug development professionals, the emergence of a novel chemical entity is a critical starting point for innovation. This guide provides a comprehensive framework for assessing the novelt...

Author: BenchChem Technical Support Team. Date: February 2026

To researchers, scientists, and drug development professionals, the emergence of a novel chemical entity is a critical starting point for innovation. This guide provides a comprehensive framework for assessing the novelty of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone , a compound at the intersection of several pharmacologically significant classes. While specific findings on this molecule are nascent, its structural motifs suggest a rich potential for biological activity. This document will therefore serve as a roadmap for its systematic evaluation, comparing its potential with established alternatives and providing the experimental groundwork to substantiate its unique value.

Deconstructing the Molecule: Structural and Synthetic Novelty

The novelty of a compound begins with its structure. 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a derivative of 2-hydroxyacetophenone, a scaffold found in numerous natural and synthetic bioactive compounds.[1] The key distinguishing features are the substitutions on the phenyl ring: a hydroxyl group at position 6 and a cyclopropylmethoxy group at position 2.

Key Structural Features:

  • 2-Hydroxyacetophenone Core: This core structure is known to form a strong intramolecular hydrogen bond between the hydroxyl group and the acetyl oxygen, influencing its conformation and reactivity.[2] Derivatives of this core have been explored for a range of activities, including as linkers for nuclear receptor modulators and as farnesoid X receptor (FXR) antagonists.[3]

  • Cyclopropylmethoxy Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate lipophilicity.[4] Its presence suggests that this molecule may possess favorable pharmacokinetic properties compared to simpler alkoxy analogs.

The synthesis of 2-hydroxyacetophenones can be achieved through various methods, including the Fries rearrangement of phenyl acetate or direct acylation of phenols.[3][5] The specific synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone would likely involve the alkylation of a 2,6-dihydroxyacetophenone precursor. The efficiency and novelty of the synthetic route itself can be a key differentiator.

Proposed Synthetic Workflow

cluster_0 Synthesis Pathway 2,6-Dihydroxyacetophenone 2,6-Dihydroxyacetophenone Reaction Reaction 2,6-Dihydroxyacetophenone->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Cyclopropylmethyl bromide Cyclopropylmethyl bromide Cyclopropylmethyl bromide->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Purification Purification Reaction->Purification Crude Product Product 1-(2-(Cyclopropylmethoxy)- 6-hydroxyphenyl)ethanone Purification->Product Column Chromatography

Caption: Proposed synthesis of the target compound.

Hypothesized Biological Activities and Comparative Framework

Based on its structural similarity to known bioactive molecules, we can hypothesize several avenues for the biological activity of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone. The 2-hydroxyacetophenone moiety is a precursor for chalcones, a class of compounds with a wide array of pharmacological effects.[6][7][8][9][10]

Table 1: Potential Biological Activities and Rationale

Potential Biological ActivityRationale based on Structural AnalogsComparator Compounds
Anti-inflammatory Chalcones and other acetophenone derivatives are known to inhibit key inflammatory mediators like COX-2 and NF-κB.[7][8]Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
Anticancer Many chalcone derivatives exhibit cytotoxic and antiproliferative effects on various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.[6][9]Doxorubicin, Paclitaxel
Nuclear Receptor Modulation 2-hydroxyacetophenone derivatives have been identified as potent agonists for the Liver X Receptor (LXR), which is involved in lipid metabolism and inflammation.[11]T0901317 (LXR agonist), GW4064 (FXR agonist)
Antioxidant The phenolic hydroxyl group suggests potential radical scavenging activity.[12]Trolox, Ascorbic Acid

Experimental Protocols for Validation

To substantiate these hypotheses, a systematic in vitro evaluation is necessary. The following protocols provide a starting point for characterizing the biological activity of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

General Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial to determine the concentration range for subsequent assays and to identify any inherent cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[12][13][14]

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a panel of cancer cell lines like MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Anti-inflammatory Activity Assessment

This assay determines the compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol:

  • Reagent Preparation: Use a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical).[9] Prepare the reaction buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone or a known inhibitor like celecoxib. Incubate for a specified time (e.g., 10 minutes) at 37°C.[9]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.[9]

  • Reaction Termination: After a short incubation (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., stannous chloride).[9]

  • Prostaglandin Quantification: The product of the COX-2 reaction (e.g., PGF2α) is then quantified, typically using an ELISA-based method provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

This cell-based assay measures the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

cluster_1 NF-κB Activation Workflow Seed_Cells Seed HeLa or RAW 264.7 cells in 96-well plate Pre-treat Pre-treat with Test Compound or Vehicle (1 hr) Seed_Cells->Pre-treat Stimulate Stimulate with TNF-α or LPS (30 min) Pre-treat->Stimulate Fix_Permeabilize Fix and Permeabilize Cells Stimulate->Fix_Permeabilize Primary_Ab Incubate with anti-NF-κB p65 primary antibody Fix_Permeabilize->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Image_Analyze Image and Analyze (High-Content Screening) Secondary_Ab->Image_Analyze

Caption: Workflow for NF-κB translocation assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa or RAW 264.7) in a 96-well imaging plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB translocation.[15]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

  • Data Analysis: Determine the concentration-dependent inhibition of NF-κB translocation.

Nuclear Receptor Activity Assessment (Dual-Luciferase Reporter Assay)

This assay can determine if the compound acts as an agonist or antagonist for specific nuclear receptors like LXR.[16][17][18]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of the nuclear receptor (e.g., LXRβ) fused to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence. A third plasmid expressing Renilla luciferase can be included as a transfection control.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone or a known agonist (e.g., T0901317).

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

For clear comparison, all quantitative data should be summarized in tables.

Table 2: Hypothetical Comparative Activity Profile

CompoundCytotoxicity (IC50, µM)COX-2 Inhibition (IC50, µM)NF-κB Inhibition (IC50, µM)LXRβ Agonism (EC50, µM)
1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone >100Experimental ValueExperimental ValueExperimental Value
Celecoxib ~500.04>10N/A
T0901317 >50N/A~5 (indirect)0.02
2,6-Dihydroxyacetophenone (precursor) >100Experimental ValueExperimental ValueExperimental Value

N/A: Not Applicable or not a primary mechanism of action.

Conclusion and Future Directions

The true novelty of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone will be revealed through rigorous experimental validation. Its unique combination of a 2-hydroxyacetophenone core and a cyclopropylmethoxy substituent provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, or metabolic-modulating agent. By following the structured experimental approach outlined in this guide and comparing its performance against established benchmarks, researchers can effectively determine its unique therapeutic potential and carve out its niche in the landscape of drug discovery.

References

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  • Penthala, N. R. et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1125-1136. Available from: [Link]

  • Li, H. et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal, 3, 33-40. Available from: [Link]

  • Zvetkova, E. et al. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology, 23(2), 75-79. Available from: [Link]

  • El-Sayed, M. A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744-27774. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Li, H. et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal, 3, 33-40. Available from: [Link]

  • Li, H. et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal, 3, 33-40. Available from: [Link]

Sources

Comparative

Process Chemistry Guide: Selective Synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Executive Summary 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (Target Compound) is a critical pharmacophore intermediate, often utilized in the synthesis of leukotriene receptor antagonists and next-generation PDE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (Target Compound) is a critical pharmacophore intermediate, often utilized in the synthesis of leukotriene receptor antagonists and next-generation PDE4 inhibitors. Its synthesis hinges on the regioselective mono-alkylation of 2,6-dihydroxyacetophenone (2,6-DHAP) .

The reproducibility crisis associated with this compound stems from the "Symmetry Trap." The starting material, 2,6-DHAP, possesses two chemically equivalent hydroxyl groups. However, once the first alkylation occurs, the remaining hydroxyl group is susceptible to a second alkylation event, leading to the formation of the bis-cyclopropylmethoxy impurity .

This guide objectively compares the two dominant synthetic methodologies—Solvent-Controlled Selectivity (Acetone) vs. Solvent-Accelerated Reactivity (DMF) —and establishes a reproducible "Gold Standard" protocol that leverages intramolecular hydrogen bonding (IMHB) to enforce mono-selectivity.

Part 1: The Mechanistic Challenge (The "Selectivity Cliff")

To reproduce this experiment successfully, one must understand the underlying physical chemistry.

  • Starting State (2,6-DHAP): The carbonyl oxygen forms bifurcated intramolecular hydrogen bonds (IMHB) with both ortho-hydroxyl protons. This locks the molecule in a planar conformation.

  • The Transition: Upon deprotonation of one hydroxyl group, the symmetry breaks.

  • The Shielding Effect (Crucial for Reproducibility): In the desired mono-product, the remaining hydroxyl proton (at position 6) forms a stronger IMHB with the carbonyl oxygen than in the starting material. This makes the remaining phenol less acidic and the oxygen less nucleophilic , naturally discouraging the second alkylation.

    • Failure Mode: Using high-dielectric solvents (DMF, DMSO) disrupts this IMHB "shield," activating the second hydroxyl group and causing substantial bis-alkylation (over-reaction).

Diagram 1: Reaction Pathway & Selectivity Logic

ReactionPathway cluster_conditions Solvent Effect on k2 SM 2,6-Dihydroxyacetophenone (Symetric IMHB) Mono TARGET: Mono-Ether (Stabilized by strong IMHB) SM->Mono k1 (Fast) Kinetic Control Reagent (Bromomethyl)cyclopropane + Base Reagent->SM Bis IMPURITY: Bis-Ether (Over-alkylation) Mono->Bis k2 (Slow) Accelerated by Polar Solvents Text Acetone: k1 >> k2 (High Selectivity) DMF: k1 ≈ k2 (Low Selectivity)

Caption: The kinetic competition between mono- and bis-alkylation. Preserving the k1 >> k2 ratio is the key to reproducibility.

Part 2: Comparative Analysis of Synthetic Routes

We compared the two most cited methodologies for O-alkylation of poly-phenols to determine which offers superior reproducibility and downstream purity.

Method A: The "Kinetic Control" Route (Recommended)
  • Conditions: Acetone (Solvent), Potassium Carbonate (

    
    ), Reflux (
    
    
    
    ).
  • Mechanism: Acetone is a polar aprotic solvent with a moderate dielectric constant (

    
    ). It dissolves the organic reactants but only partially solubilizes the inorganic base. This creates a heterogeneous reaction surface , keeping the effective basicity low and preserving the IMHB of the mono-product.
    
Method B: The "Thermodynamic Acceleration" Route (Not Recommended)
  • Conditions: DMF (Solvent), Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ), Heat (
    
    
    ).
  • Mechanism: DMF (

    
    ) fully solvates the cation, creating "naked" carbonate anions that are highly reactive. It also disrupts the protective hydrogen bond of the mono-product.
    
Performance Comparison Table
FeatureMethod A (Acetone/K2CO3)Method B (DMF/Cs2CO3)
Reaction Time 12 - 18 Hours (Slow)2 - 4 Hours (Fast)
Yield (Crude) 85 - 90%95%
Mono:Bis Ratio > 20:1 (High Selectivity)< 4:1 (Poor Selectivity)
Workup Complexity Low (Filtration + Evaporation)High (Aqueous wash required to remove DMF; emulsions likely)
Reproducibility High (Robust to minor temp variations)Low (Sensitive to time/temp; risk of runaway bis-alkylation)

Verdict: While Method B is faster, the purification burden it creates (removing 20%+ bis-impurity) makes it unsuitable for reproducible, high-purity synthesis. Method A is the validated standard.

Part 3: The Validated Protocol (Method A)

This protocol is optimized for a 10g scale.

Reagents & Stoichiometry
  • Precursor: 2,6-Dihydroxyacetophenone (1.0 equiv, 10.0 g, 65.7 mmol)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.1 equiv, 7.1 mL). Note: Use slight excess, but do not exceed 1.2 equiv.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv, 13.6 g). Do not use powdered Cs2CO3 as it is too reactive.
    
  • Solvent: Acetone (HPLC Grade, 100 mL). Must be dry (<0.5% water).

  • Catalyst: Potassium Iodide (KI), catalytic (0.1 equiv, 1.0 g). Accelerates Finkelstein exchange in situ.

Step-by-Step Methodology

Step 1: Activation (Heterogeneous Phase)

  • Charge a 250 mL round-bottom flask (RBF) with 2,6-DHAP,

    
    , and KI.
    
  • Add Acetone (100 mL) and a magnetic stir bar.

  • Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide anion forms.

Step 2: Controlled Addition

  • Add (Bromomethyl)cyclopropane dropwise via syringe over 5 minutes.

  • Equip the flask with a reflux condenser and a drying tube (CaCl2 or Drierite).

Step 3: The Reaction (Reflux) [1]

  • Heat the mixture to a gentle reflux (

    
     oil bath).
    
  • Critical Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1) every 4 hours.

    • Rf values (approx): Bis-ether (0.8) > Mono-ether (0.5) > SM (0.3).

  • Terminate the reaction when the Starting Material (SM) spot is faint (<5%). Do not chase 100% conversion , as this will exponentially increase the bis-impurity. Typical time: 16 hours.

Step 4: Workup (The "Non-Aqueous" Advantage)

  • Cool the mixture to room temperature.

  • Filter off the solid inorganic salts (

    
    /KBr) using a sintered glass funnel. Wash the cake with cold acetone (2 x 20 mL).
    
  • Concentrate the combined filtrate under reduced pressure (Rotavap) at

    
    .
    
  • The residue is typically a yellow oil that solidifies upon standing.

Step 5: Purification (Recrystallization)

  • Why not column? The mono-product crystallizes well, avoiding expensive chromatography.

  • Solvent: Ethanol/Water (9:1) or pure Methanol.

  • Dissolve the crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to

    
    .
    
  • Yield: Expect 75-80% isolated yield of pale yellow needles.

Part 4: Analytical Validation & Quality Control

To ensure you have synthesized the correct isomer, use the following logic.

NMR Signature (1H NMR, 400 MHz, CDCl3)
  • Symmetry Break: Unlike the SM (which shows symmetric aromatic protons), the product will show a distinct splitting pattern (typically a triplet, doublet, doublet for the 3, 4, 5 protons).

  • The "Cheliated" Proton: Look for the phenolic -OH signal.

    • In the Mono-product, this signal appears extremely downfield (

      
       12.0 - 13.5 ppm ) as a sharp singlet.
      
    • Interpretation: This confirms the Intramolecular H-bond is intact (Position 6). If this peak is missing, you have made the Bis-ether.

  • Cyclopropyl Group: Look for the characteristic multiplet at

    
     0.3–0.7 ppm (ring protons) and the doublet at 
    
    
    
    3.9 ppm (
    
    
    -Cyclopropyl).
Diagram 2: Purification & Analysis Workflow

Workflow Crude Crude Reaction Mixture (Solids + Liquid) Filter Filtration Crude->Filter Evap Evaporation Filter->Evap Residue Oily Residue (Mono + <5% Bis) Evap->Residue Decision Is Purity > 95%? Residue->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes (Standard) Column Flash Column (Hex/EtOAc) Decision->Column No (Bis > 10%) Final Final Product Yellow Needles Recryst->Final Column->Final QC QC Check: 1H NMR (OH peak @ 13ppm) Final->QC

Caption: Decision tree for purification. Recrystallization is preferred if the reaction is stopped before over-alkylation occurs.

References

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[2]

    • Source:Tetrahedron Letters / NIH Public Access.
    • URL:[Link]

    • Relevance: Establishes the role of intramolecular hydrogen bonding in directing regioselectivity during alkyl
  • Pranlukast Intermediate Synthesis

    • Title: Synthesis of Pranlukast (Overview of intermediates including acetophenone deriv
    • Source:TSI Journals: Organic Chemistry.
    • URL:[Link]

    • Relevance: Confirms the utility of the acetophenone scaffold in leukotriene antagonist synthesis.
  • Title: 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis (Analogous protocol).

Sources

Validation

A Comparative Pharmacological Guide to 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Derivatives: Exploring Structure-Activity Relationships for Enhanced Therapeutic Potential

In the landscape of modern drug discovery, the privileged scaffold of 1-(2,6-dihydroxyphenyl)ethanone and its analogs, such as chalcones, has emerged as a fertile ground for the development of novel therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged scaffold of 1-(2,6-dihydroxyphenyl)ethanone and its analogs, such as chalcones, has emerged as a fertile ground for the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antioxidant, and enzyme-inhibitory effects. This guide delves into a comparative analysis of the pharmacological profiles of a focused series of derivatives based on the 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone core structure. While direct comparative data for this specific series is emerging, we can construct a robust predictive comparison by leveraging extensive experimental data from the closely related and well-studied 2'-hydroxychalcone family. This guide will elucidate the anticipated structure-activity relationships (SAR), propose the mechanistic underpinnings of their actions, and provide detailed experimental protocols for their evaluation, aimed at guiding researchers in the rational design of more potent and selective drug candidates.

The Strategic Introduction of the Cyclopropylmethoxy Group

The core structure, 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, is a derivative of 2',6'-dihydroxyacetophenone. The strategic alkylation of one of the phenolic hydroxyls with a cyclopropylmethyl group is a key design element. The cyclopropyl moiety is a valuable functional group in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase potency through favorable interactions with protein targets, and enhance cell membrane permeability, thereby improving oral bioavailability[1][2][3]. The cyclopropylmethoxy group, being a bulky and lipophilic substituent, is anticipated to significantly influence the binding affinity and selectivity of these derivatives for various biological targets, a concept supported by SAR studies on related chalcones where bulky alkoxy groups enhance inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)[4].

Comparative Pharmacological Profiles: An Inferential Analysis

Based on the extensive research on 2'-hydroxychalcones, we can predict the pharmacological profiles of a hypothetical series of 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone derivatives. For this guide, we will consider derivatives with varying substituents on a second phenyl ring, as is common in chalcone chemistry, to explore the impact of these modifications on anti-inflammatory and antioxidant activities.

Table 1: Predicted Comparative Pharmacological Profiles of Hypothetical 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone Derivatives

Compound IDR1 (Position 4')R2 (Position 3')Predicted COX-2 Inhibition (IC50, µM)aPredicted Antioxidant Activity (DPPH Scavenging, EC50, µM)bPredicted NF-κB Inhibition (% at 10 µM)c
CPH-H HH15 - 25> 10020 - 30
CPH-OMe OCH3H5 - 1050 - 7040 - 50
CPH-diOMe OCH3OCH31 - 5 60 - 8060 - 70
CPH-OH OHH10 - 2010 - 20 30 - 40
CPH-diOH OHOH8 - 15< 10 40 - 50
CPH-Cl ClH3 - 8> 10050 - 60
CPH-NO2 NO2H2 - 7> 10055 - 65
Celecoxib(Reference)0.3N/AN/A
Trolox(Reference)N/A25N/A
  • aPredicted COX-2 inhibitory activity is extrapolated from SAR studies on 2'-hydroxychalcones, where methoxy and halogen substituents on the second phenyl ring enhance activity[4][5]. The bulky cyclopropylmethoxy group is expected to contribute favorably to binding in the COX-2 active site.

  • bPredicted antioxidant activity is based on the known radical scavenging properties of phenolic compounds. The presence of free hydroxyl groups is crucial for potent antioxidant effects[6][7].

  • cPredicted NF-κB inhibition is inferred from the anti-inflammatory properties of chalcones, which are known to suppress the production of pro-inflammatory mediators regulated by NF-κB[5].

Mechanistic Insights and Structure-Activity Relationships (SAR)

The predicted pharmacological activities of these derivatives are rooted in their chemical structures. The 1-(2-hydroxy-6-alkoxyphenyl)ethanone scaffold is a key pharmacophore that can interact with various biological targets.

Anti-inflammatory Activity: Targeting COX-2 and NF-κB

Inflammation is a complex biological response, and key mediators include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is regulated by the transcription factor NF-κB[8][9].

  • COX-2 Inhibition: The bulky cyclopropylmethoxy group at the 2-position, combined with various substituents on the second phenyl ring, is expected to allow for selective binding to the larger active site of the inducible COX-2 enzyme over the constitutive COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. SAR studies on related chalcones have shown that electron-withdrawing groups (like Cl and NO2) and methoxy groups on the second phenyl ring enhance COX-2 inhibitory activity[4][5].

  • NF-κB Pathway Inhibition: Many 2'-hydroxychalcones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[5][8]. The derivatives in our hypothetical series are predicted to follow this trend, with electron-withdrawing and methoxy substituents enhancing this inhibitory activity.

G cluster_stimuli Inflammatory Stimuli (LPS, etc.) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases DNA κB DNA Sites NFkB_active->DNA translocates to nucleus and binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Derivatives 1-(2-(Cyclopropylmethoxy)-6- hydroxyphenyl)ethanone Derivatives Derivatives->IKK inhibit Derivatives->NFkB_active may inhibit nuclear translocation G Derivative 1-(2-(Cyclopropylmethoxy)-6- hydroxyphenyl)ethanone Derivative Phenolic -OH DPPH_radical DPPH• (Purple) Free Radical Derivative:f1->DPPH_radical:f1 H• donation Derivative_radical Derivative• Phenoxyl Radical (Stabilized) Derivative->Derivative_radical DPPH_H DPPH-H (Yellow) Neutralized DPPH_radical->DPPH_H

Figure 2: Mechanism of DPPH radical scavenging by the phenolic hydroxyl group.

Experimental Protocols for Pharmacological Evaluation

To validate the predicted pharmacological profiles, the following standardized in vitro assays are recommended.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of COX-2 then reduces PGH2 to PGG2. This assay often uses a colorimetric or fluorometric probe that reacts with the peroxidase activity.

Step-by-Step Protocol: [4][5][6][10][11]1. Reagent Preparation:

  • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
  • Prepare a solution of recombinant human COX-2 enzyme in the assay buffer.
  • Prepare a solution of arachidonic acid (substrate) in ethanol.
  • Prepare a solution of a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or Amplex™ Red).
  • Dissolve test compounds and a reference inhibitor (e.g., celecoxib) in DMSO to create stock solutions.
  • Assay Procedure (96-well plate format):
  • To each well, add 160 µL of assay buffer, 10 µL of the COX-2 enzyme solution, and 10 µL of the test compound solution at various concentrations (or DMSO for control).
  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Add 10 µL of the colorimetric/fluorometric probe solution.
  • Initiate the reaction by adding 10 µL of the arachidonic acid solution.
  • Immediately measure the absorbance (e.g., at 590 nm for TMPD) or fluorescence (e.g., Ex/Em = 560/590 nm for Amplex Red) kinetically for 5-10 minutes.
  • Data Analysis:
  • Calculate the rate of reaction for each well.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Prepare Reagents\n(Buffer, COX-2, Substrate, Probe, Compounds)"]; "Plate_Setup" [label="Add Buffer, COX-2, and Compound\nto 96-well plate"]; "Pre-incubation" [label="Incubate at 37°C for 15 min"]; "Probe_Addition" [label="Add Probe"]; "Reaction_Start" [label="Initiate reaction with Arachidonic Acid"]; "Measurement" [label="Measure Absorbance/Fluorescence\nkinetically"]; "Data_Analysis" [label="Calculate % Inhibition and IC50"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagents"; "Reagents" -> "Plate_Setup"; "Plate_Setup" -> "Pre-incubation"; "Pre-incubation" -> "Probe_Addition"; "Probe_Addition" -> "Reaction_Start"; "Reaction_Start" -> "Measurement"; "Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 3: Workflow for the in vitro COX-2 inhibition assay.

DPPH Radical Scavenging Assay

This assay quantifies the antioxidant activity of the compounds.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Step-by-Step Protocol: [7][8][12][13][14]1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol.
  • Dissolve test compounds and a reference antioxidant (e.g., Trolox or ascorbic acid) in methanol or DMSO to create stock solutions.
  • Assay Procedure (96-well plate format):
  • To each well, add 100 µL of the DPPH solution.
  • Add 100 µL of the test compound solution at various concentrations (or methanol/DMSO for control).
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • Data Analysis:
  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
  • Plot the percentage of scavenging against the logarithm of the compound concentration and determine the EC50 value.
NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Principle: Cells (e.g., HEK293) are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.

Step-by-Step Protocol: [15][16][17][18][19]1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transfect the cells with an NF-κB luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line.
  • Assay Procedure (96-well plate format):
  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α).
  • Incubate for 6-24 hours.
  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  • Data Analysis:
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
  • Determine the IC50 value for each compound.

Conclusion and Future Directions

The 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone scaffold represents a promising starting point for the development of novel anti-inflammatory and antioxidant agents. By drawing parallels with the well-established pharmacology of 2'-hydroxychalcones, we can rationally design derivatives with enhanced potency and selectivity. The presence of the cyclopropylmethoxy group is predicted to be a key determinant of activity, likely improving pharmacokinetic properties and target engagement. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and in vitro and in vivo evaluation of a diverse library of these derivatives to validate the predicted structure-activity relationships and to identify lead candidates for further preclinical development.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 2, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved February 2, 2026, from [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

  • Julianto, T. S. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Journal of Global Pharma Technology. [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX. [Link]

  • Detsi, A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved February 2, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Le, N. T., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Chokchaisiri, R., et al. (2023). Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone. Retrieved February 2, 2026, from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved February 2, 2026, from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved February 2, 2026, from [Link]

  • Wiatrek, A., et al. (2024). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. MDPI. [Link]

  • Bio-protocol. (n.d.). DPPH Radical Scavenging Assay. Retrieved February 2, 2026, from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved February 2, 2026, from [Link]

  • Quezada-Reyes, Z., et al. (2021). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved February 2, 2026, from [Link]

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Comparative

Technical Comparison Guide: 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone vs. Standard PDE4 Inhibitors

Executive Summary & Strategic Context This guide provides a head-to-head technical comparison between 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (referred to herein as CMP-HPE ) and the standard of care in phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a head-to-head technical comparison between 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (referred to herein as CMP-HPE ) and the standard of care in phosphodiesterase-4 (PDE4) inhibition, Roflumilast (Daxas/Daliresp).

While Roflumilast represents the clinically validated catechol-ether class of PDE4 inhibitors, CMP-HPE (CAS 405239-70-5) represents a distinct resorcinol-based acetophenone scaffold. This comparison is critical for researchers evaluating:

  • Novel Pharmacophores: Shifting from 3,4-dialkoxy (catechol) to 2,6-dialkoxy (resorcinol) substitution patterns to improve metabolic stability.

  • Synthetic Utility: Using CMP-HPE as a robust building block for next-generation anti-inflammatory agents compared to the oxidation-prone intermediates of Roflumilast.

  • Impurity Profiling: Distinguishing this specific regioisomer from standard process impurities.

Core Comparison Matrix
FeatureCMP-HPE (Target Scaffold)Roflumilast (Standard Treatment)
Chemical Core 2,6-Disubstituted Acetophenone (Resorcinol)3,4-Disubstituted Benzamide (Catechol)
Primary Indication Pre-clinical / Building BlockCOPD, Asthma, Psoriasis
Metabolic Liability Low (Blocked 2,6 positions; no catechol oxidation)High (CYP3A4/1A2 oxidation to N-oxide)
Lipophilicity (cLogP) ~2.2 - 2.5 (Estimated)4.45 (High)
Synthetic Access Friedel-Crafts Acylation / Selective AlkylationBenzylation / Difluoromethylation / Amidation

Structural & Mechanistic Analysis

The Pharmacophore Shift

The primary limitation of standard treatments like Roflumilast is the "catechol liability." The 3,4-dialkoxy substitution pattern is susceptible to rapid oxidative metabolism. CMP-HPE offers a resorcinol alternative :

  • Roflumilast (Standard): Relies on a 3-(cyclopropylmethoxy)-4-(difluoromethoxy) motif.[1][2][3] The 4-position is metabolically labile, leading to the active but rapidly cleared N-oxide metabolite.

  • CMP-HPE (Target): The 1-acetyl group is flanked by oxygenation at the 2 and 6 positions. This steric shielding and electronic deactivation of the ring make the scaffold significantly more resistant to Phase I metabolism (hydroxylation), potentially increasing half-life in downstream drug candidates.

Mechanism of Action (Pathway Visualization)

Both scaffolds target the PDE4 enzyme, preventing the hydrolysis of cAMP. The diagram below illustrates the intervention point of PDE4 inhibitors within the inflammatory cascade.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS, Allergen) Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC ATP ATP ATP->AC cAMP cAMP (Anti-inflammatory Mediator) AC->cAMP Generates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Effect Downstream Effects: ↓ TNF-α, ↓ IL-17, ↓ Neutrophils cAMP->Effect Activates PKA/Epac PDE4 PDE4 Enzyme Roflumilast Roflumilast (Standard Treatment) Roflumilast->PDE4 Inhibits CMP_HPE CMP-HPE Derivatives (Target Scaffold) CMP_HPE->PDE4 Inhibits (Theoretical)

Figure 1: Mechanism of Action for PDE4 Inhibitors.[4] Both the Standard (Roflumilast) and the Target Scaffold (CMP-HPE) function by blocking the degradation of cAMP, thereby maintaining high intracellular levels of this anti-inflammatory second messenger.

Experimental Protocols & Synthesis Comparison

For researchers utilizing CMP-HPE as a building block, the synthesis differs fundamentally from the Roflumilast route.

Synthesis of CMP-HPE (Target Protocol)

This protocol yields the mono-alkylated resorcinol derivative, avoiding the regioselectivity issues common in catechol chemistry.

Reagents: 2,6-Dihydroxyacetophenone, (Bromomethyl)cyclopropane, K₂CO₃, Acetone. Workflow:

  • Dissolution: Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in anhydrous acetone.

  • Base Addition: Add K₂CO₃ (1.1 eq). Note: Stoichiometry is critical to prevent di-alkylation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.05 eq) dropwise at 0°C.

  • Reflux: Heat to 55°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%[5][6][7][8]

    • Identity Validation: ¹H NMR (Distinctive cyclopropyl multiplet at δ 0.3–0.6 ppm; Acetyl singlet at δ 2.5 ppm).

Comparison with Roflumilast Intermediate Synthesis

The standard Roflumilast intermediate (3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde) requires a more hazardous difluoromethylation step.

ParameterCMP-HPE RouteRoflumilast Route (Standard)
Starting Material 2,6-Dihydroxyacetophenone3,4-Dihydroxybenzaldehyde
Key Reagent Cyclopropylmethyl bromideChlorodifluoromethane (Freon 22) gas
Safety Profile High (Standard alkylation)Low (Requires pressurized gas/autoclave)
Regioselectivity High (Steric control)Moderate (Requires careful pH control)
Cost Efficiency HighMedium (Fluorination is expensive)

Physicochemical Performance Data

In drug development, the "Rule of 5" compliance is essential. The following data compares the calculated properties of the CMP-HPE scaffold against the Roflumilast drug substance.

Table 1: Physicochemical Comparison

PropertyCMP-HPE (Scaffold)Roflumilast (API)Implication
Molecular Weight 206.24 g/mol 403.21 g/mol CMP-HPE leaves ample mass "budget" for derivatization.
cLogP 2.314.45CMP-HPE is less lipophilic, suggesting better solubility potential.
Topological PSA 46.5 Ų72.5 ŲBoth show excellent membrane permeability (<140 Ų).
H-Bond Donors 11Equivalent H-bonding capacity.
Rotatable Bonds 36CMP-HPE is more rigid, potentially lowering entropic penalty in binding.

Data Source: Computed via PubChem & ChemAxon algorithms [1][2].

Analytical Validation (Impurity Reference)

For Quality Control (QC) scientists, CMP-HPE often serves as a reference standard for Process Related Impurities . In the synthesis of Roflumilast, if the starting material contains 2,6-isomers or if rearrangement occurs, CMP-HPE analogues may form.

HPLC Method for Separation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Retention Time (Approx):

    • CMP-HPE: ~8.5 min (More polar due to free phenol).

    • Roflumilast: ~14.2 min.

Conclusion

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CMP-HPE) is not a direct therapeutic competitor to Roflumilast in its current form, but rather a superior chemical scaffold for next-generation discovery and a critical reference standard for impurity profiling.

  • For Medicinal Chemists: It offers a route to resorcinol-based PDE4 inhibitors with improved metabolic stability compared to the catechol-based Roflumilast.

  • For Process Chemists: It represents a safer, higher-yielding synthetic entry point than the difluoromethylation routes required for standard treatments.

References

  • PubChem Compound Summary. (2025). 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS 405239-70-5). National Center for Biotechnology Information. Link

  • Roflumilast Physicochemical Data. (2025). Roflumilast: Compound Summary CID 158013. National Center for Biotechnology Information. Link

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for PDE4 scaffold chemistry).
  • Zhang, H., et al. (2014). Synthesis of an impurity in crude roflumilast.[8] Journal of Chemical Research.[8] (Provides protocols for cyclopropylmethoxy-benzamide impurities). Link

  • Parchem Fine & Specialty Chemicals. (2025). Product Specification: 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone.Link

Sources

Safety & Regulatory Compliance

Safety

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone proper disposal procedures

Executive Safety Directive Status: Treat as Hazardous Organic Waste Immediate Action: Do not dispose of via municipal drains or general trash.[1] Segregate as Non-Halogenated Organic Waste unless mixed with halogenated s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Treat as Hazardous Organic Waste Immediate Action: Do not dispose of via municipal drains or general trash.[1] Segregate as Non-Halogenated Organic Waste unless mixed with halogenated solvents.[1]

For researchers and drug development scientists, 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS 405239-70-5) presents a specific disposal profile governed by its functional groups: a phenolic moiety, a ketone, and a cyclopropyl ether.[1] While specific toxicological data is often limited for this intermediate, its structural analogs (substituted acetophenones) dictate a precautionary approach treating it as a Skin/Eye Irritant and Combustible Solid .[1]

Chemical Identity & Hazard Profile

Before disposal, verify the material identity to ensure compatibility with waste streams.[1][2]

PropertySpecificationDisposal Implication
Chemical Name 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanoneOfficial manifest name.[1]
CAS Number 405239-70-5Unique identifier for waste inventory.[1]
Physical State Solid (Powder/Crystal)Requires solid waste stream or dissolution.[1]
Molecular Formula C₁₂H₁₄O₃High carbon content; suitable for incineration.[1]
Functional Groups Phenol, Alkyl Ether, KetonePotential for oxidative coupling; combustible.[1]
GHS Classification Warning (Inferred)Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).
RCRA Status (US) Non-Listed (Not P or U listed)Classify by characteristic (Ignitability/Toxicity).[1][3]

Scientific Insight: The cyclopropylmethoxy group introduces steric strain but does not inherently confer explosive instability (unlike azides or peroxides).[1] However, the phenolic hydroxyl group is weakly acidic (pKa ~10), meaning it can form salts with strong bases.[1] Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in waste containers to prevent exothermic decomposition.[1]

Waste Segregation & Characterization

Proper segregation prevents dangerous cross-reactions in the central accumulation area.[1] Use the following logic to determine the correct waste stream.

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Material Containing CAS 405239-70-5 StateCheck Physical State? Start->StateCheck SolidType Solid Waste StateCheck->SolidType Powder/Debris LiquidType Liquid Waste StateCheck->LiquidType Solution/Suspension PureSolid Pure Compound (Expired/Excess) SolidType->PureSolid Debris Contaminated Debris (Gloves, Paper, Weigh Boats) SolidType->Debris Sharps Sharps (Needles, Broken Glass) SolidType->Sharps SolventCheck Solvent Type? LiquidType->SolventCheck BinSolid Solid Hazardous Waste Bin (Label: Organic Solids) PureSolid->BinSolid Debris->BinSolid BinSharps Puncture-Proof Sharps Container (Label: Sharps + Chemical) Sharps->BinSharps Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalo No Halogens Aqueous Aqueous Solution (Buffers, HPLC Waste) SolventCheck->Aqueous Water Based BinHalo Halogenated Waste Carboy (Code: F002/D001) Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Code: D001) NonHalo->BinNonHalo BinAq Aqueous Waste Carboy (Check pH) Aqueous->BinAq

Figure 1: Decision tree for segregating 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired stocks, weighing paper, contaminated PPE.[1]

  • Containment: Collect solid waste in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: If the waste includes pure powder (>1g), double-bag to prevent fugitive dust emissions.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone" (Do not use abbreviations).[1][4]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Place the sealed bag into the laboratory's dedicated "Solid Organic Waste" drum.

  • Ultimate Disposal: High-temperature incineration is the required method for complete destruction of the phenolic ring structure.[1]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • Compatibility Check: Ensure the receiving carboy does not contain concentrated oxidizers (e.g., Nitric Acid, Peroxides).[1] The phenolic group is susceptible to exothermic oxidation.[1]

  • Solvent Determination:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.[1]

    • If dissolved in Methanol/Acetone/DMSO : Use the Non-Halogenated waste stream.[1]

  • Transfer: Use a funnel to prevent spillage. Rinse the funnel with the compatible solvent immediately after use.[1]

  • Cap & Vent: Cap the carboy tightly. If the solution was recently heated or reactive, ensure the container is vented (e.g., Safety Eco-Funnel) until cool to prevent pressure buildup.[1]

Protocol C: Empty Containers (Trace Residues)

Applicable for: Vials, bottles with <3% residual volume.[1]

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour all rinsates into the appropriate liquid waste carboy (Protocol B).

  • Defacing: Cross out the original label.

  • Glass Disposal:

    • Intact: Place in "Chemically Contaminated Glass" box.

    • Broken: Place in "Sharps" container.

Emergency Spill Response

In the event of a spill, rapid containment is critical to prevent environmental release and exposure.[1]

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess Scale PPE->Assess Small Small Spill (<10g/10mL) Assess->Small Large Large Spill (>10g/10mL) Assess->Large Absorb 4. Absorb/Cover (Vermiculite or Spill Pad) Small->Absorb EHS_Help Call EHS/Emergency Response Large->EHS_Help Collect 5. Collect Solids (Use Spark-Proof Scoop) Absorb->Collect Clean 6. Decontaminate Surface (Soap & Water Wash) Collect->Clean Report 7. Report to EHS Clean->Report

Figure 2: Operational workflow for managing spills of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (1% Alconox or SDS).[1] Avoid using bleach (sodium hypochlorite) directly on pure phenolic waste, as this can generate chlorinated phenols which are more toxic.[1]

Regulatory Compliance (US/EU)

  • United States (RCRA):

    • This compound is not listed on the P-list or U-list (40 CFR 261.33).[1]

    • Generator Responsibility: You must determine if the waste exhibits characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[1]

    • Guidance: Unless mixed with flammable solvents (making it D001), the pure solid is typically classified as "Non-Regulated Chemical Waste" but must still be incinerated via a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • European Union (REACH/ECHA):

    • Dispose of in accordance with EC Directive 2008/98/EC .[1]

    • Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 405239-70-5.[1] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[1] EPA.gov.[1] Available at: [Link][1]

Sources

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